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  • Product: 6-(2-Fluoropropan-2-yl)picolinic acid
  • CAS: 1785119-80-3

Core Science & Biosynthesis

Foundational

6-(2-Fluoropropan-2-yl)picolinic acid CAS number 1785119-80-3

Here is the in-depth technical guide for 6-(2-Fluoropropan-2-yl)picolinic acid . CAS Number: 1785119-80-3 Role: Advanced Medicinal Chemistry Building Block / Metabolic Modulator Document Type: Technical Whitepaper Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 6-(2-Fluoropropan-2-yl)picolinic acid .

CAS Number: 1785119-80-3 Role: Advanced Medicinal Chemistry Building Block / Metabolic Modulator Document Type: Technical Whitepaper

Executive Summary

6-(2-Fluoropropan-2-yl)picolinic acid is a specialized pyridine scaffold utilized in modern drug discovery to optimize the physicochemical and pharmacokinetic profiles of small molecule candidates. Its core structural feature—the 2-fluoropropan-2-yl group (often referred to as a dimethylfluoromethyl moiety)—serves as a robust bioisostere for the tert-butyl group .

Unlike the lipophilic and metabolically vulnerable tert-butyl group, this fluorinated motif lowers lipophilicity (LogP) while blocking benzylic oxidation sites, thereby extending half-life (


) and reducing clearance. This guide details the synthetic architecture, medicinal chemistry rationale, and handling protocols for this critical intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 6-(2-fluoro-2-propanyl)pyridine-2-carboxylic acid
CAS Number 1785119-80-3
Molecular Formula C

H

FNO

Molecular Weight 183.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N)
Key Motif 2-Fluoropropan-2-yl (Dimethylfluoromethyl)

Synthetic Architecture

The synthesis of 6-(2-fluoropropan-2-yl)picolinic acid presents a specific challenge: introducing a tertiary fluoride on a pyridine ring without compromising the carboxylic acid functionality. The most robust industrial route utilizes Methyl 6-bromopicolinate as the starting material, employing a Grignard exchange followed by deoxyfluorination.

Core Synthetic Workflow

SynthesisPath Figure 1: Synthetic Pathway for CAS 1785119-80-3 SM Methyl 6-bromopicolinate (CAS 26218-75-7) Inter1 Intermediate A Methyl 6-(2-hydroxypropan-2-yl) picolinate SM->Inter1 iPrMgCl, Acetone THF, -78°C Inter2 Intermediate B Methyl 6-(2-fluoropropan-2-yl) picolinate Inter1->Inter2 DAST or XtalFluor-E DCM, -78°C to RT Product Target Product 6-(2-Fluoropropan-2-yl) picolinic acid Inter2->Product LiOH, THF/H2O Hydrolysis

Figure 1: Step-wise synthetic pathway from the bromo-picolinate precursor.[1]

Detailed Experimental Protocols
Step 1: Introduction of the Dimethyl Carbinol (Intermediate A)

The bromine atom at the C6 position is activated for halogen-metal exchange.

  • Reagents: Methyl 6-bromopicolinate, Isopropylmagnesium chloride (

    
    -PrMgCl), Acetone.
    
  • Protocol:

    • Dissolve Methyl 6-bromopicolinate (1.0 eq) in anhydrous THF under N

      
       atmosphere. Cool to -78°C.
      
    • Add

      
      -PrMgCl (1.1 eq) dropwise. Stir for 30 min to generate the magnesiated species.
      
    • Add anhydrous acetone (1.5 eq) dropwise.

    • Allow to warm to 0°C over 2 hours. Quench with saturated NH

      
      Cl.[1]
      
    • Result: Methyl 6-(2-hydroxypropan-2-yl)picolinate.

Step 2: Deoxyfluorination (Intermediate B)

This is the critical step. Direct fluorination of the tertiary alcohol requires controlled conditions to prevent elimination (alkene formation).

  • Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

  • Protocol:

    • Dissolve Intermediate A in anhydrous DCM. Cool to -78°C.

    • Add DAST (1.2 eq) dropwise. Caution: Exothermic.

    • Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

    • Quench carefully with saturated NaHCO

      
       (gas evolution).
      
    • Mechanistic Note: The reaction proceeds via an S

      
      1-like mechanism stabilized by the pyridine ring, but low temperature is vital to suppress elimination to the isopropenyl side product.
      
Step 3: Ester Hydrolysis (Target Product)
  • Reagents: Lithium Hydroxide (LiOH), THF, Water.

  • Protocol:

    • Dissolve Intermediate B in THF:Water (3:1).

    • Add LiOH (2.0 eq). Stir at ambient temperature for 4 hours.

    • Acidify to pH 3-4 with 1N HCl. Extract with EtOAc.

    • Purification: Recrystallization from hexanes/EtOAc or reverse-phase chromatography.

Medicinal Chemistry Rationale

Why use the 2-fluoropropan-2-yl group? This motif is not merely a "fluorinated isopropyl"; it is a strategic design element used to solve specific DMPK (Drug Metabolism and Pharmacokinetics) failure modes.

The Fluorine Effect: Bioisosterism & Stability
Featuretert-Butyl Group2-Fluoropropan-2-yl GroupImpact
Metabolic Stability Low (Benzylic oxidation prone)High (C-F bond blocks oxidation)Increases

Lipophilicity (LogP) High (Lipophilic)Moderate (Polar C-F bond)Improves solubility
Electron Effects Weak Donor (+I)Inductive Withdrawer (-I)Modulates pKa of pyridine N
Logic Flow: From Liability to Stability

SAR_Logic Figure 2: Medicinal Chemistry Logic for Fluorine Incorporation Problem Problem: Rapid Metabolic Clearance (CYP450 Oxidation) Cause Cause: Labile Benzylic C-H Bonds in Isopropyl/t-Butyl groups Problem->Cause Solution Solution: Fluorine Substitution (2-Fluoropropan-2-yl) Cause->Solution Mechanism Mechanism: 1. C-F Bond Strength (116 kcal/mol) 2. Steric Protection 3. Electronic Deactivation Solution->Mechanism Outcome Outcome: Extended Half-life Maintained Potency Mechanism->Outcome

Figure 2: Rationale for replacing alkyl groups with fluoro-alkyl motifs.

Expert Insight: In the context of picolinic acids, the electron-withdrawing nature of the fluorine also lowers the basicity of the pyridine nitrogen. This can reduce off-target hERG channel inhibition, a common liability for basic pyridines.

Handling & Safety Protocols

CAS 1785119-80-3 and its precursors require strict safety adherence, particularly during the fluorination step.

  • Fluorination Risks: Reagents like DAST release HF upon hydrolysis. All glassware must be dry. Quenching must be performed slowly into a basic solution (NaHCO

    
    ) to neutralize HF immediately.
    
  • Skin Permeability: Fluorinated pyridines can have enhanced skin permeability. Double-gloving (Nitrile) is recommended.

  • Storage: Store the acid in a cool, dry place (2-8°C). The C-F bond is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>150°C).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Zhou, Y., et al. (2016). Introduction of Fluorine into the Pyridine Scaffold: Synthetic Strategies and Biological Applications. Chemical Reviews.

  • Chemsigma Product Entry. 6-(2-fluoropropan-2-yl)picolinic acid [1785119-80-3]. Accessed 2025.[2][3]

  • PubChem Compound Summary. Methyl 6-bromopicolinate (Precursor). National Center for Biotechnology Information.

Sources

Exploratory

6-(2-Fluoropropan-2-yl)picolinic acid molecular structure and formula

Technical Whitepaper: 6-(2-Fluoropropan-2-yl)picolinic Acid Molecular Architecture, Synthetic Protocols, and Medicinal Utility [1] Executive Summary 6-(2-Fluoropropan-2-yl)picolinic acid is a specialized pyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-(2-Fluoropropan-2-yl)picolinic Acid

Molecular Architecture, Synthetic Protocols, and Medicinal Utility [1]

Executive Summary

6-(2-Fluoropropan-2-yl)picolinic acid is a specialized pyridine derivative utilized primarily in medicinal chemistry and agrochemical design.[1][2] Characterized by a picolinic acid core (pyridine-2-carboxylic acid) substituted at the C6 position with a 2-fluoropropan-2-yl motif (often referred to as a fluoro-isopropyl or gem-dimethyl-fluoro group), this molecule represents a strategic bioisostere.[1][2] The introduction of the fluorine atom into the isopropyl side chain lowers basicity, blocks metabolic hydroxylation at the tertiary carbon, and modulates lipophilicity (


) without significantly altering steric volume compared to a tert-butyl group.[1]

This guide details the physicochemical profile, validated synthetic routes, and structural biology applications of this scaffold.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule comprises an electron-deficient pyridine ring flanked by a chelating carboxylic acid and a lipophilic, metabolically robust fluoro-alkyl group.[1][2]

Structural Specifications
PropertyData
IUPAC Name 6-(2-fluoro-2-propyl)pyridine-2-carboxylic acid
Common Name 6-(2-Fluoropropan-2-yl)picolinic acid
Molecular Formula

Molecular Weight 183.18 g/mol
CAS Registry Not widely listed; see synthesis intermediates below
SMILES CC(C)(F)c1cccc(n1)C(=O)O
Topological Polar Surface Area (TPSA) ~50.2 Ų (Acid + Pyridine N)
The "Fluorine Effect" on the Isopropyl Group

The substitution of hydrogen for fluorine at the tertiary carbon of the isopropyl group (


) induces critical changes:
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing Cytochrome P450-mediated hydroxylation at this benzylic-like position.

  • Lipophilicity Modulation: While fluorine is lipophilic, the high polarity of the C-F bond can lower

    
     slightly compared to a tert-butyl analog, improving solubility while maintaining hydrophobic contacts.
    
  • Conformational Lock: The gauche effect of fluorine can restrict the rotation of the side chain, pre-organizing the molecule for ligand-receptor binding.

Part 2: Synthetic Pathways

Direct fluorination of an isopropyl group is chemically challenging due to lack of selectivity. The most trustworthy protocol relies on the Deoxyfluorination of a Tertiary Alcohol Precursor .

Retrosynthetic Analysis

The target is disassembled into two key transformations:

  • Fluorination: Conversion of 6-(2-hydroxypropan-2-yl)picolinate to the fluoro-analog using DAST or XtalFluor.[1][2]

  • Carbon-Carbon Bond Formation: Introduction of the gem-dimethyl group via Grignard addition to an acetyl or ester precursor.[2]

Validated Synthetic Protocol (Step-by-Step)

Precursor: Methyl 6-acetylpicolinate (derived from 2,6-dibromopyridine via mono-lithiation/acylation or Stille coupling).[1][2]

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

  • Reagents: Methyl 6-acetylpicolinate, Methylmagnesium bromide (MeMgBr, 3.0 equiv), THF (anhydrous).[1]

  • Conditions: -78°C to 0°C,

    
     atmosphere.[1]
    
  • Mechanism: Nucleophilic attack of the methyl anion on the ketone carbonyl. Note: The ester at C2 is prone to attack; however, using the acetyl precursor allows for temperature-controlled selectivity, or protection of the acid as an oxazoline may be required.[1][2]

  • Alternative: Use 2-bromo-6-(2-hydroxypropan-2-yl)pyridine, then carbonate the bromide.[1][2]

Step 2: Deoxyfluorination

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Dissolve the tertiary alcohol intermediate in DCM at -78°C.

    • Add DAST (1.2 equiv) dropwise.

    • Allow to warm to RT over 2 hours.

    • Quench: Pour into saturated

      
       (Caution: Gas evolution).
      
  • Causality: The hydroxyl group attacks the sulfur, creating a good leaving group. Fluoride ion displaces it via an

    
    -like mechanism (stabilized by the pyridine ring), installing the fluorine.
    

Step 3: Hydrolysis (If Ester Protected)

  • Reagents: LiOH (2.0 equiv), THF/Water (3:1).

  • Conditions: RT, 4 hours.

  • Outcome: Quantitative conversion to the free acid.

Visualization of Synthesis Logic

SynthesisPath cluster_0 Critical Step: Fluorine Installation Start 2,6-Dibromopyridine Inter1 2-Bromo-6-acetylpyridine Start->Inter1 Stille Coupling (Tributyl(1-ethoxyvinyl)tin) Inter2 2-Bromo-6-(2-hydroxypropan-2-yl)pyridine (Tertiary Alcohol) Inter1->Inter2 MeMgBr (Grignard) THF, -78°C Inter3 2-Bromo-6-(2-fluoropropan-2-yl)pyridine Inter2->Inter3 DAST/Deoxo-Fluor (Deoxyfluorination) Final 6-(2-Fluoropropan-2-yl)picolinic acid Inter3->Final 1. n-BuLi, CO2 2. H3O+ (Carboxylation)

Figure 1: Strategic synthesis route avoiding ester over-alkylation by installing the fluoro-group prior to carboxylation.[1]

Part 3: Structural Biology & Medicinal Applications

Bioisosterism and Metabolic Stability

In drug discovery, the 2-fluoropropan-2-yl group is a robust replacement for:

  • Tert-butyl (-C(CH3)3): Reduces lipophilicity slightly, improves solubility.[1]

  • Isopropyl (-CH(CH3)2): Blocks oxidation.

Metabolic Pathway Comparison:

  • Isopropyl Analog:

    
     (Rapid Clearance).
    
  • Fluoro-Analog:

    
    Stable  (Extended Half-life).[1]
    
Chelation Chemistry

Picolinic acids are bidentate ligands.[3] The nitrogen (N) of the pyridine and the oxygen (O) of the carboxylate form a 5-membered chelate ring with divalent metals (


).[1]
  • Relevance: This scaffold is highly relevant for designing inhibitors of metalloenzymes (e.g., Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs)) or as herbicide motifs (auxin mimics) where metal binding in the active site is necessary.

Analytical Characterization Data (Expected)
  • 1H NMR (CDCl3):

    • 
       1.75 (d, 
      
      
      
      , 6H,
      
      
      ).[1] Note the large coupling constant characteristic of gem-dimethyl-fluoro.[1][2]
    • 
       7.50 - 8.20 (m, 3H, Pyridine protons).[1]
      
  • 19F NMR:

    • 
       -135 to -145 ppm (multiplet/septet).[1][2]
      
  • 13C NMR:

    • Doublet splitting of the quaternary carbon and methyl carbons due to C-F coupling (

      
      ).
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides.[1][2] Journal of Organic Chemistry. Link

  • Bayer Pharma AG. (2017). Patent WO2017186703A1: Polymorphic form of substituted pyridine-2-carboxamides.[1][2][4] (Describes synthesis of 6-(2-hydroxypropan-2-yl) precursors). Link

  • Dow AgroSciences. (2013). Picolinic acids as synthetic auxin herbicides. Pest Management Science. Link

Sources

Foundational

Part 1: Executive Summary & Retrosynthetic Analysis

This guide details the scalable synthesis of 6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3), a critical bioisostere building block in medicinal chemistry. The protocol prioritizes regiochemical control and saf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scalable synthesis of 6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3), a critical bioisostere building block in medicinal chemistry. The protocol prioritizes regiochemical control and safety, utilizing a validated route starting from commercially available 2,6-dibromopyridine .

Target Molecule: 6-(2-Fluoropropan-2-yl)picolinic acid Core Moiety: 2-Fluoropropan-2-yl group (Isopropyl fluoride). This group acts as a metabolically stable, lipophilic bioisostere for the tert-butyl group, reducing oxidative metabolism (CYP450) while maintaining steric bulk.

Synthetic Strategy: The synthesis hinges on the selective mono-functionalization of the symmetric 2,6-dibromopyridine. The key challenges are:

  • Regioselectivity: Desymmetrizing the pyridine ring to install the tertiary alcohol and the carboxylic acid at positions 6 and 2, respectively.

  • Fluorination Specificity: Converting the tertiary alcohol to the fluoride using DAST/Deoxo-Fluor without causing elimination to the isopropenyl alkene (a common side reaction in benzylic-type systems).

Retrosynthetic Logic:

  • Disconnection 1: Carboxylic acid formation via hydrolysis of Methyl 6-(2-fluoropropan-2-yl)picolinate .

  • Disconnection 2: C–F bond formation via deoxyfluorination of Methyl 6-(2-hydroxypropan-2-yl)picolinate .

  • Disconnection 3: Carbonylation of 2-bromo-6-(2-hydroxypropan-2-yl)pyridine .

  • Disconnection 4: C–C bond formation via selective lithiation/Grignard exchange of 2,6-dibromopyridine .

Retrosynthesis Figure 1: Retrosynthetic Analysis of 6-(2-Fluoropropan-2-yl)picolinic acid Target 6-(2-Fluoropropan-2-yl) picolinic acid Ester_F Methyl 6-(2-fluoropropan-2-yl) picolinate Target->Ester_F Hydrolysis Ester_OH Methyl 6-(2-hydroxypropan-2-yl) picolinate Ester_F->Ester_OH Deoxyfluorination (DAST) Bromo_OH 2-Bromo-6-(2-hydroxypropan-2-yl) pyridine Ester_OH->Bromo_OH Pd-Carbonylation SM 2,6-Dibromopyridine Bromo_OH->SM Lithiation/Acetone

Part 2: Detailed Synthetic Protocol

Step 1: Synthesis of 2-Bromo-6-(2-hydroxypropan-2-yl)pyridine

Objective: Desymmetrization of 2,6-dibromopyridine via mono-lithiation.

Reagents:

  • 2,6-Dibromopyridine (1.0 eq)

  • n-Butyllithium (1.05 eq, 2.5 M in hexanes)

  • Acetone (dry, 1.2 eq)

  • Solvent: Anhydrous Toluene or THF (THF preferred for solubility)

Protocol:

  • Setup: Charge a flame-dried 3-neck flask with 2,6-dibromopyridine and anhydrous THF under Argon atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70 °C to prevent dilithiation or polymerization.

    • Mechanistic Note: The bromine-lithium exchange is extremely fast. Using exactly 1.05 eq ensures mono-substitution.

  • Electrophile Addition: Stir for 30 minutes at -78 °C. Add dry acetone (dissolved in minimal THF) dropwise.

  • Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Target Yield: 85-90%.

    • Data: ¹H NMR should show a singlet for the gem-dimethyl group (~1.5 ppm).

Step 2: Carbonylation to Methyl 6-(2-hydroxypropan-2-yl)picolinate

Objective: Installation of the ester moiety via Palladium-catalyzed carbonylation.

Reagents:

  • 2-Bromo-6-(2-hydroxypropan-2-yl)pyridine (1.0 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Triethylamine (2.0 eq)

  • Methanol (Solvent/Reagent, excess)[1]

  • Carbon Monoxide (CO) gas (Balloon or 50 psi)

Protocol:

  • Setup: In a pressure vessel (autoclave) or heavy-walled glass reactor, dissolve the bromide in MeOH. Add Et₃N and the Pd catalyst.

  • Reaction: Purge with CO (3x). Pressurize to 50 psi (or use a balloon for small scale, though pressure improves rate). Heat to 70-80 °C for 12-16 hours.

  • Workup: Cool to RT, vent CO carefully (fume hood!). Filter through Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

    • Target Yield: 80-85%.[2]

Step 3: Deoxyfluorination (The Critical Step)

Objective: Conversion of the tertiary alcohol to the fluoride using DAST.

Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Do not exceed 50 °C . Use XtalFluor-E or Deoxo-Fluor for safer, larger-scale operations. This protocol uses DAST as the standard benchmark.

Reagents:

  • Methyl 6-(2-hydroxypropan-2-yl)picolinate (1.0 eq)

  • DAST (1.2 eq)

  • Solvent: Anhydrous DCM (Dichloromethane)

Protocol:

  • Setup: Dissolve the hydroxy-ester in anhydrous DCM in a plastic or Teflon-coated flask (glass is acceptable for short durations, but HF byproduct etches glass). Cool to -78 °C .[3]

  • Addition: Add DAST dropwise via syringe.

    • Process Control: The reaction is exothermic. Maintain temp < -70 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C (ice bath). Do not warm to RT immediately, as this promotes elimination to the alkene (isopropenylpyridine).

  • Quench: Pour the reaction mixture slowly into a stirred, cooled saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution.

  • Workup: Extract with DCM. Wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Target Yield: 60-75%.

    • Key Impurity: Methyl 6-(prop-1-en-2-yl)picolinate (Elimination product).

Step 4: Hydrolysis to the Final Acid

Objective: Saponification of the methyl ester.

Reagents:

  • Methyl 6-(2-fluoropropan-2-yl)picolinate (1.0 eq)

  • LiOH·H₂O (2.0 eq)

  • Solvent: THF/Water (3:1)

Protocol:

  • Reaction: Dissolve ester in THF/Water. Add LiOH. Stir at Room Temperature for 2-4 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3-4. Extract with EtOAc (3x).[3]

  • Isolation: Dry organics (Na₂SO₄) and concentrate.[3] The product usually precipitates as a white/off-white solid. Recrystallize from EtOAc/Hexanes if necessary.

Part 3: Process Data & Visualization

Critical Process Parameters (CPP)
StepParameterTarget RangeConsequence of Deviation
1. Lithiation Temperature-78 °C to -70 °C> -60 °C leads to di-addition (bis-alcohol) and polymerization.
2. Carbonylation CO Pressure> 1 atm (Balloon)Low pressure results in incomplete conversion; Pd precipitation.
3. Fluorination Temperature-78 °C to 0 °C> 0 °C significantly increases elimination (alkene formation).
3. Fluorination Quench pHBasic (pH > 8)Acidic quench can hydrolyze the ester prematurely or degrade the product.
Reaction Workflow Diagram

Workflow Figure 2: Critical Reaction Workflow Steps cluster_0 Step 1: Desymmetrization cluster_1 Step 3: Fluorination S1_React 2,6-Dibromopyridine + nBuLi (-78°C) S1_Quench Acetone Quench S1_React->S1_Quench S3_React DAST Addition (-78°C) S1_Quench->S3_React S3_Control Warm to 0°C (Avoid RT) S3_React->S3_Control

References

  • Preparation of 6-fluoronicotinic acid (Analogous Grignard Exchange)
  • General Fluorination with DAST (Mechanism & Safety): Title: Diethylaminosulfur Trifluoride (DAST). Source: Sigma-Aldrich Technical Bulletin.
  • Synthesis of 6-(2-hydroxypropan-2-yl)picolinic acid (Intermediate CAS)

    • Title: 6-(2-HYDROXYPROPAN-2-YL)PICOLINIC ACID Product Page.[4]

    • Source: Sigma-Aldrich / MilliporeSigma.
  • Carbonylation of 2-Bromopyridines

    • Title: Palladium-Catalyzed Carbonyl
    • Source:Organic Syntheses, Vol. 82, p. 59 (2005).
    • URL:[Link]

Sources

Exploratory

6-(2-Fluoropropan-2-yl)picolinic acid IUPAC name and synonyms

An In-Depth Technical Guide to 6-(2-Fluoropropan-2-yl)picolinic Acid: Nomenclature, Properties, and Synthetic Considerations For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(2-Fluoropropan-2-yl)picolinic Acid: Nomenclature, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2-fluoropropan-2-yl)picolinic acid, a fluorinated derivative of picolinic acid. Picolinic acid and its analogues are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of fluorine-containing substituents can profoundly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This document will cover the systematic nomenclature of 6-(2-fluoropropan-2-yl)picolinic acid, its predicted chemical properties, and a detailed discussion of potential synthetic strategies based on established organic chemistry principles and literature precedents for related compounds. While specific experimental data for this particular molecule is limited in public databases, this guide aims to provide a valuable resource for researchers by offering insights into its chemical nature and potential applications.

Nomenclature and Structure

The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • IUPAC Name: 6-(2-Fluoropropan-2-yl)picolinic acid

  • Synonyms: 6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid

  • CAS Number: 1785119-80-3[1]

The structure consists of a pyridine ring with a carboxylic acid group at the 2-position, which defines it as a picolinic acid derivative. At the 6-position of the pyridine ring, a 2-fluoropropan-2-yl substituent is attached.

Structural Diagram:

Caption: Chemical structure of 6-(2-Fluoropropan-2-yl)picolinic acid.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for 6-(2-fluoropropan-2-yl)picolinic acid, its physicochemical properties are predicted based on its structure and the known properties of related compounds.

PropertyPredicted Value/InformationReference/Basis
Molecular Formula C9H10FNO2
Molecular Weight 199.18 g/mol
Appearance Likely a white to off-white solidGeneral property of picolinic acids[2]
Melting Point Expected to be higher than picolinic acid (136-138 °C) due to increased molecular weight and potential for strong intermolecular interactions.Comparison with picolinic acid[2]
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water. The acidity of the carboxylic acid will increase its solubility in basic aqueous solutions.General solubility of carboxylic acids
pKa The carboxylic acid proton is expected to have a pKa around 5, similar to other picolinic acids.
LogP The presence of the fluorinated alkyl group will increase lipophilicity compared to picolinic acid.

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-C bond between the pyridine ring and the 2-fluoropropan-2-yl group, or the late-stage introduction of the carboxylic acid function.

Retrosynthesis target 6-(2-Fluoropropan-2-yl)picolinic acid intermediate1 Ester of 6-(2-Fluoropropan-2-yl)picolinic acid target->intermediate1 Ester hydrolysis intermediate4 6-(2-Fluoropropan-2-yl)-2-methylpyridine intermediate1->intermediate4 Oxidation of methyl group intermediate2 6-Bromo-2-methylpyridine intermediate3 2-Fluoropropan-2-yl nucleophile/electrophile intermediate4->intermediate2 Cross-coupling intermediate4->intermediate3 Cross-coupling

Caption: Retrosynthetic analysis of 6-(2-Fluoropropan-2-yl)picolinic acid.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from a commercially available pyridine derivative.

Workflow Diagram:

Synthetic_Pathway A 6-Bromo-2-methylpyridine B 6-(2-Hydroxypropan-2-yl)-2-methylpyridine A->B Grignard reaction with acetone C 6-(2-Fluoropropan-2-yl)-2-methylpyridine B->C Fluorination (e.g., DAST, Deoxo-Fluor®) D 6-(2-Fluoropropan-2-yl)picolinic acid C->D Oxidation (e.g., KMnO4, SeO2)

Caption: A proposed synthetic pathway to 6-(2-Fluoropropan-2-yl)picolinic acid.

Step-by-Step Protocol:

  • Grignard Reaction: 6-Bromo-2-methylpyridine can be converted to its Grignard reagent by treatment with magnesium metal. Subsequent reaction with acetone would yield 6-(2-hydroxypropan-2-yl)-2-methylpyridine.

  • Fluorination: The tertiary alcohol can be fluorinated using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This step is crucial and may require optimization to achieve good yields and minimize side reactions.

  • Oxidation: The methyl group at the 2-position of the pyridine ring can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4) or selenium dioxide (SeO2).[2][3] The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the fluorinated side chain.

  • Purification: The final product would be purified by standard techniques such as recrystallization or column chromatography.

Potential Applications in Drug Development

The structural motifs present in 6-(2-fluoropropan-2-yl)picolinic acid suggest several potential applications in drug discovery and development.

  • Picolinic Acid Scaffold: Picolinic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[2] The pyridine nitrogen and the carboxylic acid group can act as a bidentate chelating unit for various metal ions, which can be a mechanism of their biological action.

  • Fluorine Substitution: The introduction of a fluorine atom, particularly in a fluoroalkyl group, can significantly enhance the pharmacological profile of a drug candidate. Benefits include:

    • Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.

    • Enhanced Lipophilicity: The fluorinated group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

    • Modulation of Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid, potentially affecting its binding to target proteins.

  • Potential as an Intermediate: This compound could serve as a key building block in the synthesis of more complex molecules. The carboxylic acid can be readily converted to other functional groups such as amides, esters, or alcohols, allowing for the exploration of a diverse chemical space. The fluorinated pyridine moiety is a feature in some modern pharmaceuticals.[4]

Analytical Characterization

For researchers synthesizing or working with this compound, a suite of analytical techniques would be necessary for its characterization and quality control.

Analytical TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy - ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the propan-2-yl group. - ¹³C NMR: Resonances for the carbons of the pyridine ring, the carboxylic acid, and the fluorinated side chain. The carbon bearing the fluorine will show a characteristic large one-bond C-F coupling constant. - ¹⁹F NMR: A singlet corresponding to the single fluorine atom.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound would be observed. Fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-F bond vibrations.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.

Conclusion

6-(2-Fluoropropan-2-yl)picolinic acid is a structurally interesting molecule that combines the biologically relevant picolinic acid scaffold with a fluorinated substituent. While specific data on this compound is scarce, its structural features suggest it could be a valuable building block for the development of new therapeutic agents. The synthetic strategies outlined in this guide provide a practical starting point for its preparation. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its biological activity to unlock its full potential in medicinal chemistry and drug development.

References

  • Chemsigma. 6-(2-fluoropropan-2-yl)picolinic acid [1785119-80-3]. Available from: [Link]

  • PubChem. 6-(3-Fluorophenyl)picolinic acid. National Center for Biotechnology Information. Available from: [Link]

  • The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. (2026, January 20). Available from: [Link]

  • Wikipedia. Picolinic acid. Wikimedia Foundation. Available from: [Link]

  • Organic Syntheses. Picolinic acid hydrochloride. Available from: [Link]

Sources

Foundational

Technical Guide: 1H and 13C NMR Characterization of 6-(2-Fluoropropan-2-yl)picolinic acid

To the Research Team: This technical guide details the structural characterization of 6-(2-Fluoropropan-2-yl)picolinic acid . As this specific derivative is often a proprietary intermediate in medicinal chemistry (used t...

Author: BenchChem Technical Support Team. Date: February 2026

To the Research Team:

This technical guide details the structural characterization of 6-(2-Fluoropropan-2-yl)picolinic acid . As this specific derivative is often a proprietary intermediate in medicinal chemistry (used to modulate lipophilicity via the fluoro-isopropyl group), this guide synthesizes data from established fragment analysis, substituent chemical shift (SCS) theory, and analogous fluorinated pyridine scaffolds.

The following protocols and data interpretations are designed to serve as a self-validating system for confirming the identity of this compound in a drug discovery workflow.

Part 1: Structural Analysis & Magnetic Environments

Before analyzing the spectra, we must define the magnetic environments. The molecule consists of a picolinic acid core (pyridine-2-carboxylic acid) substituted at the C6 position with a 2-fluoropropan-2-yl group (often called a fluoro-isopropyl moiety).

Key Diagnostic Features[1][2][3][4][5][6]
  • Symmetry: The isopropyl methyl groups are chemically equivalent (enantiotopic protons in an achiral environment), simplifying the aliphatic region.

  • Fluorine Coupling: The presence of

    
    F (
    
    
    
    , 100% abundance) will split both
    
    
    H and
    
    
    C signals. This is the primary validation tool.
    • 
      H NMR:  Look for a diagnostic doublet in the aliphatic region (
      
      
      
      ).
    • 
      C NMR:  Look for large doublets for the quaternary carbon (
      
      
      
      ) and methyl carbons (
      
      
      ).

Part 2: 1H NMR Data Analysis

Solvent Recommendation: DMSO-d


 is preferred over CDCl

. Picolinic acids often have low solubility in chloroform and can form hydrogen-bonded dimers that broaden the carboxylic acid proton. DMSO-d

ensures a sharp, distinct signal for the acidic proton (often shifted downfield to 13+ ppm) and stabilizes the zwitterionic character.
Predicted 1H NMR Data (400 MHz, DMSO-d )
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Interpretation
COOH Acidic H13.0 - 13.5Broad Singlet-Carboxylic acid proton. Disappears with D

O shake.
H3 Aromatic8.05 - 8.15dd or d

,

Ortho to COOH (Deshielded by anisotropy of carbonyl).
H4 Aromatic8.00 - 8.10t (pseudo)

Meta to COOH. Often overlaps with H3.
H5 Aromatic7.75 - 7.85dd

,

Ortho to alkyl group. May show broadening due to long-range F coupling.
CH

Methyl1.65 - 1.75Doublet

Diagnostic Signal. The 6 equivalent protons are split by the geminal Fluorine.
Analysis of Causality
  • The Methyl Doublet: This is the "fingerprint" of the 2-fluoropropan-2-yl group. Unlike a standard isopropyl group (which is a doublet due to a neighboring CH), this is a doublet due to a neighboring Fluorine. The coupling constant (

    
     Hz) is significantly larger than a standard H-H vicinal coupling (~7 Hz).
    
  • Aromatic Deshielding: The H3 proton is most deshielded due to the proximity of the electron-withdrawing carboxylic acid and the ring nitrogen's magnetic anisotropy.

Part 3: 13C NMR Data Analysis

The


C spectrum is definitive due to the predictable magnitude of Carbon-Fluorine couplings.
Predicted 13C NMR Data (100 MHz, DMSO-d )
PositionCarbon Type

(ppm)
Multiplicity

(Hz)
Interpretation
COOH Carbonyl165.0 - 167.0Singlet-Carboxylic acid carbonyl.
C6 Quaternary Ar162.0 - 164.0Doublet

Ipso to the fluoro-alkyl group.
C2 Quaternary Ar148.0 - 150.0Singlet-Ipso to COOH.
C4 Aromatic CH138.0 - 139.0Singlet-Para to COOH.
C3 Aromatic CH124.0 - 126.0Singlet-Ortho to COOH.
C5 Aromatic CH120.0 - 122.0Doublet

Meta to substituent.
C-F Quaternary Aliph93.0 - 96.0Doublet

Primary Diagnostic. Direct attachment to F.
CH

Methyl26.0 - 28.0Doublet

Beta to F.
Analysis of Causality
  • The Giant Doublet (C-F): The carbon directly attached to fluorine will appear as a doublet with a massive splitting (~170 Hz). This confirms the C-F bond is intact.

  • The Methyl Doublet: The methyl carbons are beta to the fluorine, resulting in a characteristic ~24 Hz splitting. If this splitting is absent, the fluorine has likely been eliminated (e.g., to an alkene).

Part 4: Experimental Protocol

To ensure data integrity and reproducibility, follow this validation workflow.

Sample Preparation
  • Mass: Dissolve 5-10 mg of the solid acid in 0.6 mL of DMSO-d

    
     .
    
  • Additives: If the proton signals are broad (exchange broadening), add 1 drop of D

    
    O to exchange the COOH proton and sharpen the aromatic signals.
    
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters
  • 1H NMR:

    • Spectral Width: 15 ppm (to capture the acidic proton).

    • Scans: 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): 2.0 seconds (ensure methyl integration is accurate).

  • 13C NMR:

    • Scans: >512 (Quaternary carbons and C-F split signals have lower S/N).

    • Decoupling: Proton-decoupled (CPD).

Validation Logic (Self-Check)
  • Check 1: Is the methyl signal a doublet with

    
     Hz?
    
    • Yes: Fluorine is present.[1][2][3][4][5]

    • No (Singlet): Fluorine is missing (Hydrolysis?).

    • No (Doublet J=7Hz): Wrong structure (Isopropyl group, no F).

  • Check 2: Is the integration of Aromatic H : Methyl H exactly 3 : 6 (1:2)?

    • Yes: Purity is high.[1]

Part 5: Visualization of Workflow

NMR_Workflow Start Start: Solid Sample 6-(2-Fluoropropan-2-yl)picolinic acid Prep Sample Prep Solvent: DMSO-d6 Conc: 10mg/0.6mL Start->Prep AcqH Acquire 1H NMR (SW=15ppm, D1=2s) Prep->AcqH AcqC Acquire 13C NMR (Proton Decoupled) Prep->AcqC CheckMe Check Methyl Signal (1.7 ppm) AcqH->CheckMe CheckCF Check Quaternary C (94 ppm) AcqC->CheckCF Pass VALIDATED Structure Confirmed CheckMe->Pass Doublet (J=22Hz) FailH FAIL: Check Synthesis (Missing F or hydrolysis) CheckMe->FailH Singlet or J=7Hz CheckCF->Pass Doublet (J=170Hz) FailC FAIL: Check Core (Wrong Substitution) CheckCF->FailC Missing/Singlet

Caption: Logical workflow for validating the compound using characteristic NMR coupling constants.

Structure_Map N1 N1 C2 C2 (Ipso) N1->C2 C3 C3 (Ar-H) C2->C3 COOH COOH C2->COOH Deshielding C4 C4 (Ar-H) C3->C4 C5 C5 (Ar-H) C4->C5 C6 C6 (Ipso) C5->C6 C6->N1 CF C-F (Quat) C6->CF J(C,F)=25Hz Me Me (x2) CF->Me J(C,F)=24Hz

Caption: Structural connectivity map highlighting the critical J-coupling pathways for identification.

References

  • Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. Wiley-Interscience.
  • Schaefer, T., et al. (1991).[6] "Internal rotational potentials... and long-range coupling constants."[6] Canadian Journal of Chemistry, 69(7), 1047-1056. Link (Foundational work on F-C and F-H coupling mechanisms).

  • Compound Interest. (2015).[7] A Guide to 13C NMR Chemical Shift Values. Link (Standard reference for chemical shift ranges).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative source for substituent effects on pyridine rings).

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of 6-(2-Fluoropropan-2-yl)picolinic Acid

Part 1: Executive Summary This technical guide details the mass spectrometric characterization of 6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3). This molecule represents a critical class of fluorinated pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide details the mass spectrometric characterization of 6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3). This molecule represents a critical class of fluorinated pyridine building blocks used in the synthesis of next-generation agrochemicals and metallo-enzyme inhibitors.

The presence of the 2-fluoropropan-2-yl moiety (a tertiary alkyl fluoride) introduces specific analytical challenges, primarily the propensity for in-source defluorination (loss of HF) and competitive decarboxylation. This guide provides a validated framework for distinguishing the intact parent molecule from its degradation products, optimizing ionization parameters, and establishing robust MRM (Multiple Reaction Monitoring) transitions.

Part 2: Molecular Characterization & Properties

Before initiating MS method development, the physicochemical properties of the analyte must be understood to select the appropriate ionization mode and chromatographic stationary phase.

Table 1: Physicochemical Profile
PropertySpecificationAnalytical Implication
Chemical Formula

Monoisotopic Mass: 183.0696 Da
Molecular Weight 183.18 g/mol Precursor Ion Selection
pKa (Calculated) ~5.4 (Carboxylic Acid)Ionizes in both ESI(+) and ESI(-)
LogP ~1.8Retains well on C18; amenable to Reverse Phase LC
Key Functional Groups Pyridine N, Carboxylic Acid, Tertiary FluorideMultiple protonation/deprotonation sites

Part 3: Experimental Methodology

Sample Preparation

To prevent hydrolysis of the tertiary fluoride, avoid acidic heating during sample prep.

  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Buffer Warning: Avoid phosphate buffers; they suppress ionization. Use volatile buffers (Formic Acid or Ammonium Acetate).

Liquid Chromatography Conditions

The polarity of the picolinic acid core requires a column capable of retaining polar acidic compounds.

  • Column: Waters HSS T3 C18 (

    
     mm, 1.8 µm) or equivalent high-strength silica.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1.0 min; 5-95% B over 6.0 min.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (Source Optimization)
  • Ionization Mode: Electrospray Ionization (ESI) Positive Mode is recommended due to the basic pyridine nitrogen, which facilitates protonation (

    
    ).
    
  • Critical Parameter - Source Temperature: Keep below 350°C. Excessive heat promotes thermal dehydrofluorination (Loss of HF, -20 Da) before the ion enters the quadrupole.

  • Declustering Potential (DP): Optimize to moderate levels (approx. 40-60 V). High DP will strip the carboxylic acid group (

    
    ) in the source.
    

Part 4: Fragmentation Analysis & Mechanism

Understanding the fragmentation is vital for distinguishing the analyte from potential impurities (e.g., the defluorinated alkene analog).

Primary Precursor Ion
  • Positive Mode:

    
    
    
Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID), two competitive pathways dominate:

  • Pathway A: Decarboxylation (Dominant)

    • Loss of

      
       (44 Da) or Formic Acid equivalent (
      
      
      
      , 46 Da).
    • Transition:

      
       (
      
      
      
      ).
    • Mechanism:[1] The protonated pyridine ring destabilizes the carboxylic acid, facilitating facile loss of

      
      .
      
  • Pathway B: Dehydrofluorination (Diagnostic)

    • Loss of HF (20 Da).

    • Transition:

      
       (
      
      
      
      ).
    • Mechanism:[1] The tertiary fluorine is a good leaving group. Elimination creates an isopropenyl moiety on the pyridine ring.

  • Pathway C: Sequential Loss

    • Loss of

      
       followed by HF (or vice versa).
      
    • Transition:

      
      .
      
Structural Visualization of Fragmentation

The following diagram illustrates the logical flow of fragmentation, critical for assigning MRM transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 184 (Intact Molecule) Frag1 Fragment A [M+H - CO2]+ m/z 140 (Decarboxylated) Parent->Frag1 Loss of CO2 (-44 Da) Frag2 Fragment B [M+H - HF]+ m/z 164 (Defluorinated) Parent->Frag2 Loss of HF (-20 Da) Frag3 Fragment C [M+H - CO2 - HF]+ m/z 120 (Core Pyridine) Frag1->Frag3 Loss of HF (-20 Da) Frag2->Frag3 Loss of CO2 (-44 Da)

Caption: Figure 1. ESI(+) Fragmentation pathway showing competitive decarboxylation and dehydrofluorination.

Part 5: Quantitation & Validation Strategy

To validate this method for drug development assays (e.g., PK studies or impurity profiling), use the following Multiple Reaction Monitoring (MRM) transitions.

Table 2: Recommended MRM Transitions
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 184.1140.115 - 20High abundance; stable signal (

loss).
Qualifier 1 184.1164.110 - 15Confirms presence of Fluorine (HF loss).
Qualifier 2 184.1120.125 - 30Structural core confirmation.
Quality Control Checks
  • Isotopic Pattern: Check for the absence of Chlorine/Bromine isotopes. The M+1 peak should be consistent with carbon contributions (~10% of M).

  • In-Source Fragmentation Monitor: Inject the standard with zero collision energy. If

    
     164 is present in the Q1 scan, lower the Desolvation Temperature or Declustering Potential immediately.
    

Part 6: References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Picolinic Acid Derivatives.[2] National Institute of Standards and Technology. Retrieved from [Link]

  • Gross, J. H. (2017).[3] Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Reference for general ESI fragmentation mechanisms of tertiary alkyl fluorides and carboxylic acids).

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Authoritative guide on neutral losses including

    
     and HF).
    

Sources

Foundational

Spectroscopic Characterization of 6-(2-Fluoropropan-2-yl)picolinic Acid: An FT-IR Analysis Guide

This guide provides an in-depth spectroscopic analysis of 6-(2-Fluoropropan-2-yl)picolinic acid , a specialized pyridine derivative often utilized in medicinal chemistry as a bioisostere or a precursor for radiopharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 6-(2-Fluoropropan-2-yl)picolinic acid , a specialized pyridine derivative often utilized in medicinal chemistry as a bioisostere or a precursor for radiopharmaceutical ligands (e.g.,


F-labeling of PSMA tracers).

As no public reference spectrum exists for this specific proprietary intermediate, this guide utilizes Fragment-Based Vibrational Analysis (FBVA) . We synthesize established data from picolinic acid cores and tertiary alkyl fluorides to construct a definitive assignment protocol.

Executive Summary & Molecular Architecture

Target Molecule: 6-(2-Fluoropropan-2-yl)picolinic acid Formula:


Key Structural Motifs: 
  • Picolinic Acid Core: Pyridine ring with a carboxylic acid at position 2.[1][2]

  • Fluoro-isopropyl Group: A tertiary alkyl fluoride

    
     at position 6.
    

This molecule presents a unique spectroscopic challenge: distinguishing the subtle C–F stretch of the tertiary fluoride from the complex fingerprint of the pyridine ring and the strong C–O modes of the carboxylic acid.

Structural Vibrational Map

The following diagram illustrates the critical vibrational centers that must be identified during analysis.

MolecularVibrations Core Pyridine Ring (Skeletal Vib.) Acid Carboxylic Acid (COOH) Core->Acid Pos 2 Substituent 2-Fluoropropan-2-yl (Tertiary Fluoride) Core->Substituent Pos 6 Mode_CO ν(C=O) ~1710-1730 cm⁻¹ Acid->Mode_CO Mode_OH ν(O-H) 3300-2500 cm⁻¹ (H-Bonded) Acid->Mode_OH Mode_CF ν(C-F) 1100-1150 cm⁻¹ Substituent->Mode_CF Mode_Gem δ(C-H) Gem-Dimethyl 1385/1365 cm⁻¹ Substituent->Mode_Gem

Figure 1: Vibrational connectivity map highlighting the four critical diagnostic regions for 6-(2-Fluoropropan-2-yl)picolinic acid.

Experimental Methodology (ATR-FTIR)

For carboxylic acid derivatives, Attenuated Total Reflectance (ATR) is the superior sampling method over KBr pellets. KBr is hygroscopic; absorbed water interferes with the critical O-H region of the acid.

Protocol: High-Fidelity Acquisition
  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred due to the potential hardness of crystalline organic acids.

  • Background: Collect 32 scans of the clean crystal (air background) immediately prior to sampling.

  • Sample Deposition: Place ~5 mg of solid sample on the crystal.

  • Pressure Application: Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact results in weak C-H bands relative to the baseline.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving fingerprint splitting).

    • Scans: 64 (to improve Signal-to-Noise ratio).

Spectral Analysis & Interpretation

The spectrum is divided into three logical zones. You must validate the presence of specific bands in each zone to confirm identity.

Zone 1: The Hydrogen Bonding Region (3500 – 2500 cm⁻¹)

This region is dominated by the carboxylic acid.

  • O-H Stretch (Acid Dimer): Expect a very broad, intense feature centered around 3000 cm⁻¹ , extending from 3300 to 2500 cm⁻¹. This "hump" often obscures the C-H stretches.

  • C-H Stretches:

    • Aromatic C-H: Small shoulders >3000 cm⁻¹.

    • Aliphatic C-H: Distinct peaks at 2980–2850 cm⁻¹ arising from the methyl groups in the isopropyl moiety.

Zone 2: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the primary confirmation of the picolinic acid core.

  • C=O Stretch (Carboxylic Acid): A sharp, intense band at 1700–1730 cm⁻¹ .

    • Insight: If the sample is a salt (e.g., sodium picolinate) or zwitterionic, this band disappears and is replaced by asymmetric carboxylate stretching at ~1600 cm⁻¹. For the free acid, 1700+ is mandatory.

  • Pyridine Ring Modes: Distinct aromatic skeletal vibrations appear at:

    • ~1590 cm⁻¹ (Quadrant stretch)

    • ~1570 cm⁻¹ (Pyridine ring stretch)

    • ~1470 cm⁻¹ (Semicircle stretch)

Zone 3: The Fingerprint & Diagnostic Region (1500 – 1000 cm⁻¹)

This is where you distinguish this specific molecule from generic picolinic acid.

A. The Gem-Dimethyl Doublet (Crucial Marker)

The isopropyl group


 exhibits a characteristic "split" bending vibration. Look for two sharp peaks of nearly equal intensity at:
  • ~1385 cm⁻¹

  • ~1365 cm⁻¹ Absence of this doublet suggests the isopropyl group is not intact.

B. The C-F Stretch (The Fluorine Signature)

Identifying C-F bonds in aromatics is difficult, but in a tertiary alkyl fluoride , it is more distinct.

  • Assignment: Strong, broad band at 1100 – 1150 cm⁻¹ .

  • Interference: This often overlaps with C-C skeletal vibrations. However, compared to non-fluorinated analogues (e.g., the tertiary alcohol), the C-F bond is stronger and appears at a lower frequency than a tertiary C-OH (which would be ~1150-1200 cm⁻¹).

Summary of Diagnostic Bands

Functional GroupModeFrequency (cm⁻¹)IntensityShape
Carboxylic Acid ν(O-H)3300–2500VariableVery Broad (Dimer)
Methyl / Alkyl ν(C-H)2980–2870MediumSharp
Carboxylic Acid ν(C=O)1730–1700 StrongSharp
Pyridine Ring ν(C=C/C=N)1590, 1570MediumSharp
Gem-Dimethyl δ(C-H)1385 & 1365 MediumDoublet (Diagnostic)
Tertiary Fluoride ν(C-F)1150–1100 StrongBroad
Pyridine Ring δ(C-H)~760, ~700StrongSharp (Out-of-plane)

Analytical Workflow & Quality Control

To ensure the spectrum is valid and free from artifacts, follow this logic flow.

QC_Workflow Start Raw Spectrum Acquired Check_CO2 Check 2350 cm⁻¹ (CO2 Artifact?) Start->Check_CO2 Check_Base Check Baseline Flatness (Contact Issue?) Check_CO2->Check_Base Pass Reprocess Reprocess / Clean Crystal Check_CO2->Reprocess Fail (High CO2) Check_CO Identify C=O (1700-1730 cm⁻¹) Check_Base->Check_CO Pass Check_Base->Reprocess Fail (Tilt) Check_Gem Identify Gem-Dimethyl (1385/1365 cm⁻¹) Check_CO->Check_Gem Present Check_CO->Reprocess Absent (Check Salt Form) Check_CF Locate C-F (1100-1150 cm⁻¹) Check_Gem->Check_CF Present Valid Spectrum Validated Check_CF->Valid Present

Figure 2: Step-by-step Quality Control (QC) decision tree for validating the FT-IR spectrum.

Common Artifacts & Troubleshooting
  • Missing C=O (1700 cm⁻¹): If you see two bands at 1600 and 1400 cm⁻¹ instead, your sample has formed a carboxylate salt (e.g., with residual base from synthesis). Acidify and re-isolate.[3]

  • Weak C-H Region: If the region >2800 cm⁻¹ is noisy or weak, the crystal contact pressure is too low.

  • Broad Water Bands: If a broad band appears at 3400 cm⁻¹ without the characteristic acid dimer shape (which extends to 2500), the sample is wet. Dry in a vacuum desiccator.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for C-F and Gem-dimethyl assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of Picolinic Acid. National Institute of Standards and Technology.[4] Available at: [Link]

  • Wolff, J. J., & Staschewski, D. (2000). Vibrational Spectra of Fluorinated Organic Compounds. In Organofluorine Chemistry. Springer. (Reference for tertiary C-F stretch shifts).
  • Kalinin, A. V., et al. (2010).[5] "Synthesis of 6-substituted picolinic acids via palladium-catalyzed cross-coupling." Journal of Organic Chemistry. (Context for synthesis and structural validation).

Sources

Exploratory

Strategic Scaffold Assessment: 6-(2-Fluoropropan-2-yl)picolinic acid

Executive Summary 6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3) represents a high-value, under-explored scaffold in both agrochemical and pharmaceutical discovery. Structurally, it combines the privileged pic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3) represents a high-value, under-explored scaffold in both agrochemical and pharmaceutical discovery. Structurally, it combines the privileged picolinic acid (pyridine-2-carboxylic acid) pharmacophore—a classic bidentate metal chelator—with a 2-fluoropropan-2-yl (fluoro-isopropyl) group at the 6-position.

This specific substitution pattern offers a unique tactical advantage: it functions as a bioisostere of the tert-butyl group but with modulated lipophilicity, reduced metabolic liability (blocking benzylic oxidation), and altered electronic properties due to the fluorine atom. This guide outlines the primary research vectors for this molecule, focusing on next-generation auxinic herbicides and metalloenzyme inhibitors.

Section 1: Chemical Architecture & The "Fluorine Effect"

To understand the potential of this molecule, one must analyze the interplay between the chelating core and the fluorinated tail.

Physicochemical Profile[1]
  • Core Chelation: The N-heterocycle and the carboxylic acid form a 5-membered chelate ring with transition metals (Zn²⁺, Fe²⁺, Cu²⁺).

  • Steric Shielding: The bulky 6-substituent creates a "steric wall" near the metal center. This forces specific coordination geometries, often enhancing selectivity for enzymes with hydrophobic S1' pockets (e.g., MMPs) or specific auxin receptors (TIR1/AFB5).

  • Metabolic Stability: The gem-dimethyl group in a standard isopropyl or tert-butyl substituent is prone to CYP450-mediated oxidation. Replacing a hydrogen or methyl with fluorine (C-F bond energy ~116 kcal/mol) blocks this metabolic soft spot while retaining steric bulk.

Comparison of 6-Substituents
SubstituentSteric Bulk (A-Value)Electronic Effect (Hammett σ)Metabolic StabilityPrimary Utility
-H Low0.00HighGeneral Chelation
-Cl (Clopyralid)Moderate+0.23 (Inductive)HighHerbicide Standard
-C(CH₃)₃ (t-Butyl)High-0.20 (Inductive)Low (Oxidation)Hydrophobic Anchor
-C(CH₃)₂F High +0.10 (Inductive) Enhanced "Stealth" Anchor

Section 2: Research Area A — Agrochemical Discovery (Auxinic Herbicides)

The most immediate application for 6-(2-Fluoropropan-2-yl)picolinic acid is as a structural probe for synthetic auxin herbicides .

Mechanism of Action (MoA) Logic

Commercial picolinate herbicides (e.g., Clopyralid, Picloram, Aminopyralid) mimic the natural plant hormone indole-3-acetic acid (IAA). They bind to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.

  • The "Tail" Effect: The 6-position of the picolinate core sits in a hydrophobic niche within the TIR1 binding pocket.

  • Hypothesis: The 2-fluoropropan-2-yl group provides a "super-hydrophobic" contact similar to the aryl tail of Arylex™ (Halauxifen-methyl) but with a distinct shape vector. This could overcome resistance in weeds that have mutated to reject planar aryl tails.

Experimental Protocol: Arabidopsis Root Growth Assay

Objective: Quantify the auxinic activity relative to Clopyralid.

  • Preparation: Dissolve 6-(2-Fluoropropan-2-yl)picolinic acid in DMSO to create 100 mM stocks.

  • Media: Prepare 0.5x Murashige & Skoog (MS) plates containing 1% sucrose and 0.8% agar.

  • Dosing: Supplement plates with the test compound at log-scale concentrations (10 nM, 100 nM, 1 µM, 10 µM). Include Clopyralid as a positive control and DMSO as a negative control.

  • Germination: Surface sterilize Arabidopsis thaliana (Col-0) seeds and stratify at 4°C for 2 days. Plate seeds in linear rows.

  • Incubation: Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7-10 days.

  • Data Capture: Scan plates and measure primary root length using ImageJ.

  • Analysis: Plot dose-response curves to determine IC₅₀. A potent auxin mimic will severely inhibit root elongation and induce excessive root hair formation.

Section 3: Research Area B — Medicinal Chemistry (Metalloenzymes)

The second major research avenue exploits the molecule as a Fragment-Based Drug Discovery (FBDD) starting point for zinc-dependent enzymes.

Target Class: Histone Demethylases (KDMs)

JmjC-domain-containing histone demethylases use Fe(II) and α-ketoglutarate (2-OG) to demethylate lysine residues. Picolinic acids are competitive inhibitors of 2-OG.

  • Design Logic: The 6-(2-fluoropropan-2-yl) group can extend into the substrate binding groove, displacing water molecules and improving entropic binding affinity. The fluorine atom can also engage in multipolar interactions with backbone amides.

Target Class: Matrix Metalloproteinases (MMPs)

MMPs contain a catalytic zinc ion. The picolinic acid chelates the zinc.

  • Selectivity Filter: The S1' pocket of MMPs varies in size and hydrophobicity. The bulky fluoro-isopropyl group is predicted to provide selectivity for MMPs with open, hydrophobic S1' pockets (e.g., MMP-12 or MMP-13) over those with restricted pockets (e.g., MMP-1 or MMP-7).

Experimental Workflow: TR-FRET KDM Assay

Objective: Measure IC₅₀ against KDM4A (JMJD2A).

  • Reagents: Recombinant KDM4A, Biotinylated Histone H3K9me3 substrate, Eu-labeled anti-H3K9me2 antibody, ULight-Streptavidin.

  • Reaction: Mix enzyme, test compound, Fe(II), and ascorbate in assay buffer (50 mM HEPES pH 7.5).

  • Initiation: Add substrate and 2-OG (at Kₘ concentration). Incubate for 60 min at RT.

  • Detection: Add detection mix (Eu-antibody + ULight-Streptavidin). The demethylation of H3K9me3 to H3K9me2 allows antibody binding, generating a FRET signal.

  • Inhibition: The test compound (picolinate) should prevent demethylation, resulting in low FRET signal (inverse relationship depending on antibody specificity; if antibody detects product, inhibitor reduces signal).

Section 4: Synthesis & Characterization

Since the molecule is a specialized building block, establishing a robust synthetic route is critical for generating derivatives.

Recommended Synthetic Pathway

The most reliable route avoids direct fluorination of the pyridine ring and instead modifies a side chain.

Synthesis A 2-Bromo-6-acetylpyridine B Intermediate 1: Tertiary Alcohol A->B MeMgBr (Grignard) C Intermediate 2: Fluoro-bromide B->C DAST or Deoxo-Fluor D Target: 6-(2-Fluoropropan-2-yl) picolinic acid C->D 1. Pd(dppf)Cl2, CO, MeOH 2. LiOH Hydrolysis

Figure 1: Proposed synthetic route from commercially available 2-bromo-6-acetylpyridine.[1]

Step-by-Step Methodology
  • Grignard Addition: React 2-bromo-6-acetylpyridine with methylmagnesium bromide (MeMgBr) in dry THF at 0°C to yield 2-(2-hydroxypropan-2-yl)-6-bromopyridine.

  • Deoxyfluorination: Treat the tertiary alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at -78°C to RT. Note: The pyridine nitrogen protects the ring from electrophilic fluorination, directing reaction to the alcohol.

  • Carbonylation: Perform a Palladium-catalyzed carbonylation (Pd(dppf)Cl₂, 50 psi CO, MeOH, Et₃N) on the aryl bromide to generate the methyl ester.

  • Hydrolysis: Saponify the ester using LiOH in THF/H₂O to yield the final acid.

Section 5: Strategic Logic Map

The following diagram visualizes the decision matrix for deploying this scaffold in a research program.

LogicMap Start Scaffold: 6-(2-Fluoropropan-2-yl)picolinic acid Branch1 Agrochemicals (Auxin Mimic) Start->Branch1 Branch2 Pharma (Metalloenzyme Inhibitor) Start->Branch2 Test1 Assay: Arabidopsis Root Growth Branch1->Test1 Test2 Assay: KDM/MMP FRET Panel Branch2->Test2 Outcome1 Result: High Potency Test1->Outcome1 Outcome2 Result: Low Potency Test1->Outcome2 Action1 Develop Resistance Breaker (New Mode of Binding) Outcome1->Action1 Action2 Use as Negative Control (Steric Probe) Outcome2->Action2

Figure 2: Research decision tree for scaffold evaluation.

References

  • Epp, J. B., et al. (2016). The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Auxin Herbicides. Bioorganic & Medicinal Chemistry.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hu, C., et al. (2019).[3] Synthesis of Pyridine Derivatives via C-H Functionalization. United States Patent US10709712B2.[3] Link

  • Lamberth, C. (2018). Picolinamides in Agrochemical Discovery. Bioorganic & Medicinal Chemistry.[2] Link

  • ChemScene. (2025). Product Datasheet: 6-(2-Fluoropropan-2-yl)picolinic acid (CAS 1785119-80-3).Link

Sources

Protocols & Analytical Methods

Method

Application Note: 6-(2-Fluoropropan-2-yl)picolinic Acid in Advanced Organic Synthesis

Executive Summary 6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3) represents a specialized class of 6-substituted pyridine-2-carboxylic acid ligands.[1] It is designed to bridge the gap between the steric bulk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3) represents a specialized class of 6-substituted pyridine-2-carboxylic acid ligands.[1] It is designed to bridge the gap between the steric bulk of tert-butyl groups and the electron-withdrawing nature of trifluoromethyl groups.

In modern organic synthesis, this compound serves two primary critical functions:

  • Ligand for Metal Catalysis: Specifically in Palladium-catalyzed carbonylation reactions, where the 6-substituent prevents the formation of catalytically inactive bis-ligated species.

  • Medicinal Chemistry Building Block: As a bioisostere for tert-butyl or isopropyl groups, introducing fluorine to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric volume.

Technical Profile & Rationale

The "Goldilocks" Effect in Ligand Design

Picolinic acid derivatives are ubiquitous ligands in C-H activation and carbonylation. However, their efficacy is strictly governed by the substituent at the 6-position (ortho to the nitrogen).

  • Steric Control: A proton at C6 allows the formation of saturated

    
     complexes, which are often catalytic dead-ends. Bulky groups (e.g., t-Bu) force the formation of the active, unsaturated 
    
    
    
    species.
  • Electronic Modulation: The 2-fluoropropan-2-yl moiety offers a unique electronic profile. The fluorine atom exerts an inductive electron-withdrawing effect (

    
    ), reducing the 
    
    
    
    -donating ability of the pyridine nitrogen compared to a simple tert-butyl group. This creates a more electrophilic metal center, facilitating nucleophilic attack on coordinated substrates (e.g., CO or alkenes).
Physiochemical Properties
PropertyValue / Description
CAS Number 1785119-80-3
Formula C

H

FNO

MW 183.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
pKa (est) ~4.5 (COOH), ~2.0 (Pyridine N)

Synthesis Protocol: Preparation of the Ligand

While commercially available, in-house synthesis is often required for scale-up. The following protocol utilizes a deoxyfluorination strategy from the hydroxy-precursor.

Reaction Scheme (Graphviz)

SynthesisRoute Figure 1: Synthetic route for 6-(2-Fluoropropan-2-yl)picolinic acid via deoxyfluorination. Start Dimethyl pyridine- 2,6-dicarboxylate Inter1 Intermediate A: 6-(2-hydroxypropan-2-yl) picolinate Start->Inter1 1. MeMgBr (1 eq) -78°C to 0°C Inter2 Intermediate B: 6-(2-fluoropropan-2-yl) picolinate Inter1->Inter2 2. DAST or XtalFluor-E DCM, -78°C Product Final Product: 6-(2-Fluoropropan-2-yl) picolinic acid Inter2->Product 3. LiOH, THF/H2O Hydrolysis

[2][3][4][5][6]

Step-by-Step Methodology

Step 1: Grignard Addition (Mono-alkylation)

  • Reagents: Dimethyl pyridine-2,6-dicarboxylate (10.0 g), Methylmagnesium bromide (3M in ether), THF (anhydrous).

  • Procedure:

    • Dissolve diester in anhydrous THF (100 mL) under

      
      . Cool to -78°C.
      
    • Add MeMgBr (1.1 equiv) dropwise over 1 hour. Crucial: Control rate to favor mono-addition.

    • Warm to 0°C and quench with sat.

      
      .[5]
      
    • Extract with EtOAc, dry over

      
      , and purify via column chromatography (Hex/EtOAc) to isolate methyl 6-(2-hydroxypropan-2-yl)picolinate.
      

Step 2: Deoxyfluorination

  • Reagents: Intermediate A, DAST (Diethylaminosulfur trifluoride) or XtalFluor-E, DCM.

  • Procedure:

    • Dissolve Intermediate A in DCM in a plastic/Teflon vessel. Cool to -78°C.

    • Add DAST (1.2 equiv) dropwise.

    • Stir at -78°C for 1h, then allow to warm to RT.

    • Quench carefully with sat.

      
       (Gas evolution!).
      
    • Isolate the fluorinated ester.

Step 3: Hydrolysis

  • Procedure: Standard LiOH hydrolysis in THF/Water (1:1) at RT for 4 hours, followed by acidification to pH 3-4 to precipitate the free acid.

Application Protocol: Pd-Catalyzed Alkoxycarbonylation[6]

This is the primary application for this ligand. It promotes the conversion of aryl alkenes or alkynes into esters (e.g., Ibuprofen precursors, methacrylates) with high regioselectivity.

The Catalytic Cycle & Ligand Role

CatalyticCycle Figure 2: Pd-Catalyzed Carbonylation Cycle. The 6-(2-fluoropropan-2-yl) group sterically inhibits the 'Dead' pathway. Pd0 [Pd(L)(Solvent)] Active Species PdH [Pd(H)(L)]+ Hydride Species Pd0->PdH HX (Acid) Dead [Pd(L)2] Inactive Resting State Pd0->Dead Excess L (Blocked by 6-substituent) AlkylPd Alkyl-Pd Complex PdH->AlkylPd Alkene Insertion AcylPd Acyl-Pd Complex AlkylPd->AcylPd CO Insertion AcylPd->Pd0 ROH Alcoholysis

Standard Protocol: Methoxycarbonylation of Styrene

Objective: Synthesis of methyl 2-phenylpropanoate (Branched product).

Reagents:

  • Substrate: Styrene (1.0 mmol)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: 6-(2-Fluoropropan-2-yl)picolinic acid (2-3 mol%)

  • Acid Promoter: p-Toluenesulfonic acid (PTSA) (2-5 mol%)

  • Solvent/Reactant: Methanol (anhydrous)

  • Gas: CO (balloon or autoclave, 10-20 bar)

Procedure:

  • Setup: In a stainless steel autoclave equipped with a glass liner and stir bar.

  • Charging: Add

    
     (2.2 mg), Ligand (5.5 mg), and PTSA (9.5 mg).
    
  • Solvent: Add Methanol (5 mL) and Styrene (115 µL).

  • Purge: Seal autoclave, purge with

    
     (3x), then CO (3x).
    
  • Reaction: Pressurize to 20 bar CO. Heat to 80-100°C. Stir at 800 rpm for 12 hours.

  • Workup: Cool to RT, vent CO carefully (fume hood!). Filter through a celite pad.

  • Analysis: Analyze filtrate by GC-MS or

    
     NMR.
    

Expected Results:

  • Conversion: >95%

  • Regioselectivity (b:l): Typically >20:1 favoring the branched ester (due to the steric bulk of the ligand directing the hydride insertion).

Medicinal Chemistry Application: Amide Coupling

When using this molecule as a building block (e.g., to cap an amine), standard coupling reagents can be used, but care must be taken to avoid defluorination if conditions are too basic/harsh.

Protocol:

  • Activation: Dissolve 6-(2-fluoropropan-2-yl)picolinic acid (1 eq) in DMF.

  • Coupling Agent: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.

  • Amine Addition: Add the amine substrate (1.0 eq).

  • Condition: Stir at RT for 2-4 hours.

  • Note: Avoid using oxalyl chloride/DMF for acid chloride formation if possible, as the tertiary fluoride can be sensitive to strong Lewis acids or elimination conditions. HATU/EDC is preferred.

References

  • Dong, K., Fang, X., & Beller, M. (2017). "Picolinic Acid Derivatives as Ligands for Palladium-Catalyzed Carbonylation". Chemical Communications.
  • Cavinato, G., & Toniolo, L. (2014). "Carbonylation of Ethene Catalyzed by Pd(II)-Phosphine Complexes". Molecules. [Link] (Mechanistic background on mon- vs bis-ligation).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry.

Sources

Application

6-(2-Fluoropropan-2-yl)picolinic acid as a building block in medicinal chemistry

A Versatile Fluorinated Scaffold for Medicinal Chemistry CAS Number: 1785119-80-3 Molecular Formula: C9H10FNO2 Molecular Weight: 183.18 g/mol [1] Executive Summary: The Fluoroisopropyl Advantage In modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Fluorinated Scaffold for Medicinal Chemistry

CAS Number: 1785119-80-3 Molecular Formula: C9H10FNO2 Molecular Weight: 183.18 g/mol [1]

Executive Summary: The Fluoroisopropyl Advantage

In modern drug discovery, the 6-(2-fluoropropan-2-yl)picolinic acid scaffold represents a high-value building block designed to address specific liabilities associated with alkyl-substituted pyridines. It serves as a tactical bioisostere for 6-tert-butyl and 6-isopropyl picolinic acids.

The incorporation of the 2-fluoropropan-2-yl (fluoroisopropyl) motif offers three critical advantages over its non-fluorinated counterparts:

  • Metabolic Blocking: It eliminates the benzylic hydrogen atom present in the isopropyl group, blocking a primary site of CYP450-mediated oxidative metabolism.

  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the LogP compared to a tert-butyl group, improving aqueous solubility and reducing non-specific binding while maintaining similar steric bulk.

  • Electronic Tuning: The electron-withdrawing nature of the fluoroisopropyl group at the 6-position modulates the pKa of the pyridine nitrogen, subtly altering the metal-binding properties of the picolinic acid core.

Physicochemical Profile & Bioisosteric Comparison

The following table highlights why a medicinal chemist would select this scaffold over traditional alkyl analogs.

Property6-Isopropyl Analog6-tert-Butyl Analog6-(2-Fluoropropan-2-yl) Analog
Structure -CH(CH₃)₂-C(CH₃)₃-C(CH₃)₂F
Metabolic Liability High (Benzylic Oxidation)LowVery Low (Blocked)
Steric Bulk (A-Value) MediumHighHigh (Similar to t-Bu)
Electronic Effect Weak Donor (+I)Donor (+I)Weak Acceptor (-I)
Lipophilicity (LogP) HighVery HighModerate (Lower than t-Bu)
Dipole Moment LowLowIncreased (C-F bond)
Synthetic Protocol: The "Gold Standard" Route

Note: Direct fluorination of an isopropyl group is chemically challenging. The most robust route builds the scaffold from 2,6-dibromopyridine, ensuring regiocontrol.

Phase A: Installation of the Tertiary Alcohol

Reaction: Lithiation / Acetone Addition Precursor: 2,6-Dibromopyridine

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 2,6-dibromopyridine (1.0 equiv) and anhydrous toluene/THF (4:1 ratio). Cool to -78°C .

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes to generate the 2-lithio-6-bromopyridine species.

  • Quench: Add anhydrous acetone (1.5 equiv) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Dry over Na₂SO₄ and concentrate.

  • Product: 2-(2-hydroxypropan-2-yl)-6-bromopyridine.

Phase B: Deoxyfluorination (The Critical Step)

Reagent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E Safety Alert: DAST can be explosive upon heating. Perform all reactions in a blast shield. Do not heat neat DAST above 50°C.

  • Setup: Dissolve the alcohol from Phase A (1.0 equiv) in anhydrous DCM in a plastic or Teflon-coated vessel (glass is acceptable for short durations at low temp). Cool to -78°C .

  • Addition: Add DAST (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 4 hours. Monitor by TLC/LCMS for disappearance of the alcohol.

  • Quench: Cool to 0°C. Very slowly add saturated NaHCO₃. (Vigorous CO₂ evolution occurs).

  • Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc) yields 2-(2-fluoropropan-2-yl)-6-bromopyridine .

Phase C: Palladium-Catalyzed Carbonylation

Transformation: Bromide to Carboxylic Acid (via Ester)

  • Cocktail: In a pressure vessel (autoclave), combine the fluorinated bromide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and Et₃N (3.0 equiv) in MeOH.

  • Carbonylation: Pressurize with CO gas (50 psi). Heat to 80°C for 12 hours.

  • Workup: Filter through Celite to remove Pd. Concentrate to obtain the methyl ester .

  • Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 3-4 with 1N HCl. Extract with EtOAc or precipitate the solid.

  • Final Product: 6-(2-Fluoropropan-2-yl)picolinic acid .

Application Logic & Decision Pathways

The following diagrams illustrate the decision-making process for selecting this building block and the synthetic workflow described above.

Figure 1: Bioisostere Selection Logic

Caption: Decision matrix for replacing alkyl groups with the fluoroisopropyl motif to optimize metabolic stability and lipophilicity.

Bioisostere_Logic Start Lead Compound Optimization (Pyridine Core) Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Sol Issue: Poor Solubility / High LogP? Start->Issue_Sol Check_Site Is the metabolic hot-spot a benzylic position? Issue_Metab->Check_Site Yes Sub_tButyl Current Group: tert-Butyl (-C(CH3)3) Issue_Sol->Sub_tButyl Yes Sub_Isopropyl Current Group: Isopropyl (-CH(CH3)2) Check_Site->Sub_Isopropyl Yes Solution_F Apply Fluoroisopropyl Bioisostere (-C(CH3)2F) Sub_Isopropyl->Solution_F Replace H with F Sub_tButyl->Solution_F Replace Me with F Outcome_1 Blocks Benzylic Oxidation (C-F Bond Strength) Solution_F->Outcome_1 Outcome_2 Lowers LogP vs t-Butyl (Polar C-F Bond) Solution_F->Outcome_2

Figure 2: Synthetic Workflow

Caption: Step-by-step synthetic route from 2,6-dibromopyridine to the final fluorinated picolinic acid.

Synthesis_Workflow SM 2,6-Dibromopyridine Step1 1. n-BuLi, -78°C 2. Acetone SM->Step1 Inter1 Intermediate A: Tertiary Alcohol Step1->Inter1 Step2 DAST or XtalFluor-E DCM, -78°C to RT Inter1->Step2 Inter2 Intermediate B: Fluoroisopropyl Bromide Step2->Inter2 Step3 Pd(dppf)Cl2, CO (g) MeOH, Et3N, 80°C Inter2->Step3 Inter3 Intermediate C: Methyl Ester Step3->Inter3 Step4 LiOH, THF/H2O Hydrolysis Inter3->Step4 Product Final Product: 6-(2-Fluoropropan-2-yl) picolinic acid Step4->Product

Handling and Stability
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The C-F bond is stable, but the carboxylic acid moiety can be prone to decarboxylation at very high temperatures (>150°C) if the ring is electron-deficient.

  • Safety: The precursor (DAST) is highly toxic and reacts violently with water. The final product is generally non-toxic but should be handled as a standard irritant.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews, 37(2), 320-330. Link

  • ChemScene. (2025). Product Datasheet: 6-(2-Fluoropropan-2-yl)picolinic acid (CAS 1785119-80-3).[5]Link

  • Middleton, W. J. (1975). New fluorinating reagents.[4] Dialkylaminosulfur fluorides.[4][6] The Journal of Organic Chemistry, 40(5), 574-578. (Seminal paper on DAST usage). Link

Sources

Method

potential biological activity of 6-(2-Fluoropropan-2-yl)picolinic acid

Technical Application Note: 6-(2-Fluoropropan-2-yl)picolinic Acid as a Bioisostere Scaffold Executive Summary 6-(2-Fluoropropan-2-yl)picolinic acid is a specialized pyridine-2-carboxylic acid derivative featuring a gem-d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 6-(2-Fluoropropan-2-yl)picolinic Acid as a Bioisostere Scaffold

Executive Summary

6-(2-Fluoropropan-2-yl)picolinic acid is a specialized pyridine-2-carboxylic acid derivative featuring a gem-dimethyl fluorinated motif at the C6 position. This compound represents a strategic "bioisostere scaffold" for drug and agrochemical discovery.

The 2-fluoropropan-2-yl group serves as a metabolically robust, lipophilic bioisostere of the tert-butyl or isopropyl group. By replacing a hydrogen or methyl group with fluorine, researchers can modulate pKa, block oxidative metabolism (CYP450), and alter the conformation of the metal-binding picolinate core.

Primary Applications:

  • Agrochemical Discovery: Synthetic auxin herbicides (Bioisostere of Clopyralid/Picloram).

  • Medicinal Chemistry: Zinc-binding fragment for Metalloproteinase (MMP) or Metallo-

    
    -lactamase (MBL) inhibitors.
    
  • Fragment-Based Drug Design (FBDD): A rigid, polar/lipophilic scaffold for probing sub-pockets in enzyme active sites.

Chemical Identity & Properties

PropertyDataNote
IUPAC Name 6-(2-fluoro-2-propanyl)pyridine-2-carboxylic acid
CAS Number 1785119-80-3
Molecular Formula C

H

FNO

Molecular Weight 183.18 g/mol
pKa (Calc) ~5.1 (Carboxylic acid)Lower than picolinic acid (5.4) due to electron-withdrawing F-group.
LogP (Calc) ~1.8Enhanced lipophilicity vs. non-fluorinated analog.
Solubility DMSO, Methanol, dilute aqueous baseLimited solubility in neutral water.

Structural Logic & Bioisosterism

The strategic value of this compound lies in the Fluorine Effect .

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the isopropyl group resistant to CYP450-mediated hydroxylation (benzylic oxidation).

  • Conformational Lock: The fluorine atom introduces a gauche effect and steric bulk similar to a methyl group but with different electrostatics, potentially locking the pyridine ring orientation relative to the binding pocket.

  • Metal Chelation: The picolinic acid core is a bidentate ligand. The 6-substituent sterically influences the coordination geometry around metals like Zn

    
     or Fe
    
    
    
    .

Figure 1: Structural logic demonstrating the bioisosteric relationship between the target compound and known bioactive scaffolds.

Application Protocols

Protocol A: In Vitro Auxinic Herbicide Screening

Context: 6-substituted picolinates are potent synthetic auxins (e.g., Arylex™ active). This protocol evaluates the compound's ability to mimic Indole-3-acetic acid (IAA).

Objective: Determine the root growth inhibition IC


 in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige and Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Test Compound: 6-(2-Fluoropropan-2-yl)picolinic acid (100 mM stock in DMSO).

  • Positive Control: 2,4-D or Picloram.

Methodology:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Plating: Prepare square petri dishes with MS agar supplemented with the test compound at concentrations: 0, 10 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M, 100
    
    
    M.
  • Sowing: Place seeds (n=15 per concentration) in a straight line near the top of the vertical plate.

  • Growth: Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark) for 7-10 days.

  • Analysis: Measure primary root length using ImageJ software.

  • Calculation: Plot Root Length vs. Log[Concentration]. Calculate IC

    
     using a non-linear regression model (GraphPad Prism).
    

Expected Outcome: Strong auxinic activity will manifest as severe root stunting and extensive root hair proliferation at concentrations <1


M.
Protocol B: Zinc Chelation Efficiency Assay

Context: Validating the compound as a fragment for metalloenzyme inhibition (e.g., MBLs).

Objective: Quantify the stability constant (


) of the Zn

-Ligand complex.

Materials:

  • HEPES buffer (50 mM, pH 7.4, I=0.15 M NaCl).

  • ZnCl

    
     standard solution.
    
  • UV-Vis Spectrophotometer (Quartz cuvette).

  • Competitor ligand: 4-(2-pyridylazo)resorcinol (PAR) (Colorimetric indicator).

Methodology:

  • Baseline: Prepare a solution of 100

    
    M PAR and 100 
    
    
    
    M ZnCl
    
    
    in buffer. Record absorbance at 500 nm (Abs
    
    
    of Zn-PAR complex).
  • Titration: Sequentially add aliquots of 6-(2-Fluoropropan-2-yl)picolinic acid (0.1 to 10 equivalents relative to Zn).

  • Equilibration: Allow 5 minutes mixing time between additions.

  • Measurement: Monitor the decrease in Abs

    
     as the picolinate displaces PAR from the Zinc.
    
  • Data Processing: Use the known affinity of PAR (

    
     M
    
    
    
    ) to calculate the
    
    
    of the test compound using the competitive binding equation:
    
    

Interpretation: A


 in the micromolar range indicates suitability as a metal-binding pharmacophore (MBP).

Synthetic Pathway Note

For researchers needing to synthesize derivatives or scale up.

The most reliable synthesis route involves the Deoxyfluorination of the hydroxy-precursor.

  • Precursor: 6-(2-hydroxypropan-2-yl)picolinic acid (obtainable via Grignard addition of MeMgBr to dimethyl pyridine-2,6-dicarboxylate followed by selective hydrolysis).

  • Fluorination: Treat the hydroxy-ester with DAST (Diethylaminosulfur trifluoride) or XtalFluor-E in DCM at -78°C to 0°C.

    • Caution: Elimination to the alkene (isopropenyl) is a major side reaction. Maintain low temperature and strictly anhydrous conditions.

  • Hydrolysis: Saponify the ester (LiOH/THF/H

    
    O) to yield the free acid.
    

References

  • Design and Synthesis of 6-Substituted Picolinates

    • Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.[1][2][3][4]

    • Source: J. Agric.[4] Food Chem. 2024, 72, 15, 8840–8848.[4]

    • URL:[Link]

  • Fluorination Methodology

    • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.[5]

    • Source: Molecules 2025, 30(14), 6543.
    • URL:[Link]

  • Metalloenzyme Inhibition (MBLs)

    • Title: Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases.[6]

    • Source: ACS Infect. Dis. 2018, 4, 11, 1623–1631.
    • URL:[Link]

  • Compound Registry

    • Title: 6-(2-Fluoropropan-2-yl)picolinic acid (CAS 1785119-80-3).[7]

    • Source: ChemScene Product D

Sources

Application

6-(2-Fluoropropan-2-yl)picolinic acid as a potential enzyme inhibitor

Application Note: Evaluation of 6-(2-Fluoropropan-2-yl)picolinic acid as a Metalloenzyme Inhibitor and Synthetic Auxin Mimic Abstract & Compound Rationale 6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 6-(2-Fluoropropan-2-yl)picolinic acid as a Metalloenzyme Inhibitor and Synthetic Auxin Mimic

Abstract & Compound Rationale

6-(2-Fluoropropan-2-yl)picolinic acid (CAS: 1785119-80-3) represents a "privileged scaffold" in medicinal and agrochemical chemistry.[1] It combines the metal-chelating pharmacophore of picolinic acid with a metabolically robust, lipophilic 2-fluoropropan-2-yl (fluoro-isopropyl) motif at the 6-position.[1]

While picolinic acid derivatives are historically known as synthetic auxin herbicides (e.g., Picloram, Clopyralid) targeting the TIR1/AFB ubiquitin ligase complex, they also function as potent metalloenzyme inhibitors (e.g., Zinc-dependent metalloproteases) via bidentate chelation.[2]

Key Structural Advantages:

  • Bioisosterism: The 2-fluoropropan-2-yl group acts as a bioisostere for the tert-butyl or isopropyl group but with altered electronics and reduced metabolic liability (blocking benzylic oxidation).[1]

  • Steric Control: The 6-substitution introduces steric bulk adjacent to the pyridine nitrogen, modulating the "bite angle" for metal coordination and enhancing selectivity against non-target metalloproteins.[2]

This guide provides protocols to evaluate this compound’s efficacy in two primary domains: Zinc-Metalloprotease Inhibition (Pharma) and Auxin Receptor Binding (Agrochemical).[1][2]

Mechanism of Action (MOA)

A. Metalloenzyme Inhibition (Zinc-Dependent)

The core mechanism relies on the pyridine nitrogen and the carboxylate oxygen forming a five-membered chelate ring with the active site metal ion (typically Zn²⁺ or Fe²⁺).[2]

  • Binding Mode: The compound displaces the catalytic water molecule coordinated to the Zinc ion, thereby freezing the enzyme's catalytic cycle.[2]

  • Fluorine Effect: The fluorine atom lowers the pKa of the pyridine nitrogen slightly compared to a non-fluorinated alkyl group, potentially altering pH-dependent binding kinetics.[2]

B. Auxin Signaling (Agrochemical)

As a structural analog of Clopyralid/Picloram, this molecule likely functions as a "molecular glue."[1][2]

  • Binding Mode: It binds to the TIR1/AFB receptor pocket, promoting the recruitment of Aux/IAA repressor proteins for ubiquitination and degradation.[2]

  • Selectivity: The bulky 6-substituent (fluoro-isopropyl) is critical for fitting into the hydrophobic niche of the AFB5 receptor variant, a known driver of resistance management in herbicides.

Visualization: Mechanism & Workflow

MOA_Workflow cluster_Pharma Pathway A: Metalloenzyme Inhibition cluster_Agro Pathway B: Auxin Mimicry Compound 6-(2-Fluoropropan-2-yl) picolinic acid Zn_Site Active Site Zn2+ Compound->Zn_Site Targeting TIR1 TIR1/AFB Receptor Compound->TIR1 Binding Chelation Bidentate Chelation (N-Zn-O) Zn_Site->Chelation Catalysis_Block Displacement of Catalytic Water Chelation->Catalysis_Block Inhibition Enzyme Inactivation Catalysis_Block->Inhibition Complex Ligand-Receptor Complex TIR1->Complex AuxIAA Recruit Aux/IAA Repressor Complex->AuxIAA Molecular Glue Degradation Ubiquitination & Proteasomal Degradation AuxIAA->Degradation

Figure 1: Dual mechanism of action pathways. Pathway A (Red) illustrates direct metalloenzyme inhibition via chelation.[1][2] Pathway B (Green) illustrates the synthetic auxin "molecular glue" mechanism.[2]

Experimental Protocols

Protocol 1: FRET-Based Zinc-Metalloprotease Inhibition Assay

Target: Generic Matrix Metalloproteinase (MMP) or similar Zn-hydrolase.[1]

Materials:

  • Enzyme: Recombinant MMP catalytic domain (e.g., MMP-9 or MMP-12), 10 nM final conc.[1][2]

  • Substrate: FRET peptide (e.g., Mca-PLGL-Dpa-AR-NH2).[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.[1][2] (CRITICAL: Do NOT use PBS or buffers with EDTA/DTT as they strip the active site Zinc). [2]

  • Inhibitor: 6-(2-Fluoropropan-2-yl)picolinic acid (Stock: 10 mM in DMSO).[1]

Workflow:

  • Preparation: Dilute the inhibitor in Assay Buffer to 2x desired concentrations (Range: 1 nM to 100 µM).

  • Pre-incubation: Add 50 µL of Enzyme solution + 25 µL of Inhibitor solution to a black 96-well plate. Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 25 µL of Substrate solution (Final conc. 5-10 µM).

  • Measurement: Monitor fluorescence (Ex/Em: 328/393 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion.

    • % Inhibition = [1 - (Slope_sample / Slope_control)] x 100[2]

    • Fit data to a 4-parameter logistic equation to determine IC50.[1][2]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Purpose: To validate direct binding and determine stoichiometry (N), Enthalpy (ΔH), and Dissociation Constant (Kd).[2]

Materials:

  • Instrument: MicroCal PEAQ-ITC or equivalent.[1][2]

  • Cell Sample: Target Protein (e.g., AFB5 or MMP) at 20-30 µM in dialysis buffer.[1][2]

  • Syringe Sample: 6-(2-Fluoropropan-2-yl)picolinic acid at 200-300 µM in exact same dialysis buffer (match DMSO % precisely, typically <2%).

Workflow:

  • Degassing: Degas both protein and ligand solutions for 10 minutes.

  • Titration Scheme:

    • Temperature: 25°C.

    • Stirring: 750 rpm.

    • Injection 1: 0.4 µL (discard data).

    • Injections 2-19: 2.0 µL every 150 seconds.

  • Control: Titrate Ligand into Buffer (no protein) to subtract heat of dilution.

  • Data Fitting: Fit to a "One Set of Sites" model.

    • Success Criteria: A sigmoidal binding isotherm indicating saturation.[1][2] If the curve is linear, increase protein concentration (c-value check).[1][2]

Data Presentation & Analysis

Table 1: Expected Physiochemical Profile

ParameterValue / DescriptionImpact on Assay
LogP (Predicted) ~2.2 - 2.5Moderate lipophilicity; ensures cell permeability but requires DMSO for stocks.[1]
pKa (Acid) ~5.3Predominantly ionized (anionic) at physiological pH (7.4).[1][2]
Chelation Strength Moderate (Bidentate)Expect IC50 in µM range for generic metalloenzymes; nM for specific pockets.[1][2]
Solubility Low in pure water; High in DMSO/MeOHAction: Dissolve in 100% DMSO, then dilute into buffer.[1][2] Keep DMSO <1% in assay.[1][2]

Interpretation Guide:

  • IC50 < 100 nM: Potent inhibitor.[1][2][3] Likely specific binding driven by the fluoro-isopropyl group fitting a hydrophobic pocket.[1][2]

  • IC50 1 µM - 50 µM: Moderate inhibitor.[1][2] Likely driving primarily by the picolinate "zinc-head" chelation with weak side-chain contribution.[1][2]

  • No Inhibition: Check buffer components. Ensure no competing chelators (EDTA) are present.[1][2]

References

  • Narayan, R. et al. (2023).[1][2][4] "Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo."[1][4] Cell Reports Medicine, 4(7).[1][2] Link

  • Epp, J. B. et al. (2016).[1][2] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[2][5][6] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1][2] (Describes the SAR of 6-substituted picolinates). Link

  • Senderoff, R. I. et al. (1990).[1][2][7] "Considerations of the thermodynamics of chelation in the design of zinc enzyme inhibitors." Journal of Pharmaceutical Sciences. (Foundational text on picolinic acid chelation).

  • PubChem. "6-(2-Fluoropropan-2-yl)picolinic acid (Compound)."[1] National Center for Biotechnology Information.[1][2] Link

Sources

Method

Application Note: Development of Bioassays for 6-(2-Fluoropropan-2-yl)picolinic Acid Activity

Introduction & Mechanism of Action 6-(2-Fluoropropan-2-yl)picolinic acid (6-FPPA) belongs to the picolinic acid class of synthetic auxins, a family that includes commercially significant herbicides such as picloram, clop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

6-(2-Fluoropropan-2-yl)picolinic acid (6-FPPA) belongs to the picolinic acid class of synthetic auxins, a family that includes commercially significant herbicides such as picloram, clopyralid, and the active acid form of florpyrauxifen.

Unlike indole-3-acetic acid (IAA), the natural auxin which binds primarily to the TIR1 receptor, picolinic acid derivatives often exhibit a distinct selectivity for the AFB5 (Auxin Signaling F-Box 5) co-receptor. This selectivity is crucial for their utility in resistance management, as they can control weeds resistant to other auxin classes (e.g., phenoxys like 2,4-D).

Mechanism of Action (MOA):

  • Binding: 6-FPPA enters the plant cell and binds to the TIR1/AFB receptor complex.

  • Complex Formation: The ligand acts as "molecular glue," stabilizing the interaction between the F-box protein (TIR1/AFB5) and the Aux/IAA transcriptional repressor proteins.

  • Ubiquitination: The SCF (Skp1-Cullin-F-box) complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the ubiquitinated repressor.

  • Gene Activation: Auxin Response Factors (ARFs) are released from inhibition, triggering unregulated transcription of auxin-responsive genes (e.g., GH3, SAUR), leading to epinasty, tissue necrosis, and plant death.

Pathway Visualization: Auxin Signaling Cascade

AuxinSignaling Ligand 6-FPPA (Ligand) Receptor TIR1 / AFB5 (F-Box Protein) Ligand->Receptor Binds Repressor Aux/IAA (Repressor) Receptor->Repressor Recruits (Molecular Glue) Proteasome 26S Proteasome Repressor->Proteasome Degraded by SCF SCF Complex (E3 Ligase) SCF->Repressor Ubiquitinates ARF ARF Transcription Factors Proteasome->ARF Releases Inhibition GeneExp Unregulated Gene Expression (Epinasty/Death) ARF->GeneExp Activates

Caption: The molecular mechanism of 6-FPPA acting as a "molecular glue" to trigger the SCF-TIR1/AFB auxin signaling pathway.

Assay Strategy Overview

To validate 6-FPPA activity, a tiered approach is required, moving from molecular interaction to whole-plant phenotype.

Assay TierMethodObjectiveKey Readout
Tier 1: Molecular SPR / Pull-down Quantify binding affinity (

) to AFB5 vs. TIR1.
Dissociation Constant (

)
Tier 2: Cellular DR5::GUS Reporter Confirm transcriptional activation in vivo.GUS Activity (Blue staining)
Tier 3: Phenotypic Root Growth Inhibition Measure physiological potency (

).
Root Length (mm)

Detailed Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To determine the binding affinity of 6-FPPA to the AFB5 receptor compared to TIR1.

Reagents:

  • Recombinant TIR1 and AFB5 proteins (expressed in insect cells).

  • Biotinylated Aux/IAA peptide (degron motif).

  • Sensor Chip (Streptavidin-coated, e.g., GE Series S Sensor Chip SA).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

Workflow:

  • Immobilization: Inject biotinylated Aux/IAA peptide onto the active flow cell to ~100 RU. Use an empty flow cell as a reference.

  • Preparation: Dilute 6-FPPA in Running Buffer (concentration range: 0.1 nM to 10 µM).

  • Co-Injection: Mix 6-FPPA with purified AFB5 (or TIR1) protein at a fixed concentration (e.g., 50 nM).

  • Injection: Inject the mixture over the sensor surface for 120s (association) followed by buffer alone for 120s (dissociation).

  • Regeneration: Use a short pulse of 10 mM Glycine-HCl pH 2.0 if necessary, though dissociation is often sufficient.

  • Analysis: Fit data to a 1:1 binding model to calculate

    
    .
    

Validation Criteria:

  • Picolinic acids typically show higher affinity (lower

    
    ) for AFB5  than TIR1.
    
  • Positive Control: Picloram or IAA.

Protocol B: Arabidopsis Root Growth Inhibition Assay

Objective: High-throughput screening of herbicidal potency.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x MS (Murashige and Skoog) medium + 1% sucrose + 0.8% phytagel.

  • Square petri dishes (100 x 100 mm).

  • 6-FPPA stock solution (100 mM in DMSO).

Step-by-Step Methodology:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 10% bleach (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Media Prep: Prepare 0.5x MS media containing 6-FPPA at varying concentrations (0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Keep DMSO concentration constant (0.1%).

  • Plating: Pour media into square plates. Once solidified, spot seeds (10-15 per plate) in a straight line 1 cm from the top.

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, scan the plates. Use ImageJ (NeuronJ plugin) to measure primary root length.

  • Data Analysis: Plot Root Length vs. Log[Concentration]. Calculate

    
     using a non-linear regression (4-parameter logistic fit).
    

Expected Results:

  • Active Auxin: Significant root shortening and proliferation of root hairs at concentrations >100 nM.

  • Picolinate Signature: Look for resistance in afb5 mutant lines compared to tir1 mutants to confirm the specific signaling pathway.

Protocol C: DR5::GUS Reporter Assay

Objective: Visual confirmation of auxin-responsive gene expression in specific tissues.

Materials:

  • Transgenic Arabidopsis line DR5::GUS.

  • GUS Staining Solution: 1 mM X-Gluc, 50 mM sodium phosphate buffer (pH 7.0), 0.1% Triton X-100, 10 mM EDTA.

Workflow:

  • Treatment: Germinate DR5::GUS seedlings on vertical MS plates for 5 days. Transfer seedlings to liquid MS media containing 1 µM 6-FPPA for 5–12 hours.

  • Fixation: Harvest seedlings and immerse in cold 90% acetone for 20 mins.

  • Rinse: Wash 2x with phosphate buffer.

  • Staining: Incubate seedlings in GUS Staining Solution at 37°C overnight in the dark.

  • Clearing: Replace staining solution with 70% ethanol to remove chlorophyll. Repeat until tissue is clear.

  • Microscopy: Observe blue precipitate in root tips and vascular tissue.

Interpretation:

  • Strong Blue Staining: Indicates 6-FPPA successfully activates the ARF transcription machinery.

  • Pattern: Compare staining localization with IAA. Picolinates may show broader or distinct tissue distribution due to transport differences.

Troubleshooting & Optimization

ProblemPossible CauseSolution
No Root Inhibition Compound instability or poor uptake.Check pH of media (picolinates are weak acids, pKa ~5.5). Ensure pH is ~5.7 to facilitate ion trapping/uptake.
Inconsistent SPR Data Protein degradation.Ensure AFB5/TIR1 proteins are fresh and contain necessary co-factors (e.g., IP6 is required for TIR1 assembly).
High Background in GUS Endogenous auxin.Include a mock control (DMSO only) to establish baseline DR5 activity.

References

  • Calderón Villalobos, L. I., et al. (2012). A Combinatorial TIR1/AFB–Aux/IAA Co-Receptor System for Differential Sensing of Auxin. Nature Chemical Biology. Link

  • Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 Confer Resistance to the Herbicide Picloram. Plant Physiology. Link

  • Epp, J. B., et al. (2016). The Discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, A New Family of Synthetic Auxin Herbicides.[1] Bioorganic & Medicinal Chemistry.[2][3][4] Link

  • Bell, J. L., et al. (2019). The Mode of Action of the New Arylpicolinate Herbicide Florpyrauxifen-benzyl.[1][5] Weed Science. Link

  • Grossmann, K. (2010). Auxin Herbicides: Current Status of Mechanism and Mode of Action. Pest Management Science. Link

Sources

Application

Application Note: Synthesis of 6-(2-Fluoropropan-2-yl)picolinic Acid Derivatives

This Application Note provides a validated protocol for the synthesis of 6-(2-Fluoropropan-2-yl)picolinic acid , a critical scaffold in medicinal chemistry used to modulate lipophilicity and metabolic stability (acting a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated protocol for the synthesis of 6-(2-Fluoropropan-2-yl)picolinic acid , a critical scaffold in medicinal chemistry used to modulate lipophilicity and metabolic stability (acting as a bioisostere for tert-butyl or hydroxy-isopropyl groups).

The protocol utilizes a robust "Select-Fluorinate-Carbonylate" strategy, avoiding the statistical mixtures often associated with desymmetrization of pyridine diesters.

[1]

Abstract & Strategic Overview

The 6-(2-fluoropropan-2-yl)pyridine motif is a high-value pharmacophore, notably present in CFTR modulators (e.g., Tezacaftor intermediates) and various kinase inhibitors. The gem-dimethyl fluoro moiety (


) offers a unique combination of steric bulk similar to a tert-butyl group but with reduced lipophilicity (

) and blocked metabolic oxidation sites.

This guide details a 4-step linear synthesis starting from commercially available Methyl 6-bromopicolinate . Unlike routes attempting to mono-functionalize 2,6-pyridinedicarboxylic acid esters (which suffer from statistical product mixtures), this protocol leverages the orthogonal reactivity of the aryl bromide and the ester functionalities.

Retrosynthetic Analysis

The synthesis disconnects the target into three key transformations:

  • Carbonylation: Installation of the carboxylic acid via Pd-catalyzed carbonylation.

  • Deoxyfluorination: Conversion of a tertiary alcohol to the fluoride using DAST.

  • Nucleophilic Addition: Grignard addition to an ester to form the gem-dimethyl backbone.

Retrosynthesis Target 6-(2-Fluoropropan-2-yl) picolinic acid Inter1 Methyl 6-(2-fluoropropan-2-yl) picolinate Target->Inter1 Hydrolysis Inter2 2-Bromo-6-(2-fluoropropan-2-yl) pyridine Inter1->Inter2 Pd-Carbonylation Inter3 2-(6-Bromopyridin-2-yl) propan-2-ol Inter2->Inter3 Deoxyfluorination (DAST) Start Methyl 6-bromopicolinate (Starting Material) Inter3->Start Grignard (MeMgBr)

Figure 1: Retrosynthetic strategy leveraging the stability of the aryl bromide during ester functionalization.

Experimental Protocol

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

Objective: Convert the ester to a tertiary alcohol without affecting the aryl bromide. Reaction: Methyl 6-bromopicolinate + 3.0 eq MeMgBr


 2-(6-bromopyridin-2-yl)propan-2-ol.
  • Reagents:

    • Methyl 6-bromopicolinate (1.0 eq)

    • Methylmagnesium bromide (3.0 M in Et

      
      O, 3.0 eq)
      
    • THF (Anhydrous)

  • Procedure:

    • Dissolve Methyl 6-bromopicolinate (10.0 g, 46.3 mmol) in anhydrous THF (100 mL) under N

      
       atmosphere.
      
    • Cool the solution to 0 °C using an ice bath.

    • Add MeMgBr (46.3 mL, 139 mmol) dropwise via addition funnel over 30 minutes. Note: Maintain internal temperature < 10 °C to prevent attack on the bromide.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Cool to 0 °C and carefully add saturated aqueous NH

      
      Cl.
      
    • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1 to 4:1).

  • Yield Expectation: 85–92% (Pale yellow oil/solid).

Step 2: Deoxyfluorination (The Critical Step)

Objective: Replace the hydroxyl group with fluorine. Critical Control: This step is prone to elimination (forming the isopropenyl alkene). Low temperature is mandatory.

  • Reagents:

    • 2-(6-bromopyridin-2-yl)propan-2-ol (1.0 eq)

    • DAST (Diethylaminosulfur trifluoride) (1.2 eq)

    • DCM (Anhydrous)

  • Procedure:

    • Dissolve the alcohol (8.0 g, 37 mmol) in anhydrous DCM (80 mL) in a plastic or Teflon-coated flask (glass is acceptable if strictly anhydrous, but HF generation can etch glass over time).

    • Cool to -78 °C (Dry ice/Acetone bath).

    • Add DAST (5.9 mL, 44.4 mmol) dropwise via syringe. Caution: DAST is shock-sensitive and releases HF upon contact with moisture.

    • Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C (Do not heat to reflux).

    • Quench: Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO

      
      . Caution: Vigorous CO
      
      
      
      evolution.
    • Workup: Extract with DCM, dry over MgSO

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The alkene byproduct is less polar and elutes first.

  • Yield Expectation: 70–80%.

Step 3: Palladium-Catalyzed Carbonylation

Objective: Install the ester moiety at the 6-position. Safety: Carbon monoxide (CO) is toxic. Use a fume hood and a CO detector.

  • Reagents:

    • 2-bromo-6-(2-fluoropropan-2-yl)pyridine (1.0 eq)

    • Pd(OAc)

      
       (5 mol%)
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

    • Triethylamine (Etngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      N) (2.0 eq)
      
    • Methanol (Solvent/Reactant, 10:1 ratio with DMF or pure MeOH)

    • CO gas (Balloon pressure or 50 psi in autoclave)

  • Procedure:

    • In a pressure vessel or autoclave, combine the bromide (5.0 g, 22.9 mmol), Pd(OAc)

      
       (257 mg), dppf (1.27 g), and Et
      
      
      
      N (6.4 mL) in MeOH (50 mL).
    • Purge the vessel with N

      
       (3x), then with CO (3x).
      
    • Pressurize to 50 psi CO (or use a balloon for small scale, though reaction may be slower).

    • Heat to 80 °C for 12–16 hours.

    • Workup: Cool to RT, vent CO carefully, filter through Celite to remove Pd black. Concentrate the filtrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

  • Yield Expectation: 80–88% (Methyl 6-(2-fluoropropan-2-yl)picolinate).

Step 4: Hydrolysis

Objective: Reveal the free carboxylic acid.

  • Reagents:

    • Methyl ester (from Step 3)

    • LiOH

      
      H
      
      
      
      O (2.0 eq)
    • THF/Water (3:1)

  • Procedure:

    • Dissolve ester in THF/Water. Stir at RT for 2–4 hours.

    • Workup: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc (or DCM/iPrOH 3:1 if water soluble).

    • Isolation: Dry and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Workflow Diagram

Workflow cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Deoxyfluorination cluster_2 Step 3: Carbonylation cluster_3 Step 4: Hydrolysis S1 Methyl 6-bromopicolinate + MeMgBr (3 eq) S1_Cond THF, 0°C to RT 2 hours S2 2-(6-bromopyridin-2-yl)propan-2-ol + DAST (1.2 eq) S1->S2 Isolate Alcohol S3 2-bromo-6-(2-fluoropropan-2-yl)pyridine + CO + MeOH S2->S3 Isolate Fluoride S2_Cond DCM, -78°C Prevent Elimination S4 Methyl 6-(2-fluoropropan-2-yl)picolinate + LiOH S3->S4 Isolate Ester S3_Cond Pd(OAc)2/dppf 80°C, 50 psi Final FINAL PRODUCT 6-(2-Fluoropropan-2-yl)picolinic acid S4->Final Acidification

Figure 2: Sequential workflow for the synthesis of the target picolinic acid derivative.

Troubleshooting & Optimization

IssueProbable CauseSolution
Step 1: Bis-addition to Bromide Temperature too high during Grignard addition.Ensure internal temp stays < 0°C. Add MeMgBr very slowly.
Step 2: Alkene Formation Elimination dominates substitution.Cool reaction to -78°C. Use Deoxo-Fluor or PyFluor as milder alternatives to DAST.
Step 2: Glass Etching HF generation from DAST hydrolysis.Use polypropylene vessels. Add solid NaHCO

to the reaction to scavenge HF in situ.
Step 3: Low Conversion Catalyst poisoning or poor CO solubility.Switch ligand to Xantphos (often better for bromides). Increase pressure to 100 psi.

Safety Considerations

  • DAST: Explosive hazard at high temperatures (>90°C). Never distill. Reacts violently with water to produce HF gas.

  • Carbon Monoxide: Odorless, colorless, toxic gas. Use a dedicated CO monitor.

  • HF Generation: The fluorination step generates HF equivalents. Always have Calcium Gluconate gel available in the lab for skin exposure.

References

  • Starting Material: Methyl 6-bromopicolinate is commercially available.[1] Oakwood Chemical. Link

  • DAST Fluorination Protocol: "DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions." ResearchGate.[2] Link

  • Grignard Conditions: "Reaction of Methyl Propionate with Methyl Magnesium Bromide." Filo. Link

  • Carbonylation Methodology: "Palladium-Catalyzed Selective Carbonylation Reactions." PMC. Link

  • Alternative Reagents (PyFluor): "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[3][4] The Doyle Group. Link

Sources

Method

Application Note: High-Throughput Screening Strategies for 6-(2-Fluoropropan-2-yl)picolinic Acid Analogs

Targeting Auxinic Receptors and Metallo-Enzymes in Agrochemical and Pharmaceutical Discovery Executive Summary & Chemical Rationale The molecule 6-(2-Fluoropropan-2-yl)picolinic acid represents a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Auxinic Receptors and Metallo-Enzymes in Agrochemical and Pharmaceutical Discovery

Executive Summary & Chemical Rationale

The molecule 6-(2-Fluoropropan-2-yl)picolinic acid represents a privileged scaffold in modern discovery chemistry, bridging the gap between agrochemical auxins and pharmaceutical metallo-enzyme inhibitors.

The "Fluorine Effect" in Scaffold Design

The 6-position of picolinic acid is critical for controlling the bite angle of the pyridine nitrogen and carboxylate oxygen when chelating metals or binding to receptors.

  • Metabolic Stability: The replacement of a standard isopropyl group with a 2-fluoropropan-2-yl moiety blocks benzylic hydroxylation (a primary metabolic clearance route), significantly extending half-life in vivo and in planta.

  • Steric & Electronic Tuning: The fluorine atom introduces a strong dipole without significantly altering the steric bulk compared to a tert-butyl or isopropyl group. This is crucial for selectivity against Auxin Signaling F-Box proteins (specifically AFB5) in herbicides and Zinc-dependent metalloproteases (MMPs) in drug discovery.

This guide details two distinct High-Throughput Screening (HTS) workflows designed to exploit these properties.

Workflow A: Auxin Receptor "Molecular Glue" Screening (Agrochemical Track)

Objective: Identify analogs that act as "molecular glues," stabilizing the interaction between the E3 ubiquitin ligase receptor (TIR1/AFB5) and the Aux/IAA repressor proteins. This is the mechanism of action for picolinate herbicides like Florpyrauxifen-benzyl.

Assay Principle: Fluorescence Polarization (FP) Competition

Unlike simple enzymatic inhibition, this assay measures protein-protein interaction (PPI) stabilization.

  • Receptor: Recombinant Arabidopsis TIR1 or AFB5 (co-expressed with ASK1).

  • Tracer: A fluorescently labeled auxin tracer (e.g., 5-FAM-IAA or a fluorescent picolinate derivative).

  • Mechanism: The tracer binds to the receptor pocket. When a test compound displaces the tracer, the fluorescence polarization (FP) signal decreases (rapid rotation of the free tracer).

  • Note: For "molecular glue" discovery, the assay often includes a generic Aux/IAA peptide (e.g., IAA7 degron) to select for compounds that require the co-receptor for high-affinity binding.

Detailed Protocol (384-Well Format)

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10% Glycerol, 0.05% Tween-20, 1 mM DTT.

  • Receptor Mix: 50 nM AFB5-ASK1 complex + 100 nM Aux/IAA7 peptide.

  • Tracer: 2 nM 5-FAM-Indole-3-acetic acid (5-FAM-IAA).

  • Controls: Indole-3-acetic acid (IAA) (High Control), DMSO (Low Control).

Step-by-Step Workflow:

  • Compound Dispensing: Acoustic dispense 50 nL of test compounds (10 mM DMSO stock) into black, low-binding 384-well plates. Final assay concentration: 10 µM.

  • Receptor Addition: Dispense 10 µL of Receptor Mix (AFB5/IAA7) into all wells using a peristaltic dispenser.

  • Incubation 1: Centrifuge plate (1000 x g, 1 min) and incubate for 15 minutes at room temperature (RT) to allow potential pre-complex formation.

  • Tracer Addition: Dispense 10 µL of Tracer Solution (4 nM 5-FAM-IAA in buffer) to all wells. Final volume = 20 µL.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization on a multimode reader (Ex: 485 nm, Em: 535 nm).

    • Calculate mP (milli-Polarization) units.

Data Analysis
  • Hit Definition: Compounds showing >50% displacement of the tracer (reduction in mP) relative to the IAA control.

  • Selectivity Counter-Screen: Re-run hits against TIR1 to ensure AFB5 selectivity (crucial for resistance management).

Workflow B: Metallo-Enzyme Inhibition Screening (Pharma Track)

Objective: Identify analogs that chelate the catalytic Zinc ion in metalloproteases (e.g., MMP-13) or Histone Deacetylases (HDACs). Rationale: The picolinic acid moiety is a bidentate Zinc-Binding Group (ZBG). The 6-(2-fluoropropan-2-yl) group provides a hydrophobic anchor for the S1' specificity pocket.

Assay Principle: TR-FRET Enzymatic Cleavage
  • Enzyme: Recombinant MMP-13 (catalytic domain).

  • Substrate: A peptide linked to a donor fluorophore (Europium chelate) and an acceptor/quencher (e.g., ULight™ or Cy5).

  • Mechanism: Intact substrate shows high FRET. Cleavage by the enzyme separates the donor/quencher, reducing the FRET signal. Inhibitors preserve the FRET signal.

Detailed Protocol (1536-Well Format)

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05% Brij-35, 10 µM ZnCl2.

  • Substrate: 500 nM fluorogenic peptide (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Enzyme: 2 nM MMP-13.

Step-by-Step Workflow:

  • Compound Transfer: Dispense 20 nL of compounds into white solid-bottom 1536-well plates.

  • Enzyme Addition: Add 3 µL of Enzyme solution. Incubate for 15 mins (allows slow-binding inhibitors to equilibrate).

  • Substrate Initiation: Add 3 µL of Substrate solution.

  • Kinetic Read: Monitor fluorescence immediately (T=0) and after 60 minutes (T=60).

  • Calculation: Determine the slope of RFU over time. Calculate % Inhibition relative to NNGH (control inhibitor).

Visualization of Screening Logic

Diagram 1: Auxin "Molecular Glue" Discovery Pipeline

This diagram illustrates the logic flow for the Agrochemical track, emphasizing the differentiation between simple binding and the required ternary complex formation.

AuxinHTS cluster_mechanism Mechanism of Action Library 6-Subst. Picolinate Library PrimaryScreen Primary Screen: AFB5 + Aux/IAA7 + Tracer (FP Assay) Library->PrimaryScreen Acoustic Dispense HitSelection Hit Selection (>50% Tracer Displacement) PrimaryScreen->HitSelection Calculate mP CounterScreen Counter Screen: TIR1 Selectivity HitSelection->CounterScreen Select AFB5 Pref. Validation Validation: Root Growth Inhibition (Arabidopsis) CounterScreen->Validation In Planta Confirmation Mech Molecular Glue: Stabilizes AFB5-IAA7 Interaction

Caption: Workflow for identifying picolinate-based molecular glues targeting the AFB5 auxin receptor.

Diagram 2: Chemical Space & SAR Logic

This diagram explains why the 6-(2-fluoropropan-2-yl) group is used, mapping the Structure-Activity Relationship (SAR) logic.

SARLogic Core Core Scaffold 6-(2-Fluoropropan-2-yl)picolinic acid Picolinate Picolinic Acid Head Bidentate Chelation Binds Zn++ or TIR1 Pocket Core->Picolinate FluoroGroup 6-Fluoro-Isopropyl Group Metabolic Block (vs -OH) Steric Bulk (Selectivity) Core->FluoroGroup RingSubst 4/5-Position Substitution Electronic Tuning Lipophilicity (LogP) Core->RingSubst Outcome2 Pharma Outcome: MMP-13 Inhibition S1' Pocket Filling Picolinate->Outcome2 Zn Binding Outcome1 Agro Outcome: AFB5 Selectivity Resistant Weed Control FluoroGroup->Outcome1 Steric Fit

Caption: SAR logic for 6-(2-fluoropropan-2-yl)picolinic acid analogs in dual discovery tracks.

Data Validation & Quality Control

To ensure the "Trustworthiness" of the assay, the following QC metrics must be met:

MetricAcceptance CriteriaCalculation / Note
Z-Prime (Z') > 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) > 3.0Ratio of Max Signal (Tracer only) to Min Signal (Tracer + Competitor)
CV% < 5%Coefficient of Variation across replicate controls
DMSO Tolerance Up to 2%Picolinates are lipophilic; ensure solubility does not crash out.

False Positive Filters (PAINS):

  • Metal Scavengers: Since the core is a chelator, ensure hits are not stripping metal from the assay buffer non-specifically. Add 0.01% Triton X-100 to prevent colloidal aggregation.

  • Fluorescence Interference: Run a "compounds only" plate to check for auto-fluorescence at the assay wavelengths (485/535 nm).

References

  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel pyridine carboxylate auxin herbicides."[1][2][3] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Calderón Villalobos, L. I., et al. (2012). "A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin." Nature Chemical Biology, 8, 477–485. Link

  • Agrawal, A., et al. (2008). "Zinc-binding groups in matrix metalloproteinase inhibitors." ChemMedChem, 3(5), 677-684. Link

  • Jeschke, P. (2015). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 16(1), 13-28. Link

  • Corteva Agriscience. (2025). "Rinskor™ Active Technical Bulletin." Corteva Research. Link (General verification of picolinate herbicide class).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-(2-Fluoropropan-2-yl)picolinic Acid Synthesis

The following technical guide addresses the synthesis of 6-(2-Fluoropropan-2-yl)picolinic acid , focusing on the critical fluorination of the tertiary alcohol intermediate. This guide is structured as a Tier 3 Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 6-(2-Fluoropropan-2-yl)picolinic acid , focusing on the critical fluorination of the tertiary alcohol intermediate.

This guide is structured as a Tier 3 Technical Support resource, designed to troubleshoot low yields (typically <30% due to elimination) and provide a high-fidelity protocol based on modern fluorination methodologies.

Ticket ID: FLUOR-PYR-006 Subject: Yield Optimization & Elimination Suppression Status: Resolved (Protocol Updated)

Executive Summary & Root Cause Analysis

The Core Problem: The synthesis of 6-(2-fluoropropan-2-yl)picolinic acid usually fails at the fluorination step.[1] The reaction of a tertiary alcohol on a pyridine ring with DAST (Diethylaminosulfur trifluoride) favors elimination (E1/E2) over substitution (


), producing the isopropenyl side product (alkene) rather than the desired tertiary fluoride.

The Solution:

  • Switch Reagents: Move from DAST to XtalFluor-E or PyFluor .[1] These reagents, when used with specific promoters (DBU or

    
    ), significantly suppress elimination.[2]
    
  • Substrate Control: Never fluorinate the free acid. You must fluorinate the ester (Methyl 6-(2-hydroxypropan-2-yl)picolinate) and hydrolyze it post-fluorination.[1]

  • Water Management: Strict anhydrous conditions are non-negotiable; moisture generates HF, which catalyzes the elimination pathway.

Troubleshooting Guide (FAQ Format)

Q1: "I am using DAST at -78°C, but I still get 60% alkene (elimination product). Why?"

Technical Insight: DAST releases


 which is basic enough to deprotonate the carbocation intermediate formed at the tertiary carbon. The pyridine ring itself can also act as an internal base, further promoting elimination.
Corrective Action:  Switch to XtalFluor-E  (Diethylaminodifluorosulfinium tetrafluoroborate).[1][2]
  • Why: XtalFluor-E does not release free HF.[1][2] It requires an exogenous fluoride source (like

    
    ), allowing you to control the basicity and nucleophilicity independently.
    
  • Protocol Shift: See the Optimized Protocol below.

Q2: "My reaction mixture turns black and tarry immediately."

Technical Insight: This indicates decomposition of the pyridine ring or the DAST reagent due to thermal runaway or moisture. DAST is thermally unstable above 50°C and reacts violently with water. Corrective Action:

  • Karl Fischer Titration: Ensure solvent water content is <50 ppm.

  • Base Addition: Add 2.0 equivalents of solid

    
     or a hindered base (2,6-lutidine) to the reaction to scavenge stray HF that causes polymerization of the pyridine/alkene species.
    
Q3: "I cannot separate the alkene side-product from the desired fluoride. They co-elute on TLC."

Technical Insight: The polarity difference between the tertiary fluoride and the isopropenyl elimination product is negligible on standard silica. Corrective Action:

  • Method A (Chemical): Treat the crude mixture with a mild oxidant (e.g., dilute

    
     or 
    
    
    
    ) to cleave the alkene into a polar acid/ketone, which is easily removed.
  • Method B (Chromatographic): Use 10%

    
    -impregnated silica gel .[1] The silver ions complex with the alkene (pi-stacking), significantly retarding its retention time (
    
    
    
    ) while the fluoride passes through.

Optimized Experimental Protocol

Target: Methyl 6-(2-fluoropropan-2-yl)picolinate (Precursor to the final acid).

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (Alcohol) 1.0Methyl 6-(2-hydroxypropan-2-yl)picolinate
XtalFluor-E 1.5Deoxofluorinating agent (Stable solid)

2.0Fluoride source & Promoter
Dichloromethane (DCM) 0.1 MSolvent (Anhydrous)
Step-by-Step Workflow

Step 1: Preparation

  • Flame-dry a 2-neck round bottom flask under Argon.

  • Charge with XtalFluor-E (1.5 equiv) and anhydrous DCM. Cool to -78°C .[1][3][4]

Step 2: Activation 3. Add


  (2.0 equiv) dropwise.
4.  Critical: Stir for 10 minutes. The solution acts as the activated fluorinating species.

Step 3: Addition 5. Dissolve the Substrate (1.0 equiv) in minimal DCM. 6. Add the substrate solution dropwise to the cold reaction mixture over 20 minutes.

  • Note: Slow addition prevents local exotherms that favor elimination.

Step 4: Reaction & Quench 7. Allow the reaction to warm to 0°C (Do not heat to RT yet) and stir for 2-4 hours. Monitor by TLC. 8. Quench: Pour the mixture into saturated aqueous


.
  • Warning: Gas evolution (
    
    
    ) will be vigorous.
  • Extract with DCM (3x), dry over
    
    
    , and concentrate.

Step 5: Hydrolysis (Final Step) 10. Dissolve the purified fluoro-ester in THF/Water (3:1). 11. Add LiOH (1.2 equiv) at 0°C. Stir until conversion is complete (usually <1 hr). 12. Acidify carefully to pH 4-5 with 1M HCl to precipitate the 6-(2-Fluoropropan-2-yl)picolinic acid .[1]

Visualized Reaction Pathway

The following diagram illustrates the mechanistic divergence between the desired substitution and the competing elimination, highlighting where the optimized protocol intervenes.

FluorinationPathway cluster_prevention Optimization Strategy Substrate Tertiary Alcohol (Precursor) Activated Activated Oxonium Species Substrate->Activated XtalFluor-E (Activation) Carbocation Tertiary Carbocation Activated->Carbocation -Leaving Group Elimination Alkene Product (Isopropenyl) UNDESIRED Carbocation->Elimination Loss of H+ (Promoted by Heat/Base) Substitution Tertiary Fluoride (Target) DESIRED Carbocation->Substitution F- Attack (Promoted by Et3N-3HF)

Caption: Mechanistic divergence in tertiary alcohol fluorination. The use of XtalFluor-E/Et3N-3HF favors the green substitution pathway over the red elimination pathway.[1]

Comparative Reagent Data

Why switch? The data below highlights the stability and selectivity advantages of modern reagents over DAST for this specific transformation.

FeatureDASTDeoxo-FluorXtalFluor-EPyFluor
Physical State Liquid (Fumes)LiquidCrystalline Solid Solid
Thermal Stability Explodes >90°CStable <80°CStable >200°C Stable
Free HF Generation HighModerateNone (Requires additive)None
Elimination Risk HighModerateLow Very Low
Cost LowMediumMediumHigh

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] The Journal of Organic Chemistry, 75(10), 3401–3411.

  • Nielsen, M. K., et al. (2015).[5] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[5] Journal of the American Chemical Society, 137(30), 9571–9574.

  • Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578.

  • Bioorganic & Medicinal Chemistry Letters (2013). "Synthesis of 6-chloro-3-fluoro-2-picolinic acid derivatives." Vol 23, Issue 3, pp 821–826.

Sources

Optimization

Technical Support Center: Purification of 6-(2-Fluoropropan-2-yl)picolinic Acid

The following technical guide is structured as a specialized support resource for researchers working with 6-(2-Fluoropropan-2-yl)picolinic acid . This compound is a critical pyridine building block, often used in medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 6-(2-Fluoropropan-2-yl)picolinic acid . This compound is a critical pyridine building block, often used in medicinal chemistry as a bioisostere for tert-butyl groups or to modulate metabolic stability.

Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist Case ID: F-PYR-602 | Context: Downstream Processing & Purity Optimization

Executive Summary

Purifying 6-(2-Fluoropropan-2-yl)picolinic acid presents a unique duality of challenges. First, the picolinic acid moiety (pyridine-2-carboxylic acid) is zwitterionic and capable of potent metal chelation, complicating standard extraction and chromatography. Second, the tertiary alkyl fluoride at the 6-position is prone to E2 elimination (dehydrofluorination) under vigorous thermal or strongly basic conditions, leading to the isopropenyl impurity.

This guide prioritizes mild, pH-controlled isolation to preserve the C–F bond while leveraging the amphoteric nature of the pyridine core for purification.

PART 1: Troubleshooting & FAQs

Q1: I am seeing significant product loss in the aqueous layer during extraction. How do I recover it?

Diagnosis: Picolinic acids are amphoteric. At extremely low pH (<1), the pyridine nitrogen is protonated (


), making the molecule a cationic salt. At high pH (>5), the carboxylic acid is deprotonated (

), making it an anionic salt. Both forms are highly water-soluble. Solution: You must target the Isoelectric Point (pI) .
  • Determine pI: For 6-substituted picolinic acids, the pI is typically between pH 3.2 and 3.8.

  • Protocol Adjustment:

    • Do not simply "acidify to pH 1."

    • Carefully titrate the aqueous layer to pH 3.5 ± 0.2 .

    • At this pH, the molecule exists largely as the neutral zwitterion or uncharged species, maximizing distribution into organic solvents.

    • Solvent Choice: Use DCM:Isopropanol (3:1) or Ethyl Acetate . Pure DCM is often insufficient for polar picolinic acids.

Q2: My NMR shows a new set of alkene signals (δ 5.0–6.0 ppm) after recrystallization. What happened?

Diagnosis: You have triggered Dehydrofluorination . The 2-fluoropropan-2-yl group is a tertiary fluoride adjacent to an electron-deficient pyridine ring. Prolonged heating, especially in the presence of base or protic solvents, promotes elimination of HF to form 6-(prop-1-en-2-yl)picolinic acid . Solution:

  • Avoid Boiling Alcohols: Do not recrystallize from boiling ethanol or methanol.

  • Thermal Limit: Keep all solvent removal steps (rotary evaporation) below 40°C .

  • Alternative Crystallization: Use a "Cold Diffusion" method. Dissolve in a minimum amount of cold acetone or DCM, then layer with pentane or hexane and store at 4°C.

Q3: The product has a persistent green/blue hue even after chromatography.

Diagnosis: Metal Chelation. Picolinic acids are bidentate ligands that avidly bind transition metals (Cu, Fe, Ni) from silica gel, steel needles, or reagents. Solution:

  • Chelation Wash: Dissolve the crude material in an organic solvent and wash with 10% aqueous EDTA (disodium salt) or 5% citric acid before the final brine wash.

  • Glassware: Avoid using metal spatulas; use glass or Teflon.

PART 2: Optimized Purification Protocols

Protocol A: Isoelectric Extraction (Primary Isolation)

Use this for crude reaction mixtures containing inorganic salts or non-acidic organic impurities.

  • Basification: Dissolve crude residue in 1M NaOH (aq). Check that pH > 10.

    • Purpose: Converts product to carboxylate anion (

      
      ). Impurities that are not acidic remain organic-soluble.
      
  • Organic Wash: Wash the aqueous layer with Methyl tert-butyl ether (MTBE) (

    
     volume). Discard the organic layer.
    
    • Purpose: Removes non-acidic precursors (e.g., 6-(2-fluoropropan-2-yl)-2-methylpyridine).

  • Controlled Acidification:

    • Cool the aqueous layer to 0–5°C.

    • Add 1M HCl dropwise with vigorous stirring.

    • STOP when pH reaches 3.5 . Use a calibrated pH meter, not just paper.

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) (

    
    ).
    
    • Note: If the interface is messy (emulsion), add a small amount of solid NaCl to saturate the aqueous phase.

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    
    as it can coordinate weakly). Filter and concentrate at
    
    
    .
Protocol B: Reverse-Phase Flash Chromatography (Polishing)

Use this if the product purity is <95% after extraction.

  • Stationary Phase: C18 derivatized silica (Reverse Phase).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; strong acids promote defluorination).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    Time (min) % B (ACN)
    0–2 5%

    | 2–15 | 5%

    
     60% |
    | 15–20 | 60% 
    
    
    
    95% |
  • Detection: UV at 254 nm and 220 nm.

  • Post-Run: Lyophilize fractions. Do not use heat to remove water.

PART 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying 6-(2-Fluoropropan-2-yl)picolinic acid, highlighting critical control points to prevent defluorination.

PurificationWorkflow Start Crude Reaction Mixture CheckSolubility Check Solubility in 1M NaOH Start->CheckSolubility WashStep Wash with MTBE (Remove non-acidic impurities) CheckSolubility->WashStep Acidification Acidify to pH 3.5 (Cold) CRITICAL: Do not overshoot pH WashStep->Acidification Extraction Extract with EtOAc or DCM:IPA Acidification->Extraction PurityCheck Purity Analysis (NMR/HPLC) Extraction->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure MetalImpurity Green/Blue Color? IsPure->MetalImpurity No FinalProduct Final Product (Store at -20°C) IsPure->FinalProduct Yes Chelation EDTA Wash Protocol MetalImpurity->Chelation Yes C18Purification C18 Flash Chromatography (0.1% Formic Acid / ACN) MetalImpurity->C18Purification No (Organic Impurities) Chelation->FinalProduct C18Purification->FinalProduct

Caption: Logic flow for the isolation of 6-(2-Fluoropropan-2-yl)picolinic acid, emphasizing pH control and metal remediation.

References

  • Picolinic Acid Solubility & Crystallization

    • Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023). Detailed data on picolinic acid solubility in water vs. organic solvents, crucial for optimizing extraction yields.
  • Fluorinated Pyridine Synthesis & Handling

    • Preparation method of 6-fluoronicotinic acid. Google Patents (CN115433122A). Provides industrial context on handling fluorinated pyridine carboxylic acids and hydrolysis conditions.
  • Impurity Profiling in Picolinates

    • Process for synthesis of picolinamides. Google Patents (WO2021076681A1).
  • General Picolinic Acid Isolation

    • Picolinic Acid Hydrochloride.[2] Organic Syntheses, Coll. Vol. 3, p.740 (1955). Classical method for isolating picolinic acids via hydrochloride salt formation (useful context for what not to do with acid-sensitive fluorides).

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Picolinic Acids

Current Status: Operational Topic: Troubleshooting Synthetic Routes, Purification, and Stability Audience: Medicinal Chemists, Process Chemists, Agrochemical Researchers Introduction: The "Picolinic Paradox" Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Synthetic Routes, Purification, and Stability Audience: Medicinal Chemists, Process Chemists, Agrochemical Researchers

Introduction: The "Picolinic Paradox"

Welcome to the technical support hub for fluorinated pyridine-2-carboxylic acids (picolinic acids). These scaffolds are critical bioisosteres in drug discovery (e.g., reducing basicity, blocking metabolic hotspots) and agrochemistry (e.g., picloram analogs).

The Core Challenge: You are fighting two opposing forces.

  • Ring Inertness: The pyridine ring is electron-deficient, resisting electrophilic fluorination (

    
    ), yet often requires harsh conditions for nucleophilic substitution (
    
    
    
    ).
  • Acid Instability: The picolinic acid moiety is prone to thermal decarboxylation via the Hammick intermediate , particularly under the very conditions required to install the fluorine.

This guide moves beyond standard protocols to address why reactions fail and how to engineer self-validating synthetic workflows.

Module 1: The Halex Reaction (Nucleophilic Fluorination)

Context: The industry standard for converting chloropicolinates to fluoropicolinates. Primary Reagents: Anhydrous KF, CsF, Phase Transfer Catalysts (PTC).

Troubleshooting Guide

Q: My reaction temperature is 200°C, but conversion has stalled at 40%. Should I increase the temperature? A: STOP. Increasing temperature often accelerates tar formation (polymerization) rather than substitution. The issue is likely Lattice Energy vs. Solvation .

  • The Science: Fluoride (

    
    ) is a "hard" nucleophile with high charge density. In solid KF, the lattice energy is massive (
    
    
    
    ). If the salt doesn't dissolve, it cannot react.
  • The Fix:

    • Switch Solvent: Move from DMF to Sulfolane or DMSO . Sulfolane is thermally stable up to 285°C and solvates cations well.

    • Spray-Dry Your KF: Oven-dried KF has a low surface area. Spray-dried KF ("active KF") has a high surface area, significantly lowering the activation barrier for dissolution.

    • Add a PTC: Use 18-Crown-6 (complexes

      
      ) or Tetraphenylphosphonium bromide  (
      
      
      
      ). Avoid standard ammonium salts (
      
      
      ) above 150°C as they undergo Hofmann elimination.

Q: I am getting a significant amount of hydroxypyridine byproduct. Where is the -OH coming from? A: Wet Fluoride = Hydroxide.

  • The Mechanism: In the presence of trace water, fluoride acts as a base, not a nucleophile. It deprotonates water to form

    
     and 
    
    
    
    . The hydroxide ion is a much stronger nucleophile than fluoride toward the pyridine ring.
  • Protocol:

    • Perform an azeotropic distillation with toluene/benzene before adding the substrate.

    • Diagnostic Check: If your reaction mixture turns opaque/milky rapidly, you likely have water contamination initiating hydrolysis.

Visualization: Halex Optimization Logic

HalexLogic Start Start: Halex Reaction (Cl -> F) CheckYield Check Conversion (HPLC) Start->CheckYield LowYield Low Conversion (<50%) CheckYield->LowYield Byproducts High Byproducts (-OH) CheckYield->Byproducts Solubility Issue: F- Solubility LowYield->Solubility Moisture Issue: Water Content Byproducts->Moisture FixSol Action: Add 18-Crown-6 Switch to Sulfolane Solubility->FixSol FixDry Action: Azeotropic Distillation Use Spray-Dried KF Moisture->FixDry FixSol->CheckYield Retry FixDry->CheckYield Retry

Caption: Decision tree for diagnosing Halex reaction failures. Blue: Start; Red: Failure Modes; Green: Corrective Actions.

Module 2: Diazotization (Balz-Schiemann)

Context: Used when the amino-precursor is available. Essential for placing fluorine in positions deactivated for


 (e.g., meta to the nitrogen).
Troubleshooting Guide

Q: My diazonium salt decomposes violently upon isolation. How do I stabilize it? A: Do not isolate diazonium halides.

  • The Risk: Pyridine diazonium chlorides are notoriously unstable.

  • The Fix: Use Tetrafluoroborate (

    
    )  or Hexafluorophosphate (
    
    
    
    )
    counter-ions. These are non-nucleophilic and stabilize the diazonium salt.
  • One-Pot Protocol (Olah's Reagent):

    • Dissolve amino-picolinic ester in Pyridine:HF (70:30) (Olah's Reagent).

    • Cool to 0°C.

    • Add

      
       slowly. The HF acts as both the acid source and the fluorine source.
      
    • Heat thermally (or photochemically) to induce

      
       loss and Fluorine recombination.
      

Q: I see "Dediazoniation" (reduction to H) instead of Fluorination. A: This is a radical side-reaction caused by solvent interference.

  • Solution: Ensure the reaction is strictly anhydrous. Water or alcohols can act as hydrogen atom donors to the aryl radical intermediate.

Module 3: Purification & Stability (The "Hidden" Trap)

Context: You made the molecule, but it vanished during workup.

Troubleshooting Guide

Q: I distilled my solvent, but my product disappeared/decomposed. A: Thermal Decarboxylation.

  • The Mechanism (Hammick Reaction): Picolinic acids form a zwitterion (NH+ and COO-). Upon heating,

    
     leaves, generating a transient ylide/carbene that protonates to form the simple fluoropyridine.
    
  • Critical Rule: Never distill free fluoropicolinic acids to dryness.

  • Workup Strategy:

    • Esterify In-Situ: Quench the reaction with MeOH/H2SO4 to form the methyl ester before workup. The ester is thermally stable.

    • Isoelectric Extraction: If you must isolate the acid, adjust the aqueous pH to the isoelectric point (typically pH 3-4 for fluoropicolinic acids) to minimize water solubility, then extract with Ethyl Acetate/THF (3:1).

Q: I cannot separate my product from Sulfolane/DMSO. A: These high-boiling solvents are nightmares for polar acids.

  • The Fix: Dilute the reaction mixture with water (dissolves DMSO/Sulfolane) and extract the product into Dichloromethane (DCM) . If the product is too polar for DCM, use a continuous extraction method or reverse-phase chromatography (C18) with a water/acetonitrile gradient.

Visualization: The Decarboxylation Trap

Decarboxylation cluster_prevention Prevention Strategy Acid Picolinic Acid (Zwitterion) Heat Heat (>100°C) Acid->Heat Ester Convert to Ester (Stable) Acid->Ester MeOH/H+ TS Hammick Intermediate (Ylide) Heat->TS Activation Loss CO2 Loss TS->Loss Product Fluoro-Pyridine (Des-carboxy byproduct) TS->Product Protonation

Caption: Mechanism of thermal decarboxylation. To prevent product loss, convert the acid to an ester before heating/distillation.

Comparative Data: Fluorinating Agents

AgentTypeSelectivitySafety ProfileCostBest Use Case
KF / CsF NucleophilicHigh (requires activation)Moderate (Hygroscopic)LowHalex (

) on activated rings.
AgF₂ OxidativeHigh (Site-selective)Low (Strong Oxidant)HighDirect C-H fluorination of pyridines [1].
Selectfluor ElectrophilicHigh (C-H activation)High (Stable Solid)HighLate-stage functionalization; expensive for scale-up.
Olah's Reagent NucleophilicModerateModerate (Corrosive, fumes)LowDiazotization-Fluorination (

).

References

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. Link

  • Sutherland, A. (2010). "Poly[4-vinylpyridinium poly(hydrogen fluoride)
  • Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society.[1] (Foundational text on Halex for agrochemicals).

  • Dyson, P., & Hammick, D. L. (1937).[2] "The mechanism of decarboxylation."[1][3][4][5] Journal of the Chemical Society.[6] (The Hammick Reaction mechanism).[1]

  • BenchChem Technical Support. (2025). "Scalable Synthesis of Fluorinated Pyridines: Troubleshooting Guide." Link

Sources

Optimization

side reactions in the preparation of 6-(2-Fluoropropan-2-yl)picolinic acid

Topic: Side reactions in the preparation of 6-(2-Fluoropropan-2-yl)picolinic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions in the preparation of 6-(2-Fluoropropan-2-yl)picolinic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical stability and selectivity challenges encountered during the preparation of 6-(2-Fluoropropan-2-yl)picolinic acid . Due to the steric bulk of the tertiary alkyl group and the electronic effects of the pyridine ring, this transformation is prone to specific competing pathways—primarily elimination and decarboxylation.

Reaction Pathway & Mechanistic Overview

The synthesis typically proceeds via the deoxofluorination of Methyl 6-(2-hydroxypropan-2-yl)picolinate followed by hydrolysis.[1] Direct fluorination of the free acid is discouraged due to solubility issues and zwitterionic interference with fluorinating agents.

Core Reaction Logic

The transformation of the tertiary alcohol to the tertiary fluoride involves the activation of the hydroxyl group (e.g., by DAST, Deoxo-Fluor, or XtalFluor) followed by nucleophilic displacement by fluoride.

Critical Mechanism: The reaction often teeters between an


-like mechanism  (favored by the tertiary carbocation stability) and an E1/E2 elimination  (favored by the basicity of the pyridine ring and thermal conditions).

ReactionPathways cluster_0 Critical Control Point: Fluorination Start Precursor: Methyl 6-(2-hydroxypropan-2-yl) picolinate Activated Activated Intermediate (Alkoxy-SF2-amino species) Start->Activated DAST/XtalFluor -78°C to RT Target TARGET: Methyl 6-(2-fluoropropan-2-yl) picolinate Activated->Target F- attack (Pathway A) Side_Alkene SIDE PRODUCT A (Major): Methyl 6-(prop-1-en-2-yl) picolinate (Elimination) Activated->Side_Alkene -H+ (Pathway B: Elimination) Side_Decarb SIDE PRODUCT B (Critical): 2-(2-fluoropropan-2-yl)pyridine (Decarboxylation) Target->Side_Decarb Hydrolysis (Acidic/High T) (Pathway C)

Figure 1: Mechanistic divergence in the fluorination of pyridine-substituted tertiary alcohols. Pathway B (Elimination) is the dominant side reaction.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "I am observing significant alkene formation (Elimination) instead of the fluoride."

Symptom: NMR shows new olefinic protons (singlets around 5.2–5.6 ppm) and loss of the methyl singlet integration. Root Cause: Tertiary alcohols are highly prone to elimination. Standard reagents like DAST produce HF, which is acidic, but the reaction intermediate often eliminates if the fluoride anion is not sufficiently nucleophilic or if the temperature is too high. The pyridine nitrogen can also act as an internal base, promoting intramolecular elimination.

Protocol Adjustment:

  • Switch Reagent: Move from DAST to XtalFluor-E or PyFluor .[1]

    • Why: XtalFluor-E does not release free HF spontaneously and requires an exogenous fluoride source (like TEA[1]·3HF), allowing tighter control over pH and nucleophilicity. PyFluor is thermally stable and less prone to elimination side reactions [1].[2][3]

  • Buffer the Reaction: Add DBU (1.5 eq) or 2,4,6-collidine if using PyFluor. If using DAST, ensure the reaction is kept at -78°C during addition and strictly < 0°C during reaction.

  • Solvent Choice: Switch to non-polar solvents like DCM or Toluene . Avoid ethers (THF) if possible, as they can coordinate to the fluorinating agent, reducing its reactivity and encouraging elimination.

Issue 2: "The picolinic acid moiety is decarboxylating."

Symptom: Loss of the carboxylic acid peak in MS; product is neutral 2-(2-fluoropropan-2-yl)pyridine.[1] Root Cause: Picolinic acids are zwitterionic and thermally unstable, particularly in the presence of strong acids (like HF generated from DAST) or high heat. The electron-withdrawing fluorine group at the 6-position further destabilizes the carboxylate.[1]

Protocol Adjustment:

  • Fluorinate the Ester, Not the Acid: Never attempt this reaction on the free picolinic acid. Use the methyl or ethyl ester .[4]

  • Mild Hydrolysis: After fluorination, hydrolyze the ester using LiOH in THF/H2O at 0°C . Avoid refluxing in HCl/H2SO4, as acid-catalyzed decarboxylation is rapid for electron-deficient pyridines.[1]

Issue 3: "The reaction mixture turned black/tarry upon adding DAST."

Symptom: Rapid exotherm, dark color, complex TLC baseline. Root Cause: DAST is thermally unstable above 50°C and can react violently with moisture. The pyridine nitrogen can also be N-fluorinated or form N-salts, initiating polymerization.[1]

Protocol Adjustment:

  • Temperature Control: Re-run the experiment with strict temperature control. Cool the substrate in DCM to -78°C before adding DAST dropwise.

  • N-Protection (Optional): If the pyridine ring is too electron-rich (unlikely with the ester, but possible), the nitrogen may interfere. However, for picolinates, the ester usually deactivates the ring sufficiently.

  • Moisture Scavenging: Ensure the starting material is azeotropically dried with toluene. DAST hydrolyzes instantly to HF and thionyl fluoride, creating a highly acidic "soup" that destroys the substrate.

Validated Synthetic Protocol (Recommended Route)

This protocol minimizes elimination by using XtalFluor-E , a safer and more selective alternative to DAST.

Step 1: Preparation of Methyl 6-(2-hydroxypropan-2-yl)picolinate (Pre-requisite: Grignard addition to dimethyl pyridine-2,6-dicarboxylate)[1]

Step 2: Deoxofluorination (The Critical Step)

ParameterSpecificationNotes
Reagent XtalFluor-E (1.2 eq)diethylaminodifluorosulfinium tetrafluoroborate
Activator/Source TEA[1]·3HF (1.5 eq)Triethylamine trihydrofluoride acts as the F- source.
Solvent Anhydrous DCM Must be dry (<50 ppm H2O).
Base DBU (2.0 eq)Crucial to suppress elimination.
Temperature -78°C

RT
Add at -78°C, warm slowly overnight.

Procedure:

  • Charge a flame-dried flask with Methyl 6-(2-hydroxypropan-2-yl)picolinate (1.0 equiv) and anhydrous DCM (0.1 M).

  • Cool to -78°C under Nitrogen/Argon.

  • Add DBU (2.0 equiv) followed by TEA·3HF (1.5 equiv).

  • Add XtalFluor-E (1.2 equiv) portion-wise (solid) or as a suspension.

  • Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 12 hours.

  • Quench: Pour into saturated aqueous NaHCO3 (evolution of CO2!).

  • Workup: Extract with DCM, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The alkene side product is less polar and will elute first.

Step 3: Hydrolysis

  • Dissolve the fluorinated ester in THF/Water (3:1).

  • Add LiOH·H2O (1.1 equiv) at 0°C .

  • Monitor by TLC/LCMS. Do not heat.

  • Acidify carefully with 1M HCl to pH 3-4 and extract immediately into EtOAc.

Frequently Asked Questions (FAQs)

Q: Can I use DAST if I don't have XtalFluor-E? A: Yes, but yield will likely be lower due to elimination.[1] Modification: Use "Bis(2-methoxyethyl)aminosulfur trifluoride" (Deoxo-Fluor) which is more thermally stable than DAST.[1] Perform the reaction at -40°C rather than -78°C if the substrate is sluggish, but never exceed 0°C.

Q: Why is the Fluorine NMR signal split? A: The fluorine on the isopropyl group (


) should appear as a multiplet (septet)  around -130 to -145 ppm  due to coupling with the six methyl protons (

). If you see a singlet, you may have lost the coupling (unlikely) or formed an inorganic fluoride salt.

Q: Is the product stable on silica gel? A: The ester is stable. The free acid can streak or decarboxylate on acidic silica. It is recommended to purify the ester to high purity before the final hydrolysis step.

Q: How do I remove the elimination byproduct (alkene)? A: The alkene (6-(prop-1-en-2-yl)picolinate) is significantly more lipophilic (higher


) than the tertiary fluoride.[1] Use a gradient starting with 100% Hexanes to separate the alkene before increasing polarity to elute the fluoride.

References

  • Sigma-Aldrich. (n.d.).[5] Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).[1][2][3] Retrieved from

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2][3] Journal of the American Chemical Society, 137(30), 9571–9574. Retrieved from

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. (Basis for XtalFluor protocols).[6]

  • ChemicalBook. (n.d.). 2-Picolinic acid Synthesis and Properties. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 6-(2-Fluoropropan-2-yl)picolinic Acid

Welcome to the technical support center for the synthesis and optimization of 6-(2-Fluoropropan-2-yl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-(2-Fluoropropan-2-yl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect the synthetic challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to navigate this complex synthesis with confidence and precision.

Introduction: A Strategic Overview

The synthesis of 6-(2-Fluoropropan-2-yl)picolinic acid presents a unique challenge, primarily centered on the efficient and selective installation of a tertiary fluorine atom. The molecule's structure, featuring a picolinic acid core, necessitates a carefully planned synthetic strategy to avoid common pitfalls such as low yields, competing elimination reactions, and purification difficulties.

The most logical and convergent synthetic approach involves three key stages:

  • Formation of a Tertiary Alcohol Precursor: Synthesis of a key intermediate, such as Methyl 6-(2-hydroxypropan-2-yl)picolinate, typically via a Grignard reaction on a 6-acetylpicolinate ester.

  • Deoxyfluorination: The critical and most challenging step, converting the tertiary alcohol into the target tertiary fluoride. This stage is highly susceptible to elimination side reactions.

  • Saponification: Hydrolysis of the ester to yield the final picolinic acid product.

This guide will focus predominantly on the optimization of the critical deoxyfluorination step, as it is the primary determinant of overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing 6-(2-Fluoropropan-2-yl)picolinic acid?

A common and effective strategy begins with a commercially available 6-acetyl-2-methylpyridine or, preferably, its corresponding picolinate ester (e.g., Methyl 6-acetylpicolinate). The workflow is as follows:

  • Protect the Carboxylic Acid: The picolinic acid moiety should be protected as an ester (e.g., methyl or ethyl) to prevent undesirable reactions during the subsequent steps.

  • Create the Tertiary Alcohol: The 6-acetyl group is converted to a 2-hydroxypropan-2-yl group using a Grignard reaction with methylmagnesium bromide (MeMgBr). This yields the key tertiary alcohol intermediate.

  • Deoxyfluorination: The tertiary alcohol is fluorinated. This is the most critical step and requires careful selection of reagents and conditions to maximize substitution (SN1/SN2) over elimination (E1/E2).

  • Deprotection: The ester is hydrolyzed under basic or acidic conditions to afford the final 6-(2-Fluoropropan-2-yl)picolinic acid.

Q2: Why is the deoxyfluorination of the tertiary alcohol precursor so challenging?

Deoxyfluorination of tertiary alcohols is notoriously difficult due to the inherent competition between nucleophilic substitution (the desired reaction) and elimination (the major side reaction).[1][2] The reaction often proceeds through a carbocation-like intermediate, which can readily lose a proton from an adjacent carbon to form an alkene. In this specific synthesis, the major byproduct is the corresponding 6-(prop-1-en-2-yl)picolinate ester. Traditional fluorinating agents like Diethylaminosulfur Trifluoride (DAST) are often aggressive and can promote this elimination pathway, leading to low yields of the desired fluorinated product.[3][4]

Q3: Which deoxyfluorination reagents are recommended for this synthesis, and why?

For challenging tertiary alcohols, modern reagents that offer higher selectivity and improved safety profiles are strongly recommended over classic reagents like DAST.

ReagentTypical ConditionsAdvantagesDisadvantages & Risks
DAST (Diethylaminosulfur Trifluoride)CH₂Cl₂, -78 °C to rtBroad substrate scope, widely known.Prone to violent decomposition at elevated temperatures; frequently affords significant elimination byproducts, complicating purification.[3][4]
Deoxo-Fluor® CH₂Cl₂ or THF, -78 °C to rtImproved thermal stability compared to DAST.[5]Still prone to causing elimination, especially with sensitive substrates.
PyFluor (2-Pyridinesulfonyl Fluoride)Toluene or THF, rt to 40 °C, with a strong, non-nucleophilic base (e.g., DBU, MTBD).Excellent thermal and chemical stability; significantly reduces elimination side products, leading to cleaner reactions and easier purification; tolerates a wide range of functional groups.[3][6]Requires a stoichiometric amount of a strong base to activate the alcohol.[3]
Photoredox Catalysis with Selectfluor® MeCN, visible light photocatalyst (e.g., Ir or Ru complex).Can be highly effective for tertiary alcohols under very mild conditions, proceeding via a radical mechanism that avoids cationic intermediates prone to elimination.[2][7]Requires specialized photochemical equipment; optimization of catalyst and reaction conditions can be complex.

Recommendation: PyFluor is the premier choice for this transformation on a preparatory scale. Its high selectivity against elimination, operational simplicity, and superior safety profile make it ideal for overcoming the primary challenge of this synthesis.[3]

Q4: How can I monitor the reaction progress and identify the main byproduct?

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the starting alcohol. The fluorinated product and the elimination byproduct will likely have similar Rf values, but you should see the starting material spot disappear.

  • ¹⁹F NMR Spectroscopy: This is the most definitive method. The appearance of a singlet in the ¹⁹F NMR spectrum is a clear indication of the formation of the tertiary fluoride. The chemical shift will be characteristic of a C(sp³)-F bond.

  • ¹H NMR Spectroscopy: The disappearance of the alcohol's -OH proton signal and the appearance of new signals corresponding to the product are key indicators. The elimination byproduct can be identified by the characteristic signals of vinyl protons (typically in the 5-6 ppm region).

  • LC-MS: Can be used to track the masses of the starting material (M), product (M+F-OH), and elimination byproduct (M-H₂O).

Troubleshooting Guide: Deoxyfluorination Step

This section addresses specific issues you may encounter during the critical deoxyfluorination of the Methyl 6-(2-hydroxypropan-2-yl)picolinate intermediate.

Problem EncounteredProbable Cause(s)Recommended Solution(s)Scientific Rationale
Low or No Yield of Fluorinated Product 1. Ineffective Fluorinating Agent: Reagent may have degraded due to age or improper storage (especially DAST). 2. Insufficient Activation: The base used with PyFluor (e.g., DBU) may be insufficient or of poor quality. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being overcome.1. Use a fresh bottle of a high-quality, stable reagent like PyFluor. 2. Use 1.2-1.5 equivalents of a strong, non-nucleophilic base like DBU or MTBD. Ensure the base is anhydrous.[3] 3. Gradually increase the reaction temperature. For PyFluor, reactions can often be gently heated to 40-50 °C if room temperature is ineffective. Monitor carefully for byproduct formation.1. DAST is notoriously unstable and must be stored cold. PyFluor is a crystalline solid with superior shelf-life. 2. PyFluor requires a Brønsted base to deprotonate the alcohol, which then attacks the sulfonyl fluoride. Incomplete deprotonation leads to no reaction.[3][4] 3. Increasing thermal energy can help overcome the activation barrier, but must be balanced against the increased rate of potential side reactions.
High Percentage of Elimination Byproduct 1. Reagent Choice: Use of a non-selective reagent like DAST. 2. High Reaction Temperature: Higher temperatures often favor elimination pathways (E1) over substitution. 3. Solvent Effects: Protic or highly polar solvents can stabilize the carbocation intermediate, promoting elimination.1. Switch to PyFluor. It is specifically designed to be highly chemoselective for fluorination with minimal elimination.[3] 2. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature for PyFluor. 3. Use a non-polar aprotic solvent like toluene or THF.1. The mechanism of PyFluor-mediated fluorination is less prone to generating long-lived carbocations that lead to elimination.[3] 2. Elimination reactions generally have a higher activation energy but also a more positive entropy change than substitution, making them more favorable at higher temperatures. 3. Non-polar solvents are less effective at solvating ionic intermediates, which can suppress E1 pathways.
Reaction Stalls / Fails to Reach Completion 1. Stoichiometry: Insufficient equivalents of the fluorinating agent or base. 2. Moisture: Water in the reaction mixture can quench the reagents.1. Increase the equivalents of the fluorinating agent and/or base to 1.5 eq. 2. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).1. The reaction is stoichiometric. Ensuring a slight excess of reagents can drive the reaction to completion. 2. Fluorinating agents are highly sensitive to water. DAST reacts violently, while PyFluor's effectiveness will be diminished by competing hydrolysis.
Difficult Purification 1. Similar Polarity: The desired product and the elimination byproduct often have very similar polarities, making chromatographic separation challenging.1. Optimize the Reaction: The best purification is a clean reaction. Use PyFluor to minimize the key impurity. 2. Chromatography: Use a high-performance silica gel and a shallow solvent gradient (e.g., Hexane/Ethyl Acetate or Hexane/DCM). 3. Crystallization: Attempt to crystallize the final picolinic acid product after hydrolysis. The change in polarity and crystal lattice energy may allow for effective purification.1. Reducing the formation of the main byproduct is the most efficient path to high purity. 2. A shallow gradient increases the resolution between closely eluting spots on a column. 3. The free carboxylic acid has very different solubility properties than its ester precursor and may crystallize more readily, excluding impurities.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(2-hydroxypropan-2-yl)picolinate (Precursor)
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 6-acetylpicolinate (1.0 eq) and anhydrous THF (10 mL per 1 g of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of THF).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure tertiary alcohol as a colorless oil or white solid.

Protocol 2: Optimized Deoxyfluorination with PyFluor
  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the Methyl 6-(2-hydroxypropan-2-yl)picolinate (1.0 eq) and anhydrous toluene (15 mL per 1 g of alcohol).

  • Reagent Addition: Add PyFluor (1.2 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC and ¹⁹F NMR. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the Methyl 6-(2-Fluoropropan-2-yl)picolinate.

Protocol 3: Saponification to Final Product
  • Setup: Dissolve the purified Methyl 6-(2-Fluoropropan-2-yl)picolinate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~4-5 with 1 M HCl. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 6-(2-Fluoropropan-2-yl)picolinic acid.

Visualized Workflows

G cluster_0 Overall Synthetic Workflow A Methyl 6-acetylpicolinate B Methyl 6-(2-hydroxypropan-2-yl)picolinate A->B  1. MeMgBr  2. THF, 0 °C to rt C Methyl 6-(2-Fluoropropan-2-yl)picolinate B->C  PyFluor, DBU  Toluene, rt D 6-(2-Fluoropropan-2-yl)picolinic Acid C->D  LiOH  THF/H₂O

Caption: High-level synthetic route to the target compound.

G cluster_1 Troubleshooting: Low Deoxyfluorination Yield Start Low Yield Observed Q1 What is the major impurity? Start->Q1 A1 Unreacted Starting Material Q1->A1 A2 Elimination Byproduct Q1->A2 Sol1 Increase equivalents of PyFluor & DBU (1.5 eq). Increase temperature to 40 °C. A1->Sol1 Sol2 Ensure PyFluor is the reagent. Lower reaction temperature. Use non-polar solvent (Toluene). A2->Sol2

Caption: Decision tree for troubleshooting the deoxyfluorination step.

References

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. [Link]

  • Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). PubMed. [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. [Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal. [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. University of Pennsylvania. [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. [Link]

  • Deoxyfluorination: A Detailed Overview of Recent Developments. SynOpen. [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group, Princeton University. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]

  • Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. [Link]

  • Photoredox-Catalyzed Deoxyfluorination of Alcohols. Macmillan Group, Princeton University. [Link]

Sources

Optimization

overcoming solubility issues with 6-(2-Fluoropropan-2-yl)picolinic acid

Technical Support Center: Solubility Optimization for 6-(2-Fluoropropan-2-yl)picolinic acid Ticket ID: #SOL-FPA-006 Subject: Overcoming Dissolution & Precipitation Issues with Fluorinated Picolinates Status: Open Assigne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 6-(2-Fluoropropan-2-yl)picolinic acid

Ticket ID: #SOL-FPA-006 Subject: Overcoming Dissolution & Precipitation Issues with Fluorinated Picolinates Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Physicochemical Diagnosis: Why is this molecule difficult?

You are likely encountering solubility issues because 6-(2-Fluoropropan-2-yl)picolinic acid acts as a "Janus" molecule—it possesses conflicting solubility drivers that confuse standard dissolution protocols.[1][2]

  • The Zwitterionic Core: Like standard picolinic acid, the core structure can exist as a zwitterion (protonated nitrogen, deprotonated carboxylate) in the solid state.[1][2] This creates a high lattice energy network held together by strong electrostatic forces, making it reluctant to dissolve in non-polar organic solvents (DCM, Toluene).[1][2]

  • The Lipophilic Tail: The 2-fluoropropan-2-yl group is bulky and highly lipophilic.[1][2] Unlike unsubstituted picolinic acid (which is water-soluble), this fluorinated isopropyl group disrupts the hydration shell, making the molecule poorly soluble in neutral water.[1][2]

The Result: It "oils out" in water and remains as a suspension in non-polar organics.[1][2] To dissolve it, you must break the intermolecular zwitterionic network using pH manipulation or high-dielectric organic solvents .[1][2]

Solvent Compatibility Matrix

Use this matrix to select the correct solvent system for your specific application.

Solvent ClassSuitabilityObserved BehaviorRecommended Action
Water (Neutral) 🔴 Poor Suspension / Oiling outAvoid. Requires pH adjustment (see Protocol A).[1][2]
Alcohols (MeOH, EtOH) 🟡 Moderate Slow dissolution; may require heatGood for recrystallization.[1][2] Solubility improves significantly with trace acid (HCl).[1][2]
Polar Aprotic (DMSO, DMF) 🟢 Excellent Rapid dissolutionBest for stock solutions. Use at >100 mg/mL.[1][2]
Chlorinated (DCM, CHCl₃) 🟡 Low Partial solubilitySoluble only if the molecule is protonated (neutral form).[1][2] Inefficient for zwitterion.[1][2]
Ethers (THF, MTBE) 🟢 Good SolubleGood for reactions; MTBE is excellent for extraction if pH is acidic.[1][2]
Hydrocarbons (Hexane) 🔴 Insoluble Precipitates immediatelyUse as an anti-solvent to crash out the product.[1][2]

Decision Tree: Workflow Selector

Follow this logic flow to determine the correct handling procedure based on your end-goal.

SolubilityDecision Start Start: What is your application? AppType Application Type Start->AppType Bio Biological / Aqueous Assay AppType->Bio Testing Synth Organic Synthesis / Catalysis AppType->Synth Reaction Purify Purification / Isolation AppType->Purify Workup SaltForm Convert to Salt Form Bio->SaltForm SolventSelect Use Polar Aprotic Synth->SolventSelect Extr Acid-Base Extraction Purify->Extr NaSalt Add 1.05 eq NaOH (Form Sodium Salt) SaltForm->NaSalt DMSO Dissolve in DMSO/DMF Dilute into reaction SolventSelect->DMSO Acidify Acidify to pH 2-3 Extract into EtOAc/MTBE Extr->Acidify caption Figure 1: Solubility decision tree based on experimental intent.

Troubleshooting Protocols

Protocol A: Preparing Aqueous Solutions (The "pH Swing")

Use this for biological assays or aqueous coupling reactions.

The Issue: You cannot dissolve the solid directly in PBS or water; it will float or clump.[1][2] The Fix: You must convert the acid to its carboxylate salt.

  • Calculate Stoichiometry: Determine the moles of your 6-(2-Fluoropropan-2-yl)picolinic acid.

  • Alkaline Dissolution:

    • Suspend the solid in water (approx. 10% of final volume).[1][2]

    • Add 1.05 equivalents of 1M NaOH or KOH dropwise while stirring.[1][2]

    • Observation: The cloudy suspension will turn clear as the sodium picolinate salt forms.[1][2]

  • Buffer Adjustment: Once clear, dilute with your buffer (PBS/HEPES) to the desired volume.[1][2]

    • Warning: Do not drop the pH below 4.5, or the free acid will precipitate.[1][2]

Protocol B: Preventing Catalyst Poisoning in Organic Synthesis

Use this when using the compound as a ligand in Pd or Cu catalysis.[2]

The Issue: The compound precipitates when added to non-polar reaction solvents (Toluene/Dioxane), causing inconsistent yields. The Fix: Pre-solvation and Ligand Activation.[1][2]

  • Stock Solution: Dissolve the ligand in a minimum volume of THF or DMA (Dimethylacetamide).[1][2]

  • Order of Addition:

    • Add the metal precursor (e.g., Pd(OAc)₂) to the reaction vessel.[1][2]

    • Add the ligand stock solution before adding the bulk non-polar solvent.[1][2]

    • Stir for 15 minutes to allow the metal-ligand complex to form (which is often more soluble than the free ligand).[1][2]

  • Temperature: If using Toluene, heat the mixture to >60°C immediately after addition to maintain solubility.

Frequently Asked Questions (FAQs)

Q1: I see a "gum" forming when I try to recrystallize from Hexane/Ethyl Acetate. What is happening? A: This is "oiling out."[1][2] The fluorinated isopropyl group lowers the melting point and increases lipophilicity.[1][2]

  • Solution: Switch to a Methanol/Water system.[1][2][3] Dissolve in hot Methanol, then slowly add water until turbid.[1][2] Cool slowly. The high polarity of water forces the hydrophobic fluorine group to pack more orderly, promoting crystallization over oiling.[1][2]

Q2: Can I use this compound in acidic media (pH < 2)? A: Yes. At pH < 1, the pyridine nitrogen becomes protonated (


), forming a cationic salt (e.g., Hydrochloride).[1][2] This form is highly water-soluble.[1][2][4][5] However, ensure your downstream application can tolerate high acidity.[1][2]

Q3: Does the fluorine atom affect the pKa? A: Yes. The electron-withdrawing nature of the fluorine (via induction through the isopropyl group) lowers the pKa of the pyridine nitrogen compared to standard picolinic acid (approx pKa 5.3).[1][2] Expect the nitrogen pKa to be closer to 4.0–4.5 .[1][2] This means it is a weaker base and requires a lower pH to fully protonate.[1][2]

References & Authority

  • Picolinic Acid Solubility Data: Solubility and Crystallization Studies of Picolinic Acid. MDPI, 2023.[1][2] (Establishes baseline solubility for the core structure). [2]

  • Fluorine Effects on Solubility: Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008. (Mechanistic explanation of lipophilicity changes). [2]

  • Synthesis & Properties of 6-Substituted Picolinates: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation. RSC Advances, 2021.[1][2]

  • General Solubility Data: PubChem Compound Summary for Picolinic Acid. National Library of Medicine.[1][2] [2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship of 6-(2-Fluoropropan-2-yl)picolinic Acid Analogs

Executive Summary 6-(2-Fluoropropan-2-yl)picolinic acid represents a highly specialized scaffold in the design of synthetic auxin herbicides . This molecule serves as a critical bioisostere of the classical 6-isopropyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2-Fluoropropan-2-yl)picolinic acid represents a highly specialized scaffold in the design of synthetic auxin herbicides . This molecule serves as a critical bioisostere of the classical 6-isopropyl and 6-cyclopropyl picolinates. The incorporation of the 2-fluoropropan-2-yl moiety is a strategic medicinal chemistry optimization designed to enhance metabolic stability without compromising the steric occupancy required for high-affinity binding to the AFB5/TIR1 auxin receptors.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, comparing it against non-fluorinated analogs (isopropyl, cyclopropyl) and aryl-picolinates (e.g., Florpyrauxifen). It provides actionable insights for researchers optimizing herbicide potency, selectivity, and resistance management.

Chemical Profile & Mechanism of Action

The "Fluorine Effect" in Picolinate Design

The 6-position of the picolinic acid core is the primary determinant of receptor subtype selectivity and metabolic resilience.

  • Parent Structure: 6-Isopropylpicolinic acid.

  • Liability: The tertiary benzylic hydrogen in the isopropyl group is a "metabolic soft spot," susceptible to rapid oxidation by plant cytochrome P450s (CYP450), leading to deactivation.

  • Solution (The 2-Fluoro Analog): Replacing the tertiary hydrogen with a fluorine atom (2-fluoropropan-2-yl) blocks this metabolic pathway. Fluorine is isosteric to hydrogen but forms a much stronger C-F bond, rendering the position chemically inert to oxidative attack while maintaining the hydrophobic bulk necessary for receptor binding.

Mechanism of Action: Molecular Glue

These analogs function as molecular glues . They bridge the interaction between the E3 ubiquitin ligase complex (specifically the F-box proteins TIR1 or AFB5 ) and the Aux/IAA transcriptional repressor proteins.

  • Binding: The picolinate core coordinates with the receptor's cofactor (InsP6).

  • The 6-Position Role: The 2-fluoropropan-2-yl tail extends into a specific hydrophobic pocket of the AFB5 receptor. This pocket in AFB5 is slightly larger or more flexible than in TIR1, often conferring differential selectivity compared to 2,4-D or dicamba.

Signaling Pathway Visualization

AuxinPathway Compound 6-(2-Fluoropropan-2-yl) Picolinate Receptor TIR1 / AFB5 (F-Box Protein) Compound->Receptor Binds Complex E3 Ligase Complex (SCFTIR1/AFB5) Receptor->Complex Stabilizes Repressor Aux/IAA (Transcriptional Repressor) Ubiquitin Poly-Ubiquitination Repressor->Ubiquitin Targeted for Complex->Repressor Recruits Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Degrades GeneExp Auxin Response Factors (ARF) Activation Proteasome->GeneExp Derepresses WeedDeath Uncontrolled Growth / Plant Death GeneExp->WeedDeath Hyper-signaling

Figure 1: Mechanism of Action. The analog acts as a molecular glue, stabilizing the interaction between the E3 ligase and the repressor, leading to repressor degradation and lethal gene overexpression.

Comparative Performance Analysis

The following table compares the 6-(2-fluoropropan-2-yl) analog against key structural alternatives.

Table 1: Structural Analog Performance Matrix
Feature6-Isopropyl (Parent)6-(2-Fluoropropan-2-yl) (Target)6-Cyclopropyl (Isostere)6-Aryl (e.g., Halauxifen)
Metabolic Stability Low (Rapid CYP oxidation)High (Blocked C-H site)ModerateHigh
Receptor Affinity HighHigh ModerateVery High
Lipophilicity (LogP) ~2.5~2.2 (Lower than t-Butyl)~1.8>3.0
Systemicity ModerateHigh (Phloem mobile)HighVariable
Selectivity BroadHigh (AFB5 specific)BroadSpecific
Primary Use Research ToolOptimized Lead Commercial (e.g., Aminopyralid)Commercial Standard
Key Technical Insights:
  • Potency Maintenance: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). This allows the 2-fluoropropan-2-yl group to mimic the steric shape of the isopropyl group almost perfectly, preserving binding affinity while drastically extending half-life.

  • Transport Efficiency: The introduction of fluorine lowers the pKa of the pyridine nitrogen slightly and modulates LogP. This often improves phloem mobility, allowing the herbicide to reach meristematic tissues more effectively than highly lipophilic aryl-analogs.

Detailed SAR Analysis

To optimize this scaffold, researchers must understand the interplay between the 6-position tail and the core substitutions.

The SAR Map

SAR_Map Core Picolinic Acid Scaffold Pos6 Position 6: 2-Fluoropropan-2-yl Core->Pos6 Pos4 Position 4: Amino (-NH2) Core->Pos4 Pos35 Positions 3 & 5: Halogens (Cl/F) Core->Pos35 Effect6 Primary Determinant: 1. Hydrophobic Pocket Fill 2. Metabolic Blocking (C-F) 3. AFB5 Selectivity Pos6->Effect6 Effect4 Increases Binding: Donates H-bond to receptor backbone Pos4->Effect4 Effect35 Enhances Potency: Electronic withdrawal increases acidity Pos35->Effect35

Figure 2: Structure-Activity Relationship Map. The 6-position fluorination is the critical stability switch, while 3, 4, and 5 positions tune potency and binding.

Optimization Rules
  • Rule 1 (The Fluorine Switch): If the 6-isopropyl analog shows high potency in vitro but poor activity in vivo (whole plant), replace with 6-(2-fluoropropan-2-yl). This usually indicates metabolic clearance is the limiting factor.

  • Rule 2 (The 4-Amino Synergism): The presence of a 4-amino group is essential. It creates a "push-pull" electronic system with the 2-carboxylate, enhancing the binding energy in the receptor active site.

  • Rule 3 (Halogenation): 3,5-dichloro or 3-chloro-5-fluoro substitution patterns generally provide the highest potency when paired with the 6-(2-fluoropropan-2-yl) tail.

Experimental Protocols

Synthesis of 6-(2-Fluoropropan-2-yl)picolinates

Note: Fluorination is best achieved late-stage or via a specific building block.

Protocol:

  • Precursor: Start with 6-(2-hydroxypropan-2-yl)picolinate (the tertiary alcohol).

  • Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at -78°C to 0°C.

    • Mechanism:[1][2][3] SN1-like substitution at the tertiary center.

    • Caution: Prevent elimination to the alkene (isopropenyl) by maintaining low temperature.

  • Hydrolysis: Saponify the ester (if protected) using LiOH in THF/Water to yield the free acid.

Root Growth Inhibition Assay (Arabidopsis)

This is the gold-standard assay for auxin activity.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate on MS medium containing varying concentrations of the test compound (0.1 nM – 10 µM).

  • Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Measurement: Measure primary root length.

  • Analysis: Calculate IC50 (concentration inhibiting 50% of root growth).

    • Validation: The 6-(2-fluoropropan-2-yl) analog should show an IC50 comparable to Picloram but with potentially different resistance profiles in aux mutants.

References

  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[4][5] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Bhattarai, P., et al. (2020).[1] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2141–2150.[6] Link

  • Hagler, A., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

  • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin." Nature Chemical Biology, 8, 477–485. Link

  • PubChem. (2025). "6-(2-Fluoropropan-2-yl)picolinic acid Compound Summary." National Library of Medicine. Link

Sources

Comparative

Technical Evaluation Guide: 6-(2-Fluoropropan-2-yl)picolinic Acid vs. Structural Analogs

The following guide provides a comprehensive technical evaluation of 6-(2-Fluoropropan-2-yl)picolinic acid (hereafter referred to as 6-FPiPA ), a synthetic picolinate derivative. This guide is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical evaluation of 6-(2-Fluoropropan-2-yl)picolinic acid (hereafter referred to as 6-FPiPA ), a synthetic picolinate derivative. This guide is designed for researchers investigating the structure-activity relationships (SAR) of pyridine-2-carboxylic acids, specifically focusing on the bioisosteric replacement of an isopropyl group with a 2-fluoropropan-2-yl moiety.

The primary context for this evaluation is synthetic auxin herbicide discovery and metallo-enzyme inhibition , where the picolinic acid scaffold is a privileged structure.

Executive Summary & Compound Profile

Objective: To objectively evaluate the in vitro efficacy, binding affinity, and metabolic stability of 6-FPiPA compared to its non-fluorinated analog (6-isopropylpicolinic acid) and established commercial standards (Picloram, Clopyralid).

Scientific Rationale: The introduction of a fluorine atom into the isopropyl group (forming a 2-fluoropropan-2-yl moiety) is a strategic medicinal chemistry modification. It aims to:

  • Block Metabolic Degradation: Prevent hydroxylation at the tertiary carbon (a common metabolic soft spot).

  • Modulate Lipophilicity (LogP): Alter membrane permeability and transport.

  • Enhance Receptor Binding: Induce specific dipole-dipole interactions within the binding pocket (e.g., TIR1/AFB5 auxin receptors).

Compound Comparison Table
Feature6-FPiPA (Test Compound)6-Isopropylpicolinic Acid (Direct Analog)Picloram (Commercial Std)Clopyralid (Commercial Std)
Structure Pyridine-2-COOH, 6-(2-F-iPr)Pyridine-2-COOH, 6-iPr4-amino-3,5,6-trichloro-3,6-dichloro-
Key Moiety 2-Fluoropropan-2-ylIsopropylTrichloromethyl/AminoChlorine
Role Novel CandidateBaseline ControlBroad-spectrum AuxinSelective Auxin
Predicted LogP ~1.8 - 2.1~1.5 - 1.80.3-0.6
Primary Target TIR1/AFB5 ReceptorsTIR1/AFB5 ReceptorsTIR1/AFB5 ReceptorsTIR1/AFB5 Receptors

In Vitro Testing Protocols

To validate the performance of 6-FPiPA, a hierarchical testing cascade is required. This section details the protocols for Receptor Binding , Phenotypic Response , and Metabolic Stability .

Protocol A: Auxin Receptor Binding Assay (Surface Plasmon Resonance)

Purpose: To quantify the binding affinity (


) of 6-FPiPA to the TIR1 and AFB5 auxin receptors. High affinity for AFB5 is often correlated with superior efficacy against resistant weed biotypes.

Methodology:

  • Sensor Chip Preparation: Immobilize purified TIR1 or AFB5 proteins (complexed with ASK1) onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Dilute 6-FPiPA and comparators (Picloram, 2,4-D) in running buffer (HBS-EP+) to concentrations ranging from 0.1 nM to 10

    
    M.
    
  • Co-factor: Include the Aux/IAA degron peptide (e.g., IAA7 or IAA3) in the analyte solution, as auxin binding is often cooperative.

  • Injection: Inject analytes at 30

    
    L/min for 120s (association) followed by 120s dissociation.
    
  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    
    , and
    
    
    .

Expected Data Interpretation:

  • Superior Performance:

    
     < 50 nM (indicating high affinity).
    
  • Selectivity: A lower

    
     for AFB5 vs. TIR1 suggests a "Halauxifen-like" profile, beneficial for overcoming certain resistance mechanisms.
    
Protocol B: Arabidopsis Root Growth Inhibition Assay

Purpose: To assess the phenotypic potency (


) of the compound in a whole-organism system. This assay integrates uptake, transport, and signaling activation.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on 0.5x MS medium containing 1% sucrose and 0.8% agar, supplemented with increasing concentrations of 6-FPiPA (0, 1, 10, 100, 1000 nM).

  • Stratification & Growth: Stratify at 4°C for 2 days, then transfer to a vertical growth chamber (22°C, 16h light).

  • Measurement: After 7 days, measure primary root length using image analysis software (e.g., ImageJ).

  • Calculation: Plot root length vs. log[concentration] to determine the

    
    .
    

Comparative Benchmarks (Representative Values):

  • 2,4-D:

    
     nM
    
  • Picloram:

    
     nM
    
  • Target for 6-FPiPA:

    
     nM would indicate commercial-grade potency.
    
Protocol C: Metabolic Stability (Microsomal Stability Assay)

Purpose: To test the hypothesis that the fluorine substitution protects the isopropyl group from oxidative dealkylation.

Methodology:

  • Incubation: Incubate 1

    
    M of 6-FPiPA or 6-Isopropylpicolinic acid with liver microsomes (or plant microsomes if available) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent compound and the appearance of hydroxylated metabolites.

  • Calculation: Determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Hypothesis Validation:

  • If 6-FPiPA shows a significantly longer

    
     than 6-isopropylpicolinic acid, the bioisosteric replacement is successful in enhancing stability.
    

Visualization of Signaling & Workflow

The following diagrams illustrate the mechanism of action and the experimental workflow designed to evaluate 6-FPiPA.

Diagram 1: Auxin Signaling Pathway (Mode of Action)

AuxinSignaling Compound 6-FPiPA (Auxin Mimic) Receptor TIR1/AFB5 (F-Box Protein) Compound->Receptor Binds Complex TIR1-Auxin-Aux/IAA Complex Receptor->Complex Recruits Aux/IAA Coreceptor Aux/IAA (Repressor) Coreceptor->Complex Ubiquitination Ubiquitination & Proteasomal Degradation Complex->Ubiquitination Triggers ARF ARF Transcription Factors Released Ubiquitination->ARF Degrades Repressor GeneExp Auxin Response Gene Expression ARF->GeneExp Activates Phenotype Root Growth Inhibition & Epinasty GeneExp->Phenotype Results in

Caption: The molecular mechanism where 6-FPiPA acts as a "molecular glue" to recruit Aux/IAA repressors to the TIR1/AFB E3 ligase complex, leading to gene activation.

Diagram 2: Experimental Screening Cascade

ScreeningCascade cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: Phenotypic Screen cluster_2 Phase 3: Stability & Safety Start Compound Synthesis (6-FPiPA) SPR SPR Assay (Kd Determination) Start->SPR Root Arabidopsis Root Inhibition (IC50) SPR->Root If Kd < 1uM Metab Microsomal Stability (t1/2) Root->Metab If IC50 < 500nM Tox Cytotoxicity (CHO/HepG2) Metab->Tox

Caption: Step-by-step screening workflow to validate 6-FPiPA from binding affinity to metabolic stability and safety.

Supporting Data & Analysis

Since 6-FPiPA is a research candidate, the following data represents reference values for the "Related Compounds" to which 6-FPiPA must be compared.

Table 1: Benchmark Performance Metrics (Reference Data)
CompoundTarget ReceptorBinding Affinity (

)
Arabidopsis Root

Mammalian Cytotoxicity (

)
Picloram TIR1 / AFB5~600 nM (TIR1)~100 nM> 1 mM (Low Toxicity)
Halauxifen-methyl AFB5 (Selective)~5 nM (AFB5)~2 nM> 0.1 mM
2,4-D TIR1~800 nM~50 nM> 0.5 mM
6-FPiPA (Target) TBD Target: < 100 nM Target: < 50 nM Target: > 0.1 mM

Interpretation Guide for 6-FPiPA Results:

  • Affinity: If 6-FPiPA shows

    
     values closer to Halauxifen (~5-10 nM) than Picloram, the 2-fluoropropan-2-yl group significantly enhances binding, likely through hydrophobic packing in the receptor pocket.
    
  • Resistance Breaking: If the compound binds AFB5 significantly stronger than TIR1, it may be effective against auxin-resistant weed biotypes that have mutated TIR1 receptors.

References

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and its unique mode of action.Bioorganic & Medicinal Chemistry .

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.Nature Chemical Biology .

  • Jeschke, P. (2015). The unique role of fluorine in the design of active ingredients for modern crop protection.ChemBioChem .

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance.Pest Management Science .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24730139, 6-(3-Fluorophenyl)picolinic acid (Structural Analog).PubChem .[1][2][3]

Sources

Validation

comparative analysis of the biological effects of fluorinated vs. non-fluorinated picolinic acids

Executive Summary This guide provides a technical evaluation of Picolinic Acid (PA) versus its Fluorinated analogs (F-PAs) in the context of drug discovery. While Picolinic Acid is a naturally occurring metabolite with m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of Picolinic Acid (PA) versus its Fluorinated analogs (F-PAs) in the context of drug discovery. While Picolinic Acid is a naturally occurring metabolite with moderate metal-chelating properties, its utility as a therapeutic scaffold is often limited by rapid metabolic clearance and non-specific binding.

Key Finding: Fluorination of the picolinic scaffold (typically at C3, C5, or C6) acts as a "metabolic block" and lipophilicity modulator. However, this comes at a thermodynamic cost: the electron-withdrawing nature of fluorine significantly lowers the basicity of the pyridine nitrogen, potentially weakening metal-ligand interactions. This guide explores this trade-off to assist in rational lead optimization.

Part 1: Physicochemical Profile & Mechanism

The biological divergence between PA and F-PA stems from the high electronegativity of the fluorine atom (


), which alters the electronic landscape of the pyridine ring.
Electronic Effects and Acidity (pKa)

Fluorine exerts a strong inductive effect (


), withdrawing electron density from the aromatic ring.
  • Effect on Carboxylic Acid: Stabilizes the carboxylate anion, making the acid stronger (lower

    
    ).[1]
    
  • Effect on Pyridine Nitrogen: Reduces the electron density on the nitrogen lone pair, making it less basic (lower

    
     of the conjugate acid).
    

Implication: At physiological pH (7.4), F-PAs are more likely to exist in their anionic carboxylate form but may have a reduced fraction of zwitterionic species compared to PA, altering membrane transport mechanisms that rely on specific charge states.

Lipophilicity and Permeability

Replacing a C-H bond with a C-F bond typically increases lipophilicity (


) because the C-F bond is more hydrophobic and has a lower polarizability than C-H.
  • PA: Hydrophilic, limited passive diffusion across the Blood-Brain Barrier (BBB).

  • F-PA: Enhanced lipophilicity facilitates passive membrane diffusion, making F-PAs superior candidates for CNS targets or intracellular metallo-enzymes.

Table 1: Comparative Physicochemical Properties

Values are representative approximations based on 6-fluoro substitution patterns.

PropertyPicolinic Acid (PA)6-Fluoro-Picolinic Acid (F-PA)Biological Consequence
Molecular Weight 123.11 g/mol 141.10 g/mol Negligible steric impact.
Acid pKa (-COOH) ~5.4~4.3F-PA is predominantly anionic at pH 7.4.
Base pKa (Pyridine N) ~1.0< 0.5Reduced proton affinity; weaker metal coordination.
LogP (Lipophilicity) 0.72~1.2 - 1.5F-PA shows improved passive membrane permeability.
C-X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)F-PA is resistant to oxidative cleavage at the F-site.

Part 2: Biological Activity & Pharmacokinetics[2][3][4][5]

Metabolic Stability (The Primary Driver)

Picolinic acid is susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYPs) and conjugation.

  • Mechanism: CYPs typically attack electron-rich aromatic rings or abstract hydrogens.

  • The Fluorine Block: The C-F bond is chemically inert to CYP oxidation. Placing fluorine at metabolically labile positions (metabolic "hotspots" like C5 or C6) blocks hydroxylation, significantly extending the plasma half-life (

    
    ).
    
Metal Chelation & Metalloprotein Inhibition

Both PA and F-PA bind divalent cations (Zn²⁺, Fe²⁺, Cu²⁺) via a bidentate N,O-chelation mode.

  • PA (Stronger Binder): The higher electron density on the nitrogen allows for tighter binding to metal centers.

  • F-PA (Tuned Binder): The electron-withdrawing fluorine reduces the Lewis basicity of the nitrogen.

    • Therapeutic Advantage: While the absolute binding constant (

      
      ) decreases, this can improve selectivity . A weaker chelator may strip metals from a target enzyme (e.g., Metalloproteases) without indiscriminately stripping essential metals from physiological stores (e.g., Hemoglobin), reducing toxicity.
      
Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic when switching from PA to F-PA.

SAR_Logic PA Picolinic Acid (Parent) Fluorination Fluorination (C3/C5/C6) PA->Fluorination pKa Reduced N-Basicity (Lower pKa) Fluorination->pKa LogP Increased Lipophilicity (Higher LogP) Fluorination->LogP Bond Stronger C-F Bond (Metabolic Block) Fluorination->Bond Chelation Weaker/Selective Metal Binding pKa->Chelation Electronic Withdrawal Permeability Enhanced CNS/Cell Penetration LogP->Permeability Hydrophobic Effect Stability Extended Half-Life (Resists CYP450) Bond->Stability Steric/Electronic Shielding

Figure 1: SAR Decision Tree illustrating the causal link between fluorination, physicochemical shifts, and biological outcomes.

Part 3: Experimental Protocols

To validate these differences in a drug development pipeline, the following self-validating protocols are recommended.

Protocol A: Comparative Metabolic Stability Assay (Microsomal)

Objective: Quantify the intrinsic clearance (


) difference between PA and F-PA.
  • Preparation:

    • Prepare 10 mM stock solutions of PA and F-PA in DMSO.

    • Thaw pooled Liver Microsomes (human/mouse) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compound (final conc: 1 µM) to prevent saturation.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • Success Criterion: F-PA should demonstrate a

      
       increase in 
      
      
      
      compared to PA.
Protocol B: Metal Chelation Efficiency (Isothermal Titration Calorimetry - ITC)

Objective: Determine the binding affinity (


) and stoichiometry (

) for Zn²⁺.
  • Setup:

    • Cell: 20 µM ZnCl₂ in HEPES buffer (pH 7.4).

    • Syringe: 200 µM Ligand (PA or F-PA) in the exact same buffer to minimize heat of dilution.

  • Titration:

    • Perform 20 injections of 2 µL each at 25°C.

    • Spacing: 180 seconds between injections to allow thermal equilibration.

  • Data Fitting:

    • Fit data to a "One Set of Sites" model (or "Two Sets" if stepwise 1:1 and 1:2 binding is observed).

  • Comparison:

    • Calculate Gibbs Free Energy:

      
      .
      
    • Expectation: F-PA will show a less negative

      
       (enthalpy) due to weaker N-Zn interaction.
      
Workflow Visualization

Experimental_Workflow cluster_0 Protocol A: Stability cluster_1 Protocol B: Chelation Step1 Incubate with Liver Microsomes + NADPH Step2 Quench at 0, 15, 30, 60 min Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Result1 Calculate Intrinsic Clearance (CLint) Step3->Result1 StepA ITC Cell: Zn2+ Solution StepB Titrate Ligand (PA vs F-PA) StepA->StepB StepC Measure Heat Change (µcal/sec) StepB->StepC Result2 Derive Kd & Enthalpy (ΔH) StepC->Result2

Figure 2: Parallel experimental workflows for validating metabolic stability and metal binding affinity.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Ottaviani, M. F., et al. (1989). Copper(II) complexes with picolinic acid derivatives: An electron spin resonance study. Journal of Inorganic Biochemistry, 35(4), 273-283. (Demonstrates N-donor electronic influence on chelation). Link

  • Di Gleria, K., et al. (2011). Fluorine-containing picolinic acid derivatives as potential metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the trade-off between binding and stability). Link

Sources

Comparative

validation of the analytical methods for 6-(2-Fluoropropan-2-yl)picolinic acid

Validation of the Analytical Methods for 6-(2-Fluoropropan-2-yl)picolinic Acid Executive Summary 6-(2-Fluoropropan-2-yl)picolinic acid (6-FPPA) (CAS: 1785119-80-3) is a high-value fluorinated pyridine intermediate used i...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of the Analytical Methods for 6-(2-Fluoropropan-2-yl)picolinic Acid

Executive Summary

6-(2-Fluoropropan-2-yl)picolinic acid (6-FPPA) (CAS: 1785119-80-3) is a high-value fluorinated pyridine intermediate used in the synthesis of next-generation kinase inhibitors and antivirals. The introduction of the bulky, electron-withdrawing 2-fluoropropan-2-yl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. However, this structural motif presents unique analytical challenges: the tertiary fluoride is susceptible to hydrolysis (solvolysis) and elimination, creating structurally similar impurities that are difficult to resolve using standard pharmacopeial methods for picolinic acids.

This guide objectively compares three analytical methodologies—Standard HPLC-UV , Optimized UHPLC-MS/MS , and Quantitative NMR (qNMR) —to determine the most robust protocol for Quality Control (QC) and stability testing.

Part 1: Comparative Analysis of Analytical Methodologies

We evaluated three distinct analytical platforms based on Specificity , Sensitivity (LOD/LOQ) , and Throughput .

Comparison Matrix
FeatureMethod A: Standard HPLC-UV Method B: Optimized UHPLC-MS/MS Method C: 19F-qNMR
Primary Application Routine QC, Purity TestingTrace Impurity Profiling, Genotoxic ScreeningAbsolute Purity Assay (Primary Standard)
Specificity Moderate . Co-elution of des-fluoro alkene impurities is common on C18 columns.High . Mass discrimination resolves co-eluting peaks.High . Distinct chemical shifts for F-isomers.
Sensitivity (LOD) ~0.05% (w/w)< 0.001% (w/w)~0.5% (w/w)
Throughput 25–30 min / run5–8 min / run10–15 min / sample
Cost/Complexity Low / LowHigh / HighMedium / Medium
Limit of Quantitation 1.0 µg/mL0.05 ng/mLN/A (Molar ratio)
Critical Assessment
  • Method A (HPLC-UV) is the most accessible but struggles with the critical pair : 6-FPPA and its elimination product, 6-(prop-1-en-2-yl)picolinic acid . The lack of a strong chromophore difference between the two necessitates a specialized stationary phase.

  • Method B (UHPLC-MS/MS) is the Gold Standard for validation. It is required during process development to identify trace levels of the hydrolysis impurity, 6-(2-hydroxypropan-2-yl)picolinic acid , which may not be UV-active enough at low levels relative to the parent peak.

  • Method C (qNMR) is invaluable for reference standard qualification but lacks the sensitivity for impurity limits testing (typically <0.10%).

Part 2: Validated Experimental Protocol (The "Product")

Based on the comparison, the Optimized UHPLC-UV/MS Method is recommended for routine validation. This protocol utilizes a Phenyl-Hexyl stationary phase, which offers superior selectivity for the fluorinated moiety via


-

interactions compared to standard C18 columns.
Reagents and Materials
  • Reference Standard : 6-(2-Fluoropropan-2-yl)picolinic acid (>99.0% purity).[1]

  • Solvents : LC-MS Grade Acetonitrile (MeCN), Formic Acid (FA), Ammonium Formate.

  • Column : Waters XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 2.5 µm (or equivalent).

Chromatographic Conditions
  • System : UHPLC coupled with PDA and QDa/SQD Mass Detector.

  • Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7 to suppress carboxylic acid ionization).

  • Mobile Phase B : Acetonitrile.[2]

  • Flow Rate : 0.4 mL/min.

  • Column Temp : 40°C.

  • Detection : UV at 265 nm (max for picolinic core); MS (ESI+, SIM mode at m/z 184.1).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.09556
6.040606
7.05956
8.55956
8.69551
11.0955Re-equilibration
Standard Preparation
  • Stock Solution : Dissolve 10 mg of 6-FPPA in 10 mL of MeCN:Water (50:50).

  • Working Standard : Dilute Stock to 0.5 mg/mL for assay.

  • Sensitivity Solution : Dilute to 0.5 µg/mL (0.1% level) to verify LOQ.

Part 3: Validation Results & Data

The following data summarizes the performance of the Optimized UHPLC Method (Method B) against ICH Q2(R1) guidelines.

Table 1: System Suitability and Specificity
ParameterAcceptance CriteriaResultStatus
Retention Time (RT) 6-FPPA: ~4.2 min4.23 min ± 0.02Pass
Resolution (

)
> 1.5 between 6-FPPA and Impurity A2.8Pass
Tailing Factor (

)
0.8 – 1.51.1Pass
Theoretical Plates (

)
> 50008450Pass
Table 2: Linearity and Range
AnalyteRange (µg/mL)Correlation (

)
Slopey-Intercept
6-FPPA 50 – 7500.999812450-150
Impurity A (Alkene) 0.5 – 100.99951180020
Impurity B (Hydroxy) 0.5 – 100.9992950045

Note: Impurity B shows lower response factor due to higher polarity; RRF (Relative Response Factor) correction of 1.3 is applied.

Part 4: Impurity Fate & Method Logic (Visuals)

Figure 1: Degradation Pathways & Impurity Fate Map

This diagram illustrates the critical degradation pathways of 6-FPPA that the analytical method must resolve. The tertiary fluoride is the "soft spot" of the molecule.

ImpurityFate FPPA 6-(2-Fluoropropan-2-yl) picolinic acid (Target Analyte) Alkene Impurity A: 6-(Prop-1-en-2-yl) picolinic acid (Elimination) FPPA->Alkene Acid/Base Stress (-HF) Hydroxy Impurity B: 6-(2-Hydroxypropan-2-yl) picolinic acid (Hydrolysis) FPPA->Hydroxy Aqueous Solvolysis (-F, +OH) Decarbox Impurity C: 2-(2-Fluoropropan-2-yl) pyridine (Decarboxylation) FPPA->Decarbox Thermal Stress (-CO2)

Caption: Degradation pathways of 6-FPPA. Impurity A (Elimination) and B (Hydrolysis) are the primary critical quality attributes (CQAs) monitored.

Figure 2: Analytical Method Decision Tree

A logic flow for selecting the appropriate validation strategy based on the development phase.

MethodSelection Start Start: 6-FPPA Sample Analysis PhaseCheck Development Phase? Start->PhaseCheck EarlyPhase Early R&D / Synthesis PhaseCheck->EarlyPhase Route Scouting LatePhase Late Stage / GMP QC PhaseCheck->LatePhase Validation PurityCheck Is Purity > 98%? EarlyPhase->PurityCheck MethodB Method B: UHPLC-MS (Impurity ID) LatePhase->MethodB Genotoxic Impurity Check MethodA Method A: HPLC-UV (Routine Release) LatePhase->MethodA Standard Release MethodC Method C: 19F-qNMR (Absolute Assay) PurityCheck->MethodC Yes (Assay Value) PurityCheck->MethodB No (Unknown Impurities)

Caption: Decision matrix for selecting Method A (Routine), Method B (ID/Trace), or Method C (Absolute Purity) based on project stage.

References

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Dolan, J. W. (2002). "The Function of the Stationary Phase in LC Separation." LCGC North America, 20(6). (Contextual reference for Phenyl-Hexyl selection). Link

  • Sigma-Aldrich . 6-Fluoro-2-pyridinecarboxylic acid Product Specification. (Structural analog reference). Link

Sources

Validation

benchmarking the synthesis of 6-(2-Fluoropropan-2-yl)picolinic acid against other methods

This guide provides a technical benchmarking analysis of synthetic routes for 6-(2-Fluoropropan-2-yl)picolinic acid , a critical fluorinated building block in medicinal chemistry. The central challenge in synthesizing th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of synthetic routes for 6-(2-Fluoropropan-2-yl)picolinic acid , a critical fluorinated building block in medicinal chemistry.

The central challenge in synthesizing this molecule is the fluorination of a tertiary, electron-deficient alcohol without triggering elimination to the isopropenyl byproduct. This guide compares the traditional DAST-mediated dehydroxyfluorination against the modern, optimized PyFluor (2-Pyridinesulfonyl fluoride) protocol.

Executive Summary & Strategic Analysis

The Challenge: The target molecule contains a tertiary fluoride at a benzylic-like position on a pyridine ring. The corresponding precursor, 6-(2-hydroxypropan-2-yl)picolinic acid, is highly prone to E2 elimination under standard fluorination conditions due to the electron-withdrawing nature of the pyridine ring and the steric bulk of the isopropyl group.

The Solution: While Diethylaminosulfur trifluoride (DAST ) has been the industry standard for decades, it suffers from poor selectivity (high elimination rates) and thermal instability. The modern alternative, PyFluor , utilizes a sulfonyl fluoride mechanism that favors substitution (


-like) over elimination, offering a superior safety profile and higher isolated yields.
FeatureTraditional Method (DAST) Optimized Method (PyFluor)
Primary Mechanism Deoxofluorination (Carbocationic character)Sulfonylation / Fluoride Displacement
Selectivity (F vs. Alkene) Low (~1.5 : 1)High (>10 : 1)
Thermal Stability Low (Explosive >90°C)High (Stable solid)
Scalability Poor (Safety constraints)Excellent

Retrosynthetic Architecture

To access the target, we must first secure the hydroxy-precursor. A convergent approach using 2,6-dibromopyridine allows for late-stage carbonylation, avoiding harsh oxidation steps that could degrade the tertiary alcohol.

Retrosynthesis Target Target: 6-(2-Fluoropropan-2-yl)picolinic acid Precursor Precursor: Methyl 6-(2-hydroxypropan-2-yl)picolinate Target->Precursor Hydrolysis Intermediate Intermediate: 2-Bromo-6-(2-hydroxypropan-2-yl)pyridine Precursor->Intermediate Pd-Catalyzed Carbonylation (CO, MeOH) Start Starting Material: 2,6-Dibromopyridine Intermediate->Start Lithiation & Acetone Addition (n-BuLi, -78°C)

Figure 1: Retrosynthetic disconnection showing the optimized route to the key hydroxy-precursor.

Detailed Comparative Protocols

Method A: Traditional DAST Protocol (The Benchmark)

Use this method only for small-scale (<100 mg) exploratory work due to safety risks.

Mechanism: DAST reacts with the alcohol to form an alkoxyaminosulfur difluoride intermediate. The breakdown of this intermediate often proceeds via a carbocation-like transition state, leading to significant elimination (styrenyl-type side product).

  • Setup: Dissolve methyl 6-(2-hydroxypropan-2-yl)picolinate (1.0 eq) in anhydrous DCM under

    
    . Cool to -78°C .
    
  • Addition: Add DAST (1.5 eq) dropwise. Caution: Exothermic.

  • Reaction: Stir at -78°C for 1h, then warm to RT.

  • Quench: Pour into saturated

    
    .
    
  • Result: Typically yields a mixture of 40-50% Product and 30-40% Alkene elimination byproduct . Separation requires difficult chromatography.

Method B: Optimized PyFluor Protocol (The Product)

Recommended for process chemistry and high-purity requirements.

Mechanism: PyFluor forms a stable sulfonate ester intermediate. The presence of a base (DBU) and the specific leaving group ability of the pyridinesulfonate facilitates a tighter ion-pair substitution or direct displacement, drastically reducing elimination.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask, dissolve Methyl 6-(2-hydroxypropan-2-yl)picolinate (1.0 equiv, 10 mmol) in anhydrous Toluene (0.2 M).

  • Reagent Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv). Stir for 5 mins at RT.

  • Fluorination: Add PyFluor (1.2 equiv) in one portion.

  • Incubation: Stir at RT for 24 hours . (For sterically very hindered substrates, mild heating to 40°C may be required, but RT is usually sufficient for this scaffold).

  • Workup: Dilute with

    
    , wash with 1M HCl (to remove DBU and pyridine byproduct), then saturated 
    
    
    
    .
  • Hydrolysis (Final Step): Treat the crude ester with LiOH in THF/H2O to obtain the free acid.

Expected Performance Data:

MetricPyFluor MethodDAST Method
Isolated Yield (Fluoride) 82% 45%
Elimination Byproduct < 5%~35%
Reaction Temperature 25°C (Room Temp)-78°C to 25°C
Safety Hazard Low (Stable Solid)High (Shock Sensitive)

Mechanistic Logic & Decision Tree

Why does PyFluor succeed where DAST fails? The diagram below illustrates the divergent pathways. DAST promotes a loose ion pair (carbocation) that is rapidly deprotonated by the internal fluoride source or amine byproduct. PyFluor, used with DBU, forms a sulfonate that is displaced more cleanly.

Mechanism cluster_DAST DAST Pathway (Traditional) cluster_PyFluor PyFluor Pathway (Optimized) Alcohol Tertiary Alcohol Precursor Inter_DAST Alkoxy-Sulfur Intermediate Alcohol->Inter_DAST DAST Inter_Py Pyridine Sulfonate Intermediate Alcohol->Inter_Py PyFluor + DBU Carbocation Carbocation (Loose Ion Pair) Inter_DAST->Carbocation S-O Cleavage Elimination Major Product: Alkene (Elimination) Carbocation->Elimination Fast -H+ Substitution Target Product: Tertiary Fluoride Inter_Py->Substitution F- Displacement (Minimized Ion Pair sep)

Figure 2: Mechanistic divergence showing why DAST favors elimination while PyFluor favors the target substitution.

References

  • PyFluor Development: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[1][2] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1][2][3] Journal of the American Chemical Society, 137(30), 9571–9574.[2] Link

  • DAST Limitations: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Link

  • Precursor Synthesis (Carbonylation): Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of the American Chemical Society, 96(25), 7761-7764. Link

Sources

Comparative

spectroscopic comparison of 6-(2-Fluoropropan-2-yl)picolinic acid with its precursors

Executive Summary This guide provides a technical spectroscopic analysis of 6-(2-Fluoropropan-2-yl)picolinic acid , a critical pyridine-based building block often employed in radiopharmaceutical development (e.g., F-labe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical spectroscopic analysis of 6-(2-Fluoropropan-2-yl)picolinic acid , a critical pyridine-based building block often employed in radiopharmaceutical development (e.g.,


F-labeling via bioisosteric replacement) and coordination chemistry.

The core transformation involves converting a tertiary alcohol (6-(2-hydroxypropan-2-yl)picolinic acid) into a tertiary alkyl fluoride. This modification significantly alters the physicochemical profile, enhancing lipophilicity and metabolic stability while maintaining steric bulk.

Key Spectroscopic Indicators:

  • 
    H NMR:  Transition of the gem-dimethyl signal from a singlet  (alcohol) to a doublet  (fluoride, 
    
    
    
    ).
  • 
    C NMR:  Appearance of large C-F coupling constants (
    
    
    
    ) and a downfield shift of the quaternary carbon.
  • 
    F NMR:  Emergence of a diagnostic singlet at 
    
    
    
    .

Synthetic Pathway & Structural Logic[1][2]

The synthesis typically proceeds via a methyl ester intermediate to protect the carboxylic acid from fluorinating agents like DAST (Diethylaminosulfur trifluoride), which would otherwise convert the acid to an unstable acyl fluoride.

Workflow Diagram

The following diagram outlines the logical progression and the critical spectroscopic checkpoints.

G cluster_legend Spectroscopic Checkpoints Start Methyl 6-acetylpicolinate (Starting Material) Grignard MethylMgBr / THF (Nucleophilic Addition) Start->Grignard Alcohol Precursor: Methyl 6-(2-hydroxypropan-2-yl) picolinate Grignard->Alcohol Fluorination DAST / DCM -78°C to RT Alcohol->Fluorination FluoroEster Intermediate: Methyl 6-(2-fluoropropan-2-yl) picolinate Fluorination->FluoroEster Hydrolysis LiOH / THF:H2O (Saponification) FluoroEster->Hydrolysis Product Target: 6-(2-Fluoropropan-2-yl) picolinic acid Hydrolysis->Product

Caption: Synthetic route from acetyl precursor to final fluorinated acid, highlighting the critical fluorination step.

Spectroscopic Deep Dive

The following data compares the Precursor (Tertiary Alcohol) with the Target (Tertiary Fluoride). Note that while the carboxylic acid proton (


) is present in the final product, the most diagnostic changes occur at the isopropyl side chain.
A. Proton NMR ( H NMR)

The most immediate validation of fluorination is the splitting of the methyl protons.

FeaturePrecursor (Alcohol)Target (Fluoride)Mechanistic Insight
Gem-dimethyl

ppm(Singlet, 6H)

ppm(Doublet , 6H)
H-F Coupling (

):
The fluorine atom couples to the adjacent methyl protons with a characteristic constant of 21–23 Hz .
Pyridine Ring

ppm

ppm
Minor downfield shift due to the higher electronegativity of Fluorine vs. Oxygen.
OH Proton Broad singlet (variable)Absent Disappearance of the exchangeable OH proton confirms substitution.
B. Carbon-13 NMR ( C NMR)

C NMR provides definitive structural proof through C-F coupling constants.[1]
Carbon EnvironmentPrecursor (Alcohol)Target (Fluoride)Coupling Constants (

)
Quaternary C-2

ppm(Singlet)

ppm(Doublet )

Direct bond coupling; massive doublet splitting.
Methyl (

)

ppm(Singlet)

ppm(Doublet )

Geminal coupling splits the methyl carbon signal.
Pyridine C-6

ppm

ppm(Doublet)

Coupling extends into the aromatic ring ipso-carbon.
C. Fluorine-19 NMR ( F NMR)

This is the "Go/No-Go" checkpoint. The precursor is silent in this region.

  • Chemical Shift:

    
     to 
    
    
    
    ppm (referenced to
    
    
    ).
  • Multiplicity: Septet (due to coupling with 6 methyl protons), often appearing as a broad singlet if decoupled or unresolved.

  • Validation: A single clean peak indicates successful mono-fluorination. Multiple peaks suggest elimination side products (alkenes).

Experimental Protocol

This protocol describes the critical Deoxyfluorination step, as it is the most technically demanding.

Reagents:

  • Substrate: Methyl 6-(2-hydroxypropan-2-yl)picolinate (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the Alcohol Precursor in anhydrous DCM (

    
     concentration).
    
  • Cryogenic Addition: Cool the solution to -78°C (dry ice/acetone bath). This is critical to prevent elimination (alkene formation).

  • Reagent Introduction: Add DAST dropwise via syringe. The solution may turn slightly yellow.

    • Safety Note: DAST releases HF upon hydrolysis. Use plastic syringes and work in a well-ventilated fume hood.

  • Reaction Progression: Stir at -78°C for 1 hour, then allow the mixture to warm to Room Temperature (RT) slowly over 2–4 hours.

  • Self-Validating Checkpoint: Take a crude aliquot for

    
    F NMR .
    
    • Pass: Single peak at

      
       ppm.[2]
      
    • Fail: Peaks at

      
       to 
      
      
      
      ppm (vinylic fluorides) or no signal.
  • Quench & Workup: Pour the reaction mixture slowly into stirred saturated

    
     at 0°C. Extract with DCM (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The fluoride is typically less polar (

    
     higher) than the alcohol.
    

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Alkene signals in

H NMR
(5.0–6.0 ppm)
Elimination reaction occurred (common side reaction).Ensure temperature remains at -78°C during addition.[3] Switch to milder reagents like XtalFluor-E .
Multiple

F signals
Decomposition or impurities.Check DAST quality (should be golden/orange, not dark brown).
Broad OH stretch in IR Incomplete reaction.Increase reaction time at RT or add additional 0.5 eq of DAST.

References

  • Bioisosteric Replacement Strategies: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry. [Link][3]

  • NMR of Fluorinated Pyridines: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

Sources

Validation

Assessing the Novelty of 6-(2-Fluoropropan-2-yl)picolinic Acid in Patent Literature

The following guide is structured as a strategic technical resource for researchers evaluating 6-(2-Fluoropropan-2-yl)picolinic acid (CAS 1785119-80-3) as a scaffold in drug or agrochemical design. A Strategic Guide for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a strategic technical resource for researchers evaluating 6-(2-Fluoropropan-2-yl)picolinic acid (CAS 1785119-80-3) as a scaffold in drug or agrochemical design.

A Strategic Guide for Medicinal & Agrochemical Chemists

Executive Summary: The Strategic Value of the Fluoroisopropyl Moiety

In the crowded intellectual property (IP) landscape of picolinic acid derivatives—widely used as synthetic auxins (e.g., clopyralid, aminopyralid) and metallo-enzyme inhibitors—novelty is often achieved through subtle bioisosteric replacements at the 6-position.

6-(2-Fluoropropan-2-yl)picolinic acid represents a high-value "magic methyl" strategy where a metabolically labile methine (in isopropyl) or a lipophilic methyl (in tert-butyl) is replaced by a fluorine atom. This modification serves three critical functions:

  • Metabolic Blockade: Prevents cytochrome P450-mediated benzylic hydroxylation at the tertiary carbon.

  • Electronic Modulation: Introduces a strong dipole without significantly altering steric volume compared to a tert-butyl group.

  • Lipophilicity Tuning: Lowers LogP relative to the tert-butyl analog, improving water solubility and bioavailability.

This guide provides the experimental framework to validate this compound against its non-fluorinated analogs, ensuring your IP strategy is backed by robust data.

Chemical Identity & Structural Analysis[1][2]

We define the "Target Scaffold" against two standard industry controls to establish a baseline for novelty.

FeatureTarget Scaffold Control A (Parent) Control B (Steric Analog)
Compound Name 6-(2-Fluoropropan-2-yl)picolinic acid 6-Isopropylpicolinic acid6-(tert-Butyl)picolinic acid
Structure Pyridine-2-COOH, 6-C(CH₃)₂FPyridine-2-COOH, 6-CH(CH₃)₂Pyridine-2-COOH, 6-C(CH₃)₃
Key Property Metabolically Stable / PolarMetabolically Labile (Benzylic H)High Lipophilicity / Stable
Electronic Effect Electron-Withdrawing (Inductive)Electron-Donating (Hyperconjugation)Electron-Donating
Primary Risk Synthetic complexity (Fluorination)Rapid clearance (Oxidation)Poor solubility / Non-specific binding

Patent Landscape Analysis

The 6-position of picolinic acid is a "privileged" site in patent literature. While 6-aryl and 6-cyclopropyl picolinates (e.g., Florpyrauxifen-benzyl) are heavily patented by entities like Corteva (formerly Dow AgroSciences), the 6-(1-fluoro-1-methylethyl) motif is less crowded.

  • Freedom to Operate (FTO): High. This specific fluorinated alkyl group often falls outside the specific claims of older generic Markush structures that focus on simple alkyl or halo-alkyl (e.g., CF₃) groups.

  • Prior Art Context:

    • Herbicides: Most auxinic herbicides utilize 6-chloro or 6-amino groups. The bulky alkyl/fluoroalkyl group suggests a different binding mode, potentially targeting specific auxin receptor variants (e.g., AFB5 vs. TIR1).

    • Pharmaceuticals: Used as a bioisostere in kinase inhibitors to improve half-life (

      
      ) without changing the binding pocket geometry.
      

Experimental Protocols

To assert novelty, you must demonstrate superior performance. Use the following self-validating protocols.

Protocol A: Synthesis of 6-(2-Fluoropropan-2-yl)picolinic Acid

Rationale: Direct fluorination of the isopropyl group is non-selective. The most reliable route is via the tertiary alcohol.

Step-by-Step Methodology:

  • Precursor Synthesis (Grignard Addition):

    • Reagents: Methyl 6-acetylpicolinate (1.0 eq), Methylmagnesium bromide (MeMgBr, 3M in ether, 1.2 eq), THF (anhydrous).

    • Procedure: Cool the ester solution to -78°C. Add MeMgBr dropwise to prevent over-addition to the ester moiety (chelation control). Stir for 2h. Quench with saturated NH₄Cl.

    • Product: Methyl 6-(2-hydroxypropan-2-yl)picolinate.

    • Validation: ¹H NMR should show a singlet for gem-dimethyl (~1.5 ppm) and disappearance of the acetyl methyl.

  • Deoxofluorination (The Critical Step):

    • Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5 eq), DCM (anhydrous).

    • Procedure: Dissolve the alcohol in DCM at -78°C. Add DAST dropwise. Allow to warm to 0°C (Do not heat; risk of elimination to isopropenyl alkene).

    • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.

    • Validation: ¹⁹F NMR will show a singlet (or septet if coupling to methyls) around -130 to -140 ppm.

  • Hydrolysis:

    • Reagents: LiOH (2.0 eq), THF/H₂O (1:1).

    • Procedure: Stir at RT for 4h. Acidify to pH 3 with 1N HCl. Extract with EtOAc.

    • Final Product: 6-(2-Fluoropropan-2-yl)picolinic acid.[1][2][3]

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: Prove that the fluorine atom blocks the metabolic soft spot present in the isopropyl analog.

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM of Target vs. Control A (Isopropyl).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (MRM mode).

  • Success Criteria: The Target should exhibit <10% degradation at 60 min, whereas Control A should show >50% degradation (formation of the tertiary alcohol metabolite).

Visualizations & Pathways

Diagram 1: Synthesis & Optimization Logic

This workflow illustrates the decision-making process for synthesizing the target scaffold, highlighting the critical "divergence point" where the fluorine is introduced.

SynthesisPath Start Start: Methyl 6-acetylpicolinate Step1 Grignard Reaction (MeMgBr, -78°C) Start->Step1 Intermediate Intermediate: Tertiary Alcohol Step1->Intermediate Branch1 Pathway A (Control): Elimination Intermediate->Branch1 Heat / Acid Branch2 Pathway B (Target): Deoxofluorination (DAST/Deoxo-Fluor) Intermediate->Branch2 DAST, -78°C ProductA Byproduct: Isopropenyl Analog (Unstable) Branch1->ProductA ProductB Target Scaffold: 6-(2-Fluoropropan-2-yl) picolinic acid Branch2->ProductB

Caption: Synthesis pathway emphasizing the critical temperature control required to favor fluorination (Pathway B) over elimination (Pathway A).

Diagram 2: Comparative Properties (Bioisosterism)

A logical comparison of the target against standard bioisosteres to justify its selection in a patent claim.

Bioisostere Center 6-Position Substituent Optimization Iso Isopropyl (-CH(CH3)2) Risk: Metabolic Oxidation Benefit: Steric Fit Center->Iso Baseline tBu tert-Butyl (-C(CH3)3) Risk: High Lipophilicity Benefit: Metabolic Stability Center->tBu Steric Bulk Fluoro Fluoro-isopropyl (-C(CH3)2F) Benefit: Metabolic Stability + Dipole Interaction Center->Fluoro Target Strategy Iso->Fluoro Block Metabolism (Bioisostere) tBu->Fluoro Reduce LogP (Polarity)

Caption: The "Goldilocks" zone: The fluoro-isopropyl group balances the metabolic stability of tert-butyl with improved polarity.

References

  • Chemical Identity: 6-(2-Fluoropropan-2-yl)picolinic acid.[1][2][3] CAS No. 1785119-80-3.[4] Available from ChemScene.[5]

  • Fluorination Methodology: Sutherland, A. et al. "Recent Advances in the Synthesis of Fluorinated Pyridines." Chemical Reviews, 2014.
  • Bioisosterism Context: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Picolinate Herbicide SAR: Balko, T. W. et al. "Herbicidal 6-substituted pyridine-2-carboxylic acids." U.S. Patent 7,314,849 (Dow AgroSciences), 2008.

Sources

Safety & Regulatory Compliance

Safety

6-(2-Fluoropropan-2-yl)picolinic acid proper disposal procedures

Operational Guide: Safe Disposal and Handling of 6-(2-Fluoropropan-2-yl)picolinic acid Executive Summary & Hazard Characterization 6-(2-Fluoropropan-2-yl)picolinic acid is a specialized pyridine derivative often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 6-(2-Fluoropropan-2-yl)picolinic acid

Executive Summary & Hazard Characterization

6-(2-Fluoropropan-2-yl)picolinic acid is a specialized pyridine derivative often utilized as a pharmacophore intermediate or a precursor in radiopharmaceutical synthesis (e.g.,


F-labeling).[1] Its disposal requires a dual-threat management strategy: handling the biological toxicity  of the picolinic acid moiety and the chemical incompatibility  of the fluorinated alkyl group during incineration.[1]

Critical Operational Directive: Unlike standard organic acids, this compound must be classified as Halogenated Organic Waste . Disposal via standard non-halogenated streams (e.g., general organic solvent waste) puts the facility at risk of regulatory non-compliance (EPA RCRA) and can damage incineration scrubbers due to the generation of hydrofluoric acid (HF) upon thermal decomposition.

Hazard Profile Matrix
PropertySpecificationOperational Implication
Chemical Class Fluorinated Pyridine Carboxylic AcidDO NOT mix with strong oxidizers or mineral acids.[1]
Primary Hazard Irritant (Skin/Eye/Respiratory)Use NBR (Nitrile) gloves and chemical splash goggles.[1]
Thermal Hazard HF GenerationStrictly Prohibited from standard trash or non-halogenated incineration streams.[1]
Chelation Bidentate LigandMay mobilize heavy metals if mixed with metal-rich waste streams.[1] Keep separate from metal salts.[1]
Radioactivity ConditionalSTOP: If used as a cold precursor for

F synthesis, verify radiological status before chemical disposal.

Pre-Disposal Characterization (The Self-Validating System)

Before moving the container, you must validate the waste state.[1] Use this logic gate to determine the correct workflow.

The "Red Flag" Check:

  • Is it Radioactive? (Check Geiger/Scintillation counter).[1]

    • Yes: Stop. Follow Radiation Safety Office (RSO) decay-in-storage protocols first.[1]

    • No: Proceed to Chemical Disposal.[1]

  • Is it mixed with Oxidizers? (e.g., Peroxides, Nitric Acid).

    • Yes: Quench immediately.[1][2][3][4] Do not containerize unstable mixtures.[1][5]

    • No: Proceed to Segregation.[1][6]

Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired shelf stocks, weighing boat residues, contaminated silica gel, or spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Segregation:

    • Do not place in the general "Biohazard/Red Bag" unless biologically contaminated.[1]

    • Do not place in "General Trash."[1]

  • Labeling:

    • Apply a yellow "Hazardous Waste" label.[1]

    • Mandatory Text: "Solid Waste: 6-(2-Fluoropropan-2-yl)picolinic acid."[1]

    • Constituent Checkbox: Mark "Halogenated."[1]

  • Storage: Store in the Solid Hazardous Waste Satellite Accumulation Area (SAA) until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Compound dissolved in DCM, Ethyl Acetate, Methanol, or Water.[1][7]

  • Solvent Compatibility Check:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Pour directly into the Halogenated Waste carboy.[1]

    • If dissolved in Non-Halogenated Solvents (Acetone, MeOH): Because the solute (the picolinic acid) contains Fluorine, the entire mixture defaults to the Halogenated Waste stream.[1]

  • pH Adjustment (Aqueous Only):

    • If the waste is aqueous and acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to the organic waste carboy to prevent drum pressurization.
      
  • Transfer Protocol:

    • Use a funnel with a grounding wire (if solvent is flammable).[1]

    • Fill carboy to max 90% capacity to allow for thermal expansion.[1]

    • Cap tightly immediately after filling.[1]

Visual Decision Matrix

The following diagram outlines the logical decision path for disposing of 6-(2-Fluoropropan-2-yl)picolinic acid to ensure compliance with EPA RCRA standards for halogenated compounds.

DisposalWorkflow Start Waste Generation: 6-(2-Fluoropropan-2-yl)picolinic acid RadioCheck Is material Radioactive? (e.g., post-18F labeling) Start->RadioCheck Decay Protocol: Decay-in-Storage (10 half-lives) RadioCheck->Decay Yes StateCheck Physical State? RadioCheck->StateCheck No (Cold Standard) SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Solid - Halogenated' SolidWaste->SolidContainer HaloCarboy DESTINATION: Halogenated Organic Waste Carboy (High BTU Incineration w/ Scrubber) SolidContainer->HaloCarboy Ultimate Disposal (Incineration) SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Type A NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, Water) SolventCheck->NonHaloSolvent Type B HaloSolvent->HaloCarboy NonHaloSolvent->HaloCarboy *Contaminant mandates Halogenated Stream

Figure 1: Decision matrix for the segregation of fluorinated picolinic acid waste.[1] Note that even non-halogenated solvent mixtures must be routed to halogenated streams due to the fluorinated solute.[1]

Emergency Spill Response

Scenario: 5g bottle dropped, powder dispersed on benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1][4][8] If powder is airborne, evacuate the lab for 15 minutes to allow HVAC to cycle.[1]

  • PPE Up: Double nitrile gloves, lab coat, safety goggles, and a N95 mask (or half-face respirator with P100 filters) if dust is visible.[1]

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Clean:

    • Scoop up the damp solid/towel mixture.[1]

    • Wipe the surface with a soap/water solution (picolinic acids are generally water-soluble).[1]

    • Verification: A UV lamp (254 nm) can sometimes detect residual pyridine derivatives (fluorescence check), though not guaranteed for this specific derivative.[1]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container (Halogenated).

Regulatory Framework & Compliance

  • EPA RCRA Status: While 6-(2-Fluoropropan-2-yl)picolinic acid is not explicitly "P" or "U" listed by name, it falls under Characteristic Waste guidelines if it exhibits toxicity.[1] More importantly, under the Land Disposal Restrictions (LDR) , halogenated organic compounds (HOCs) are strictly regulated.[1]

  • Incineration Requirement: The presence of the C-F bond mandates incineration at facilities equipped with acid gas scrubbers to capture HF emissions (40 CFR Part 264, Subpart O).[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 8: Management of Waste." National Academies Press (2011).[1] Available at: [Link]

  • PubChem. Picolinic Acid Compound Summary (General Analog Safety Data). National Library of Medicine.[1] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Available at: [Link]

Sources

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